4-tert-Butyl-calix[4]arene tetra-N-propyl ether
Description
Properties
IUPAC Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O4/c1-17-21-57-49-37-25-39-31-46(54(8,9)10)33-41(50(39)58-22-18-2)27-43-35-48(56(14,15)16)36-44(52(43)60-24-20-4)28-42-34-47(55(11,12)13)32-40(51(42)59-23-19-3)26-38(49)30-45(29-37)53(5,6)7/h29-36H,17-28H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOZSSLEPKSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC(=C3OCCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001098824 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126372-90-5 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126372-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene, 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxy-, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 4-tert-Butyl-calixarene Tetra-N-propyl Ether
A Comprehensive Technical Guide on the Synthesis and Characterization of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of 4-tert-butyl-calix[1]arene tetra-N-propyl ether, a molecule of significant interest in supramolecular chemistry and host-guest complexation. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of a phenol and an aldehyde. Their defining characteristic is a "chalice" or "cup-like" shape, which endows them with the ability to encapsulate other molecules, forming host-guest complexes.[2] The parent compound, 4-tert-butyl-calix[1]arene, is a foundational structure in this family, prized for its synthetic accessibility and the versatility of its chemical modifications.[2][3]
The functionalization of the lower rim phenolic hydroxyl groups is a key strategy for tuning the solubility and binding properties of the calixarene core.[2] The introduction of n-propyl ether groups, to yield 4-tert-butyl-calix[1]arene tetra-N-propyl ether, enhances its solubility in common organic solvents and modifies the electronic environment of the calixarene cavity, influencing its host-guest chemistry.
Synthesis of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
The synthesis of the target compound is typically achieved through a Williamson etherification reaction, a classic and reliable method for forming ethers. This process involves the deprotonation of the phenolic hydroxyl groups of the starting calixarene followed by nucleophilic attack on an alkyl halide.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 4-tert-butyl-calix[1]arene.
Caption: Synthetic workflow for the preparation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Detailed Experimental Protocol
This protocol is a robust method for the tetra-alkylation of 4-tert-butyl-calix[1]arene. The choice of base and solvent is critical for achieving high yields.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
1-Iodopropane or 1-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-tert-butyl-calix[1]arene (1.0 eq).
-
Dissolution: Anhydrous DMF is added to the flask to dissolve the calixarene. The system is then purged with nitrogen.
-
Deprotonation: Sodium hydride (a slight excess, typically 4.4 eq) is added portion-wise to the stirred solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a designated period to ensure complete deprotonation. The choice of a strong base like NaH ensures the complete alkylation to the tetra-substituted product.[5]
-
Alkylation: 1-Iodopropane (a slight excess, typically 4.4 eq) is added dropwise to the reaction mixture. The reaction is then heated to a specified temperature (e.g., 70-80 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the pure 4-tert-butyl-calix[1]arene tetra-N-propyl ether as a white solid.
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-tert-butyl-calix[1]arene tetra-N-propyl ether. A combination of spectroscopic and physical methods is employed.
Molecular Structure
The structure of the final product is a key determinant of its function.
Caption: Schematic representation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The complete disappearance of the phenolic -OH proton signal from the starting material is a key indicator of successful tetra-alkylation.[5] The spectrum will show characteristic signals for the propyl groups (triplet, sextet, triplet), the tert-butyl groups (singlet), the aromatic protons, and the methylene bridge protons. The splitting pattern of the methylene bridge protons (typically a pair of doublets) provides information about the conformation of the calixarene (e.g., cone, partial cone, 1,3-alternate).[2]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the carbons of the propyl and tert-butyl groups, as well as the aromatic and methylene bridge carbons, confirming the overall structure. The chemical shift of the methylene bridge carbon can also be indicative of the conformation.[2]
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product. The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).[1][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the absence of the broad O-H stretching band from the starting material and the appearance of C-O-C stretching vibrations characteristic of the ether linkages.
Physical Properties
Melting Point: The melting point of the purified product should be sharp and consistent with literature values. The melting point of the starting 4-tert-butyl-calix[1]arene is in the range of 338-344 °C.[4] The tetra-N-propyl ether derivative will have a significantly different melting point.
Quantitative Data Summary
| Property | Starting Material (4-tert-Butyl-calix[1]arene) | Product (4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether) |
| Molecular Formula | C₄₄H₅₆O₄[7] | C₅₆H₈₀O₄ |
| Molecular Weight | 648.91 g/mol [8] | 817.23 g/mol |
| Appearance | White to pale cream crystals or powder[4] | White solid |
| Melting Point (°C) | 338-344[4] | Varies based on purity and conformation |
| ¹H NMR (Phenolic -OH) | Present | Absent[5] |
| FTIR (O-H Stretch) | Broad band ~3100-3500 cm⁻¹ | Absent |
Conclusion
The synthesis and characterization of 4-tert-butyl-calix[1]arene tetra-N-propyl ether provide a foundational platform for a wide range of applications in supramolecular chemistry. The protocols and analytical techniques detailed in this guide offer a comprehensive framework for researchers to produce and validate this important molecule. Adherence to these rigorous methods ensures the scientific integrity and reproducibility of subsequent research endeavors.
References
-
Galić, N., et al. (2017). UV-Vis and ESI MS/MS study of calix[1]arene derivatives and their lanthanide complexes. Croatica Chemica Acta, 90(4).
- Goolsby, B., & Brodbelt, J. S. (2002). Non-covalent calixarene-amino acid complexes formed by MALDI-MS. Journal of the American Society for Mass Spectrometry, 13(8), 964-974.
- Schalley, C. A., et al. (2000). Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. Journal of the American Chemical Society, 122(35), 8569-8581.
-
Galić, N., et al. (2012). ESI MS/MS Study of Calix[1]arene Derivatives and their Metal Complexes. Croatica Chemica Acta, 85(4).
-
Byrne, L., et al. (2018). Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. Chemical Communications, 54(84), 11951-11954.
-
Byrne, L., et al. (2018). Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. RSC Publishing.
-
Mourer, M., et al. (2016). Tetra-urea calix[1]arenes 1,3-bridged at the narrow rim. ResearchGate.
-
Lhotak, P., Nakamura, R., & Shinkai, S. (n.d.). Synthesis and 1H NMR studies of vinyl-substituted calix[1]arene derivatives: Enhanced cation-π interactions with extended calix[1]arene π- systems. ElectronicsAndBooks.
- Rathor, R., & Lindeman, S. V. (2015).
-
Gutsche, C. D., & Iqbal, M. (n.d.). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses Procedure.
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Chemsrc. (n.d.). CAS#:135269-36-2 | 4-tert-butyl-calix[1]arene tetra-n-propyl ether. Retrieved from [Link]
-
Harris, K. R., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv.
-
Wenzel, M., et al. (2015). Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. PMC - NIH.
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Thomas, F., et al. (2020). Synthesis and photophysical studies of a multivalent photoreactive RuII-calix[1]arene complex bearing RGD-containing cyclopentapeptides. ResearchGate.
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Ros-Lis, J. V., et al. (2019). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI.
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National Center for Biotechnology Information. (n.d.). 4-tert-Butylcalix[1]arene. PubChem Compound Database.
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Harvey, P. D., et al. (2023). Systematic synthesis and crystallographic characterisation of p-tert-butylcalix[1]arene derivatives bearing linear, achiral branched, and guerbet-type substituents. Taylor & Francis Online.
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Alekseeva, E. A., Mazepa, A. V., & Gren', A. I. (n.d.). Alkylation of p-tert-Butylcalix[1]arene and Its Derivatives in the Presence of Polypropylene and Polyethylene Glycols. Russian Journal of General Chemistry.
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Arduini, A., et al. (n.d.). Calix[9]arene derivatives as tools to tune the properties of their bound guests. Università degli Studi di Parma.
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ResearchGate. (n.d.). p-tert-Butylcalix[1]arene. Retrieved from [Link]
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structural analysis of 4-tert-butyl-calixarene tetra-N-propyl ether
<M> An In-Depth Technical Guide to the Structural Analysis of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique basket-like shape, with a defined upper and lower rim and a central annulus, makes them exceptional host molecules in supramolecular chemistry. The functionalization of the hydroxyl groups on the lower rim with alkyl chains, such as in 4-tert-butyl-calix[1]arene tetra-N-propyl ether, significantly influences their conformational behavior and host-guest properties. The n-propyl groups are large enough to restrict the rotation of the phenolic units through the annulus, effectively locking the molecule into specific conformations.[1][2] This guide provides a comprehensive overview of the essential techniques for the complete structural elucidation of this important calixarene derivative.
Synthesis and Purification
The synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is typically achieved through the tetra-O-alkylation of the parent p-tert-butylcalix[1]arene.[2] The choice of base and reaction conditions can significantly impact the conformational outcome. For instance, using a strong base like sodium hydride (NaH) often leads to a mixture of cone and partial cone conformers, governed by kinetic control.[2] Conversely, using a templating base like Barium Hydroxide (Ba(OH)2) can yield the cone conformer with high selectivity.[2]
General Synthetic Protocol:
-
Dissolution: The parent p-tert-butylcalix[1]arene is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: A base (e.g., NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen) to deprotonate the phenolic hydroxyl groups.
-
Alkylation: 1-bromopropane or 1-iodopropane is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography on silica gel or by recrystallization from a suitable solvent system like toluene.
Purification Considerations:
Purification is critical to isolate the desired conformational isomer. High-Performance Liquid Chromatography (HPLC) can be employed to analyze the product mixture and guide the purification process.[2] For calixarenes, a solvent system like DMSO/acetone can be effective for purification, where differences in solubility between conformers can be exploited.
Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural determination of 4-tert-butyl-calix[1]arene tetra-N-propyl ether. The workflow integrates spectroscopic and crystallographic methods to probe the molecule's connectivity, stereochemistry, and three-dimensional structure in both solution and the solid state.
Caption: Overall workflow for the structural analysis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the conformation of calixarenes in solution. Variable temperature (VT) NMR experiments can provide insights into the dynamics of conformational interconversion.[3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides critical information about the symmetry and conformation of the calixarene. The signals for the methylene bridge protons (Ar-CH₂-Ar) are particularly diagnostic.
-
Cone Conformation: A pair of doublets around 3.3 and 4.3 ppm is characteristic of the cone conformation, where one proton of the methylene bridge is axial and the other is equatorial.
-
Partial Cone Conformation: More complex splitting patterns are observed due to the lower symmetry.
-
1,2- and 1,3-Alternate Conformations: These conformations often show singlets for the methylene protons due to higher symmetry.
¹³C NMR Spectroscopy
The chemical shift of the methylene bridge carbons provides a clear distinction between conformations.
-
Syn-orientation (Cone): The methylene carbon signal appears around δ 31 ppm.[5][6]
-
Anti-orientation (1,3-Alternate): The signal shifts downfield to around δ 37 ppm.[5][6]
Expected NMR Data for the Cone Conformer
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| tert-Butyl (CH₃) | ~1.0 - 1.3 (s, 36H) | ~31.5, 34.0 | Characteristic singlet for the nine equivalent protons of each of the four tert-butyl groups. Two signals for the methyl and quaternary carbons. |
| Ar-H | ~6.7 - 7.0 (s, 8H) | ~125.0, 133.0, 145.0, 153.0 | Singlet for the aromatic protons on the upper rim. Four distinct signals for the aromatic carbons due to the cone conformation. |
| Ar-CH₂-Ar | ~3.3 (d) and ~4.3 (d) (8H total) | ~31.0 | A pair of doublets indicating a rigid cone conformation where the axial and equatorial protons are chemically non-equivalent. The chemical shift around 31 ppm is diagnostic for the syn orientation of the phenolic units.[5] |
| O-CH₂-CH₂-CH₃ | ~3.8 - 4.0 (t, 8H) | ~77.0 | Triplet for the methylene group attached to the phenolic oxygen. |
| O-CH₂-CH₂-CH₃ | ~1.9 - 2.1 (m, 8H) | ~23.0 | Multiplet for the central methylene group of the propyl chain. |
| O-CH₂-CH₂-CH₃ | ~0.9 - 1.1 (t, 12H) | ~10.5 | Triplet for the terminal methyl group of the propyl chain. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified calixarene in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
VT-NMR (Optional): To study conformational dynamics, acquire spectra at various temperatures, for example, from -30 °C to 50 °C.[3]
Conformational Isomers
The tetra-O-alkylation of p-tert-butylcalix[1]arene can result in four possible discrete conformational isomers due to the relative orientations of the four phenol rings. The bulky n-propyl groups prevent the interconversion between these conformers that is observed in the parent calix[1]arene.[1][2]
Caption: Schematic representation of the four main conformations of a calix[1]arene.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For 4-tert-butyl-calix[1]arene tetra-N-propyl ether, the key is to confirm the complete etherification of the phenolic hydroxyl groups.
Key Vibrational Bands
-
Absence of O-H Stretch: The most critical observation is the disappearance of the broad O-H stretching band typically found between 3100-3250 cm⁻¹ in the parent calixarene.[7] This confirms the successful alkylation of all four hydroxyl groups.
-
C-O-C Stretch: The presence of a strong C-O-C stretching vibration, usually in the region of 1250-1000 cm⁻¹, indicates the formation of the ether linkages.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and n-propyl groups will be prominent in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic rings of the calixarene backbone.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Expected Mass Spectrum
The molecular formula of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is C₅₆H₈₀O₄, with a calculated molecular weight of 817.24 g/mol .
-
Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Expected Ions: The spectrum should show a prominent peak corresponding to the molecular ion, likely as an adduct with a cation, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[8]
-
High-Resolution MS (HRMS): HRMS can be used to confirm the elemental composition by providing a highly accurate mass measurement.
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with chloroform).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
Single-Crystal X-ray Diffraction
While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state.[9] This technique provides definitive proof of the conformation and detailed geometric parameters such as bond lengths and angles.
Crystallization
Growing single crystals suitable for X-ray diffraction can be challenging. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Cooling of a saturated solution.
A common solvent system for crystallizing calixarenes is a mixture of a good solvent (like chloroform or toluene) and a poorer solvent (like methanol or hexane).[9]
Data Analysis
The crystallographic data will confirm:
-
The specific conformation (cone, partial cone, etc.) adopted in the solid state.
-
The packing of the molecules in the crystal lattice.
-
The presence of any included solvent molecules within the calixarene cavity or the crystal lattice.[9]
Conclusion
The structural analysis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether requires a synergistic combination of analytical techniques. NMR spectroscopy is indispensable for determining the conformational properties in solution, while FTIR and mass spectrometry confirm the molecular structure and successful synthesis. Finally, single-crystal X-ray diffraction provides the ultimate proof of the three-dimensional structure in the solid state. A thorough application of these methods, as outlined in this guide, will ensure a complete and unambiguous characterization of this versatile supramolecular host.
References
-
Iwamoto, K., Araki, K., & Shinkai, S. (1991). Conformations and Structures of Tetra-O-alkyl-p-tert-butylcalix[1]arenes. How Is the Conformation of Calix[1]arenes Immobilized?. The Journal of Organic Chemistry. Available at: [Link]
-
Araki, K., Iwamoto, K., Shinkai, S., & Matsuda, T. (n.d.). On the Conformational Isomers in Tetra-O-alkylcalix[1]arenes. Chemistry Letters. Available at: [Link]
-
Nimse, S. B., et al. (2007). Synthesis of Tetraalkylated Calix[1]arenes and Studies of Their Conformational Behaviors. ScienceAsia. Available at: [Link]
-
Shinkai, S. (1991). Conformations and Structures of Tetra-O-alkyl-p-tert-butylcalix[1]arenes. How Is the Conformation of Calix[1]arenes Immobilized?. Kyushu University. Available at: [Link]
-
(n.d.). Selective Monoalkylations of tert-butylcalix-[1]-arene in a Methyl Carbonate Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). FTIR of p-tert-butyl-calix[n]arenes and TG quenched p. ResearchGate. Available at: [Link]
-
Katagiri, H., et al. (2007). Conformational behaviors of tetra-O-methylsulfinylcalix[1]arenes--an approach to control the conformation of thiacalix[1]arenes by oxidizing sulfur bridges. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). IR spectra of p - tert -Bu-calix[1]arene 8 (a) and p. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butylcalix[1]arene. National Center for Biotechnology Information. Available at: [Link]
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Rizzoli, C., et al. (2018). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. Available at: [Link]
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(n.d.). Study of IR spectra of thiacalix[1]arene with carboxyl and adamantyl groups. E3S Web of Conferences. Available at: [Link]
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(n.d.). 13C NMR Chemical Shifts. A Single Rule to Determine the Conformation of Calix(4)arenes. ResearchGate. Available at: [Link]
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Gutsche, C. D., & Iqbal, M. (n.d.). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses. Available at: [Link]
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Jaime, C., et al. (1991). Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[1]arenes. The Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-tert-butyl-calixarene Tetra-N-propyl Ether
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-tert-butyl-calix[1]arene Tetra-N-propyl Ether
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-tert-butyl-calix[1]arene tetra-N-propyl ether. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, underpinned by the principles of conformational analysis inherent to the calix[1]arene scaffold. We will explore the causality behind experimental observations and provide actionable protocols for the synthesis and characterization of this versatile macrocycle.
Introduction: The Structural Dynamics of Calix[1]arenes
Calix[1]arenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique "chalice" or "cup-like" structure, featuring a defined upper and lower rim and a central annulus, makes them exceptional host molecules in supramolecular chemistry.[2] The functionalization of the phenolic hydroxyl groups on the lower rim, as in the case of 4-tert-butyl-calix[1]arene tetra-N-propyl ether, significantly influences the conformational behavior of the macrocycle.
The four primary conformations of a calix[1]arene are the cone, partial cone, 1,2-alternate, and 1,3-alternate, arising from the relative orientations of the four aromatic rings.[3] The introduction of bulky substituents on the lower rim, such as the N-propyl ether groups, can restrict the conformational flexibility, often "locking" the molecule into a specific arrangement. The choice of synthetic conditions, particularly the base used in the etherification, plays a pivotal role in determining the final conformational outcome.[4]
Synthesis and Conformational Control
The synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is typically achieved by the reaction of 4-tert-butyl-calix[1]arene with an n-propyl halide in the presence of a base. The choice of base is critical for conformational control.
A study by Shinkai et al. demonstrated that the use of sodium hydride (NaH) as the base results in a mixture of the cone and partial cone conformers in approximately a 1:1 ratio.[4] Conversely, employing barium hydroxide (Ba(OH)₂) as the base can lead to the selective formation of the cone conformer in 100% yield.[4] This selectivity is attributed to the templating effect of the barium ion, which coordinates to the phenolic oxygens and directs the alkylation to favor the cone geometry.
Caption: Synthetic pathway and conformational control.
¹H NMR Spectral Analysis of the Cone Conformer
The ¹H NMR spectrum of the cone conformer of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is characterized by its simplicity, which reflects the C₄ᵥ symmetry of the molecule. In this conformation, all four aromatic rings and their substituents are chemically equivalent.
Key Spectral Features:
-
Methylene Bridge Protons (Ar-CH₂-Ar): A characteristic feature of the cone conformation is a pair of doublets for the diastereotopic methylene bridge protons. The significant difference in their chemical shifts is due to one proton being located inside the shielding cone of the aromatic cavity (upfield shift) and the other being on the outside (downfield shift).
-
Aromatic Protons: A single singlet is expected for the eight aromatic protons, indicating their chemical equivalence.
-
tert-Butyl Protons: A single singlet for the 36 protons of the four tert-butyl groups further confirms the high symmetry of the cone conformer.
-
N-Propyl Ether Protons: The four N-propyl groups will give rise to a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.
Predicted ¹H NMR Data (cone conformer in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | s | 8H | Ar-H |
| ~4.4 | d | 4H | Ar-CH ₂-Ar (exo) |
| ~3.4 | d | 4H | Ar-CH ₂-Ar (endo) |
| ~3.7-3.9 | t | 8H | O-CH ₂-CH₂-CH₃ |
| ~1.9-2.1 | m | 8H | O-CH₂-CH ₂-CH₃ |
| ~1.0-1.2 | t | 12H | O-CH₂-CH₂-CH ₃ |
| ~1.2-1.4 | s | 36H | -C(CH ₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here is an educated prediction based on the analysis of related compounds.[5]
¹³C NMR Spectral Analysis of the Cone Conformer
The ¹³C NMR spectrum of the cone conformer also reflects the molecule's high symmetry, with a single set of signals for each chemically distinct carbon atom.
Key Spectral Features:
-
Methylene Bridge Carbons (Ar-CH₂-Ar): A key diagnostic signal for the cone conformation is the chemical shift of the methylene bridge carbons, which typically appears around 31-34 ppm.[1]
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon and one for the three equivalent methyl carbons.
-
N-Propyl Ether Carbons: Three distinct signals are anticipated for the three carbon atoms of the N-propyl chain.
Predicted ¹³C NMR Data (cone conformer in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Ar-C -O |
| ~145-150 | Ar-C -C(CH₃)₃ |
| ~132-136 | Ar-C -CH₂ |
| ~125-128 | Ar-C H |
| ~77 | O-C H₂-CH₂-CH₃ |
| ~34 | C (CH₃)₃ |
| ~32-34 | Ar-C H₂-Ar |
| ~31 | C(C H₃)₃ |
| ~23 | O-CH₂-C H₂-CH₃ |
| ~10 | O-CH₂-CH₂-C H₃ |
Note: This is a predicted spectrum based on established data for calixarene derivatives.[5]
Experimental Protocols
Synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether (cone conformer)[4]
-
To a stirred suspension of 4-tert-butyl-calix[1]arene (1.0 g, 1.54 mmol) and barium hydroxide octahydrate (1.46 g, 4.62 mmol) in dimethylformamide (DMF, 30 mL) is added n-propyl bromide (1.12 mL, 12.3 mmol).
-
The reaction mixture is heated at 70°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into 1 M hydrochloric acid (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then with methanol.
-
The crude product is purified by recrystallization from chloroform/methanol to afford the desired product as a white solid.
Caption: Experimental workflow for the synthesis of the cone conformer.
NMR Sample Preparation and Data Acquisition
-
Dissolve approximately 10-20 mg of the purified 4-tert-butyl-calix[1]arene tetra-N-propyl ether in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Reference the spectra to the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Conclusion
The ¹H and ¹³C NMR spectra of 4-tert-butyl-calix[1]arene tetra-N-propyl ether are highly informative, providing clear insights into the conformational state of the macrocycle. The high symmetry of the cone conformer results in simple, well-resolved spectra that can be unambiguously assigned. The synthetic protocol outlined allows for the selective preparation of this conformer, which is a valuable building block for the construction of more complex supramolecular systems. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important calixarene derivative in their scientific endeavors.
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ChemRxiv. NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link][1]
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ResearchGate. 1 H NMR spectra for each p-tert-butylcalix[1]arene's conformation (R = tert-butyl). ResearchGate. [Link][3]
-
Royal Society of Chemistry. Selective Monoalkylations of tert-butylcalix-[1]-arene in a Methyl Carbonate Ionic Liquid. Royal Society of Chemistry. [Link][5]
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RSC Publishing. The coordination chemistry of p-tert-butylcalix[1]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Dalton Transactions. [Link][8]
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RSC Publishing. NMR crystallography of p-tert-butylcalix[1]arene host–guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics. [Link][9]
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National Institutes of Health. Tetra‐Substituted p‐Tert‐Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f‐Element Cations. National Institutes of Health. [Link][10]
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Shinkai, S., et al. Conformations and Structures of Tetra-O-alkyl-p-tert-butylcalix[1]arenes. How Is the Conformation of Calix[1]arenes Immobilized?. Bulletin of the Chemical Society of Japan, 1991, 64(8), 2577-2584. [Link]
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ACS Publications. Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[1]arenes. The Journal of Organic Chemistry. [Link][11]
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conformational analysis of tetra-N-propyl ether calixarene derivatives
An In-Depth Technical Guide to the Conformational Analysis of Tetra-N-Propyl Ether Calixarene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, represent a cornerstone of modern supramolecular chemistry.[1][2] Their unique "chalice" or "basket" shape endows them with a hydrophobic cavity capable of encapsulating guest molecules, making them invaluable scaffolds in molecular recognition, sensing, and drug delivery.[3][4][5][6] The functional versatility of calixarenes is profoundly influenced by their conformational behavior. By substituting the lower-rim hydroxyl groups with alkyl chains, such as N-propyl groups, the inherent flexibility of the calix[1]arene macrocycle can be arrested, leading to the isolation of stable conformational isomers, or atropisomers. This guide provides a comprehensive technical overview of the synthesis and conformational analysis of tetra-N-propyl ether calix[1]arene derivatives, focusing on the critical analytical techniques and experimental methodologies required to elucidate and control their three-dimensional architecture.
The Landscape of Calix[1]arene Conformational Isomerism
The rotational freedom of the phenolic units around the Ar-CH₂-Ar methylene bridges gives rise to four principal conformational isomers for tetra-substituted calix[1]arenes.[2] The exhaustive O-alkylation with groups like N-propyl ethers introduces significant steric hindrance, raising the rotational barrier and allowing for the isolation of these distinct, non-interconverting conformers.[2][7] The ability to lock the calixarene into a specific geometry is paramount, as the shape of the cavity dictates its host-guest binding properties.[8]
The four primary conformers are (Figure 1):
-
Cone: All four N-propyl groups are oriented on the same side of the plane defined by the methylene bridges. This arrangement creates a well-defined, deep cavity. It is often the most stable conformer in the parent calix[1]arene due to intramolecular hydrogen bonding, a stabilizing factor that is removed upon etherification.[2][9]
-
Partial Cone (Paco): Three N-propyl groups are oriented on one side, while one phenolic unit is inverted to the opposite side.
-
1,2-Alternate: Two adjacent phenolic units are inverted relative to the other two.
-
1,3-Alternate: Two opposite phenolic units are inverted relative to the other pair, resulting in a shape that can accommodate guest molecules through its annulus.
Figure 1: The four primary conformational isomers of tetra-N-propyl ether calix[1]arene.
The conformational outcome of the synthesis is not random; it is governed by a delicate interplay of kinetic and thermodynamic factors. Key influences include the choice of base (e.g., Cs₂CO₃, NaH), solvent, reaction temperature, and the nature of the alkylating agent.[7] For instance, the use of cesium carbonate as a base is known to template the formation of the 1,3-alternate conformer due to the ion's size.
Core Analytical Techniques for Conformer Identification
A multi-faceted analytical approach is essential for the unambiguous identification of calixarene conformers.[1][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse technique for analyzing the structure in solution, while single-crystal X-ray diffraction provides definitive proof of the conformation in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for its ability to probe the symmetry of a molecule in solution. The distinct symmetries of the four conformers give rise to uniquely characteristic ¹H and ¹³C NMR spectra.[1]
2.1.1. ¹H NMR Analysis: The Methylene Bridge Signature
The most diagnostic region in the ¹H NMR spectrum is that of the bridging methylene protons (Ar-CH₂-Ar). Due to the conformational rigidity, these protons become diastereotopic, and their signal pattern is a direct fingerprint of the conformer's symmetry.
-
Cone (C₄ᵥ symmetry): All four methylene bridges are equivalent. The two protons on each bridge are magnetically inequivalent (one axial, one equatorial relative to the annulus), resulting in a single pair of doublets, typically with a large geminal coupling constant (J ≈ 12-16 Hz).
-
1,3-Alternate (D₂d symmetry): All methylene bridges are again equivalent. However, due to the higher symmetry and the plane of symmetry bisecting the C-H bonds, the two protons on each bridge become equivalent. This results in a sharp singlet.
-
Partial Cone (Cₛ symmetry): The molecule has a single plane of symmetry. This renders the methylene bridges inequivalent, leading to a more complex pattern, often described as a pair of doublets and one or more singlets or broad signals, depending on the solvent and temperature.[12]
-
1,2-Alternate (C₂ₕ symmetry): This conformer also possesses lower symmetry, resulting in a complex multiplet pattern for the methylene protons, often appearing as two pairs of doublets.[12]
| Conformer | Symmetry | ¹H NMR Pattern for Ar-CH₂-Ar Protons |
| Cone | C₄ᵥ | A pair of doublets (AX system) |
| Partial Cone | Cₛ | Complex multiplets, often 2 doublets and a singlet |
| 1,2-Alternate | C₂ₕ | Complex multiplets, often 4 doublets |
| 1,3-Alternate | D₂d | A sharp singlet |
| Table 1: Summary of characteristic ¹H NMR spectral patterns for the methylene bridge protons of tetra-N-propyl ether calix[1]arene conformers. |
2.1.2. ¹³C NMR Analysis: A Simple Rule for Conformation
While ¹H NMR is highly informative, ¹³C NMR provides a remarkably simple and robust rule for conformation assignment based on the chemical shift of the methylene bridge carbons (Ar-C H₂-Ar).[13]
-
Cone & Partial Cone: The methylene carbons resonate at approximately 31-33 ppm .
-
1,2-Alternate & 1,3-Alternate: The methylene carbons resonate further downfield at approximately 37-39 ppm .
This clear separation allows for a rapid and confident initial assignment. Further distinction between cone and partial cone, or between 1,2- and 1,3-alternate, is then achieved by considering the number of distinct aromatic and propyl carbon signals, which reflects the overall symmetry of the molecule.
| Conformer | Characteristic ¹³C Chemical Shift for Ar-CH₂-Ar |
| Cone | ~31 ppm |
| Partial Cone | ~31-33 ppm (multiple signals possible) |
| 1,2-Alternate | ~37-38 ppm (multiple signals possible) |
| 1,3-Alternate | ~38 ppm |
| Table 2: Diagnostic ¹³C NMR chemical shifts for the methylene bridge carbons of tetra-N-propyl ether calix[1]arene conformers.[13][14] |
Single-Crystal X-ray Diffraction
X-ray crystallography provides the ultimate, unambiguous determination of the solid-state structure of a calixarene derivative.[15][16] It allows for the precise measurement of bond lengths, bond angles, and the specific orientation of the phenolic units and N-propyl chains. This technique is indispensable for validating the assignments made by NMR and for understanding the detailed intermolecular interactions in the crystalline state.[17] On rare occasions, analysis has revealed the co-crystallization of two different conformers within the same crystal lattice, highlighting the complex energetic landscape of these molecules.[14]
Experimental Protocols and Methodologies
The successful analysis of calixarene conformers relies on meticulous experimental execution, from synthesis to characterization.
General Synthesis of Tetra-N-Propyl Ether Calix[1]arene
This protocol describes a general method for the exhaustive propylation of a parent calix[1]arene. The choice of base is critical in directing the conformational outcome.
Objective: To synthesize a conformationally locked tetra-N-propyl ether calix[1]arene.
Materials:
-
1-Bromopropane (or 1-iodopropane)
-
Base (e.g., Sodium Hydride (NaH) for cone, Cesium Carbonate (Cs₂CO₃) for 1,3-alternate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Preparation: Dry all glassware thoroughly. To a round-bottom flask under a nitrogen or argon atmosphere, add the parent calix[1]arene (1.0 eq.).
-
Solvation: Add anhydrous DMF via syringe. Stir the mixture until the calixarene is fully dissolved.
-
Deprotonation: Add the base (e.g., NaH, >4.0 eq.) portion-wise at 0 °C. Causality: The strong base deprotonates the phenolic hydroxyl groups to form the highly nucleophilic phenoxide anions necessary for the subsequent alkylation.
-
Alkylation: After stirring for 1 hour at room temperature, add 1-bromopropane (>4.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture (e.g., to 70 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and cautiously quench with water or methanol. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to isolate the desired conformer.[18][19]
Workflow for Conformer Identification
The following workflow outlines the logical progression from a newly synthesized compound to a fully characterized conformer.
Figure 2: A systematic workflow for the conformational analysis of calix[1]arene derivatives.
Relevance in Drug Development and Supramolecular Chemistry
The ability to selectively synthesize and isolate specific conformers of tetra-N-propyl ether calixarenes is not merely an academic exercise. It is a critical capability for designing advanced molecular systems. In drug development, calixarenes serve as versatile carriers to enhance the solubility, stability, and bioavailability of therapeutic agents.[4][20][21] The pre-organized cavity of a specific conformer can be tailored to bind a drug molecule of a complementary size and shape, leading to the formation of stable host-guest complexes.[5] This conformational control allows for the rational design of drug delivery vehicles, molecular sensors, and new materials with precisely engineered properties.[3][6]
Conclusion
The conformational analysis of tetra-N-propyl ether calix[1]arene derivatives is a mature and powerful field, underpinned by robust synthetic strategies and definitive analytical techniques. A synergistic application of ¹H and ¹³C NMR spectroscopy provides a comprehensive picture of the conformer population in solution, while single-crystal X-ray diffraction offers irrefutable evidence of the solid-state structure. By understanding and controlling the conformational landscape of these molecular baskets, researchers can unlock their full potential as sophisticated building blocks for applications ranging from targeted drug delivery to advanced materials science.
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Jaime, C., de Mendoza, J., Prados, P., Nieto, P. M., & Sanchez, C. (1991). Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[1]arenes. The Journal of Organic Chemistry, 56(11), 3372–3376. [Link]
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Harrowfield, J., et al. (2020). Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[1]arene Conformations. Molecules, 25(24), 5942. [Link]
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Sudrajat, H., & Amrillah, T. (2017). Calculated 1H-NMR spectra of calix[1]arene conformers. ResearchGate. [Link]
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Neri, P., et al. (2010). Lower-Rim Substituted Calixarenes and Their Applications. International Journal of Molecular Sciences, 11(5), 1935–1961. [Link]
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Sal M., Y., & Yilmaz, M. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Materials, 12(5), 818. [Link]
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Rathore, R., et al. (2021). Design, Synthesis, Electronic Properties, and X-ray Structural Characterization of Various Modified Electron-Rich Calixarene Derivatives and Their Conversion to Stable Cation Radical Salts. Molecules, 26(16), 4941. [Link]
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Wang, D., et al. (2019). Four possible conformers of calix[1]arene tetrapropyl ether. ResearchGate. [Link]
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ResearchGate. (n.d.). Preparation of (C) diarylcalix[1]arene tetrapropyl ether. [Link]
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Madigan, R. P., et al. (2023). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]
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Da Silva, E., et al. (2021). Calixarene-Based lead receptors: an NMR, DFT and X-Ray synergetic approach. Supramolecular Chemistry, 33(6), 285-298. [Link]
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Mlika, R., et al. (2014). Synthesis of calixarene derivatives 1, 2, 3 and 4 from bromo-propyl-nalidixate (BPN), in MeCN, reflux. ResearchGate. [Link]
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Zhang, M., et al. (2022). Synthesis of supramolecular polymers with calix[1]arene and β-cyclodextrin and their application in heavy metal ion absorption. RSC Advances, 12(44), 28911-28918. [Link]
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Leyva, E., et al. (2021). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. Molecules, 26(16), 4944. [Link]
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- 8. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
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- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Design, Synthesis, Electronic Properties, and X-ray Structural Characterization of Various Modified Electron-Rich Calixarene Derivatives and Their Conversion to Stable Cation Radical Salts [mdpi.com]
- 19. Synthesis of supramolecular polymers with calix[4]arene and β-cyclodextrin and their application in heavy metal ion absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
physical and chemical properties of 4-tert-butyl-calixarene tetra-N-propyl ether
An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether, a macrocyclic host molecule of significant interest in supramolecular chemistry and pharmaceutical sciences. This document delineates the synthesis, structural features, and the core physical and chemical properties of this compound. We delve into its detailed spectroscopic profile, offering insights into its conformational rigidity and molecular structure. Furthermore, this guide explores the molecule's host-guest chemistry, emphasizing the characteristics that make it a promising candidate for advanced drug delivery systems. The causality behind experimental methodologies and the interpretation of analytical data are explained to provide field-proven insights for professionals in drug development and materials science.
Introduction: The Calixarene Scaffold and the Significance of Lower Rim Functionalization
Calix[n]arenes are a class of macrocyclic compounds formed from the condensation of a phenol derivative (typically p-tert-butylphenol) and formaldehyde.[2] Their basket-like three-dimensional structure, featuring a defined upper and lower rim and a central annulus, makes them exceptional molecular hosts.[3] The parent p-tert-butylcalix[1]arene possesses four phenolic hydroxyl groups on its lower rim, which provide sites for versatile chemical modification.[3]
The functionalization of these hydroxyl groups is a critical strategy for modulating the properties of the calixarene. Unmodified calix[1]arenes exhibit conformational flexibility, capable of adopting cone, partial cone, 1,2-alternate, or 1,3-alternate structures. However, for applications in molecular recognition and drug delivery, a conformationally rigid structure is paramount. The introduction of bulky alkyl groups, such as N-propyl ethers, on the lower rim serves to "lock" the calixarene into the highly desirable cone conformation . This is due to the steric hindrance of the propyl groups, which prevents the phenyl rings from rotating through the central annulus.[4] This conformational locking creates a well-defined, hydrophobic cavity, ideal for encapsulating guest molecules, while the ether linkages enhance solubility in organic media, a crucial factor for formulation and processing.
Synthesis and Structural Elucidation
The synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is a well-established procedure involving the exhaustive alkylation of the parent p-tert-butylcalix[1]arene. The choice of reagents and conditions is critical for achieving a high yield of the desired tetra-substituted product.
Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of the title compound. The underlying principle is a Williamson ether synthesis, where the phenoxide ions of the calixarene act as nucleophiles.
Step 1: Deprotonation of p-tert-butylcalix[1]arene
-
To a stirred suspension of p-tert-butylcalix[1]arene (1.0 eq) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, >4.0 eq) portion-wise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 1-2 hours. The evolution of hydrogen gas will be observed as the four phenolic protons are abstracted to form the tetra-sodium salt.
Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, ensuring that all four sites are activated for the subsequent alkylation. Anhydrous conditions are essential to prevent quenching the base and the reactive phenoxide intermediate.
Step 2: Tetra-alkylation
-
To the resulting suspension of the calixarene salt, add 1-bromopropane (or 1-iodopropane, >4.0 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60-80 °C and maintain stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot will have a higher Rf value than the starting material.
Causality: A stoichiometric excess of the alkylating agent and elevated temperature are used to drive the reaction to completion and ensure all four hydroxyl groups are etherified. 1-Iodopropane can be used for enhanced reactivity if needed.
Step 3: Work-up and Purification
-
After cooling to room temperature, cautiously quench the reaction by the slow addition of water or methanol to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the solid residue by recrystallization from a solvent system such as chloroform/methanol or by column chromatography on silica gel.
Trustworthiness: This multi-step purification process is self-validating. The extraction and washing steps remove inorganic salts and residual DMF. Recrystallization or chromatography then isolates the target compound from any partially alkylated byproducts, ensuring high purity, which can be confirmed by the analytical methods described in Section 4.0.
Structural Confirmation Workflow
The confirmation of the final product's structure and its conformational purity is achieved through a combination of spectroscopic techniques.
Caption: Workflow for synthesis and structural validation.
Physical Properties
The tetra-N-propyl ether modification significantly alters the physical properties of the calixarene scaffold, primarily by increasing its lipophilicity and lowering its melting point compared to the parent compound.
| Property | Value / Description | Source / Rationale |
| CAS Number | 135269-36-2 | [1] |
| Molecular Formula | C₅₆H₈₀O₄ | [5] |
| Molecular Weight | 817.23 g/mol | Calculated |
| Appearance | Typically a white to off-white crystalline solid. | Inferred from related compounds. |
| Melting Point | Not widely reported. The parent p-tert-butylcalix[1]arene melts at ≥300 °C. Alkylation typically reduces the melting point due to disruption of the strong intermolecular hydrogen bonding network. | [2] |
| Solubility | High solubility in common organic solvents such as chloroform, dichloromethane, toluene, and THF. Low to negligible solubility in water and lower alcohols like methanol. | [3][6] |
| Conformation | Predominantly exists in a rigid cone conformation in solution and in the solid state. | [4] |
Spectroscopic Profile
The spectroscopic data for 4-tert-butyl-calix[1]arene tetra-N-propyl ether provides definitive evidence of its structure and conformation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the cone conformation.
-
Ar-C H₂-Ar Protons: The eight methylene bridge protons become diastereotopic in the rigid cone structure. This results in a characteristic pair of doublets (an AB spin system) typically observed between δ 3.2-3.5 ppm and δ 4.2-4.5 ppm, with a geminal coupling constant (²J) of ~13-16 Hz.[7] The presence of this pattern is a clear indicator of a locked cone conformation.
-
tert-Butyl Protons: A sharp singlet integrating to 36 protons is expected around δ 1.0-1.3 ppm.
-
Aromatic Protons: A singlet integrating to 8 protons appears in the aromatic region, typically δ 6.8-7.1 ppm.
-
N-Propyl Ether Protons: The propyl groups will show a characteristic pattern: a triplet for the terminal -CH₃ (~δ 0.9-1.0 ppm), a multiplet (sextet) for the central -CH₂- (~δ 1.8-2.0 ppm), and a triplet for the -O-CH₂- protons directly attached to the calixarene framework (~δ 3.8-4.0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Ar-C H₂-Ar Carbon: A single resonance around δ 31-34 ppm confirms the C₄ symmetry of the cone conformer.
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~δ 34 ppm) and one for the methyl carbons (~δ 31 ppm).
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the molecule.
-
N-Propyl Ether Carbons: Three signals corresponding to the -O-C H₂, -C H₂-, and -C H₃ carbons of the propyl chain are expected around δ 77, 23, and 10 ppm, respectively.[8]
-
-
FT-IR Spectroscopy:
-
The most significant feature is the complete absence of the broad O-H stretching band seen in the parent calixarene (around 3100-3400 cm⁻¹).
-
Appearance of a strong C-O-C (aryl-alkyl ether) stretching band around 1200-1250 cm⁻¹.
-
Presence of aliphatic C-H stretches (~2870-2960 cm⁻¹) and aromatic C=C stretches (~1480 and 1600 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) is expected to show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 840.2. The molecular ion [M]⁺ at m/z 817.2 may also be observed.
-
Chemical Properties & Host-Guest Chemistry
The chemical behavior of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is dominated by its conformationally rigid, cup-shaped structure.
Conformational Rigidity
As discussed, the four N-propyl groups on the lower rim effectively lock the molecule in a cone conformation. This pre-organization is crucial for selective host-guest binding, as the host does not need to expend energy to adopt a suitable binding conformation. This structural rigidity also imparts thermal stability to the molecule.
Complexation and Molecular Recognition
The core of its chemical utility lies in its ability to act as a host molecule.
-
The Cavity: The molecule possesses a deep, well-defined hydrophobic cavity formed by the four aromatic rings and the tert-butyl groups. This cavity is ideally sized to encapsulate small to medium-sized neutral organic molecules that are complementary in size and shape.
-
Binding Forces: The primary driving forces for complexation within the cavity are non-covalent interactions, including van der Waals forces, hydrophobic effects, and cation-π interactions if the guest is a suitable cation.[3]
-
Lower Rim: The array of four ether oxygen atoms on the lower rim can also act as a soft binding site for metal cations, although this interaction is generally weaker than with more specialized ionophoric calixarenes.
Sources
- 1. CAS#:135269-36-2 | 4-tert-butyl-calix[4]arene tetra-n-propyl ether | Chemsrc [chemsrc.com]
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- 3. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25,26,27,28-Tetra-butoxy-5,11,17,23-tetra-tert-butyl-calix[4]arene chloro-form tetra-solvate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cas 135269-36-2|| where to buy this compound [chemenu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of 4-tert-butyl-calixarene tetra-N-propyl ether in Organic Solvents
An In-depth Technical Guide to the Solubility of 4-tert-butyl-calix[1]arene tetra-N-propyl ether in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-calix[1]arene tetra-N-propyl ether, a significant macrocyclic compound in supramolecular chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular features governing its solubility, presents available solubility data across a range of organic solvents, and offers a detailed, field-proven experimental protocol for determining solubility. The interplay between the calixarene's rigid cavity, the bulky tert-butyl groups on the upper rim, and the flexible N-propyl ether groups on the lower rim dictates its interaction with solvent molecules. This guide synthesizes theoretical principles with practical methodologies to serve as an essential resource for effectively utilizing this compound in various applications, from molecular recognition to advanced materials.
Introduction: The Significance of Calixarene Solubility
Calix[n]arenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[2] Their unique cup-shaped, three-dimensional structure provides a pre-organized platform for host-guest chemistry, making them invaluable in fields such as chemical sensing, catalysis, drug delivery, and separation science.[3][4] The parent molecule, 4-tert-butylcalix[1]arene, is a foundational structure in this family.[5]
The solubility of a calixarene is a critical parameter that governs its utility. For a calixarene to be an effective receptor or carrier, it must first be soluble in a medium that is compatible with the intended guest molecule or application environment. Modification of the hydroxyl groups on the "lower rim" of the calixarene is a common strategy to tune its physical properties, including solubility.
This guide focuses on a specifically modified derivative: 4-tert-butyl-calix[1]arene tetra-N-propyl ether (CAS No. 135269-36-2).[6] In this molecule, the four hydroxyl protons of the parent calixarene are replaced with n-propyl groups. This etherification dramatically alters the molecule's polarity and hydrogen bonding capability, thereby transforming its solubility profile. Understanding this profile is paramount for designing experiments and formulating products involving this versatile host molecule.
Molecular Structure and its Influence on Solubility
The solubility of 4-tert-butyl-calix[1]arene tetra-N-propyl ether is a direct consequence of its distinct molecular architecture:
-
Calix[1]arene Core: The fundamental cup-like structure is inherently rigid and creates a hydrophobic cavity.
-
Upper Rim (Wide Rim): Four bulky tert-butyl groups are positioned on the upper rim. These groups enhance the lipophilicity of the molecule and contribute to its solubility in non-polar organic solvents.
-
Lower Rim (Narrow Rim): The four phenolic hydroxyl groups are replaced by N-propyl ether groups (-O-CH₂CH₂CH₃). This modification is crucial for several reasons:
-
Elimination of Hydrogen Bonding: The removal of acidic phenolic protons prevents the formation of strong intermolecular hydrogen bonds between calixarene molecules, which would otherwise lead to low solubility.
-
Increased Lipophilicity: The addition of four propyl chains significantly increases the overall non-polar character of the molecule.
-
Conformational Locking: The propyl groups can sterically hinder the free rotation of the phenyl rings, often locking the calixarene into a "cone" conformation, which is typically desired for host-guest interactions.
-
The combination of a non-polar exterior (tert-butyl and propyl groups) and ether linkages makes the molecule generally favor organic solvents over aqueous media. The thermodynamics of dissolution are primarily driven by enthalpy and entropy changes upon solvation.[1][3] The process involves overcoming the lattice energy of the solid calixarene and creating favorable interactions between the calixarene and solvent molecules.
Solubility Profile in Organic Solvents
While extensive quantitative data for 4-tert-butyl-calix[1]arene tetra-N-propyl ether is not consolidated in a single public source, its solubility can be inferred from its structural properties and data on similar calixarenes. The parent 4-tert-butylcalix[1]arene is known to be soluble in solvents like chloroform, benzene, and toluene, but insoluble in water.[7] The tetra-N-propyl ether derivative is expected to exhibit enhanced solubility in a wider range of organic solvents due to the prevention of intermolecular hydrogen bonding.
Below is a summary table predicting the solubility behavior of 4-tert-butyl-calix[1]arene tetra-N-propyl ether based on chemical principles and available data for analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Solubility Behavior |
| Halogenated Alkanes | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic exterior and ether groups. Chloroform is a common solvent for calixarenes.[8] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Strong van der Waals interactions between the solvent and the aromatic rings and alkyl groups of the calixarene. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | "Like dissolves like" principle; the ether groups on the calixarene interact favorably with the ether solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group can interact with the ether oxygens, but the overall polarity is higher than ideal. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones, offers a balance of polar and non-polar character. |
| Alkanes | Hexane, Heptane | Low to Moderate | While non-polar, the dispersion forces may be less effective at solvating the large, somewhat rigid macrocycle compared to aromatic or halogenated solvents.[9] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These highly polar solvents are generally poor choices for solvating large, non-polar molecules. |
| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen-bonding network of alcohols does not favorably interact with the non-proton-donating calixarene ether. |
| Water | - | Insoluble | The molecule is highly lipophilic and lacks the functional groups necessary for hydration. |
Experimental Protocol for Solubility Determination
To provide actionable insights, this section details a robust, self-validating protocol for determining the equilibrium solubility of 4-tert-butyl-calix[1]arene tetra-N-propyl ether. The isothermal shake-flask method is the gold standard for this purpose.[10][11]
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibration, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is quantified, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
4-tert-butyl-calix[1]arene tetra-N-propyl ether (solute)
-
High-purity organic solvents
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
-
Preparation of Stock Standard (for Calibration):
-
Accurately weigh a small amount (e.g., 10 mg) of the calixarene and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).
-
-
Generation of a Calibration Curve:
-
Analyze each calibration standard using the chosen analytical method (e.g., measure absorbance at λ_max with UV-Vis).[12]
-
Plot the analytical signal (e.g., absorbance) versus concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy calibration.
-
-
Equilibration (The Shake-Flask Method):
-
Add an excess amount of the solid calixarene to a vial (e.g., add 20 mg to 5 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[11] This step is critical for trustworthiness; insufficient time leads to an underestimation of solubility.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilute the filtered, saturated solution with a known factor using the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
-
Calculation of Solubility:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of the calixarene in that solvent at that temperature.
-
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. 4-tert-Butylcalix[4]arene | C44H56O4 | CID 335377 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. reddit.com [reddit.com]
A Technical Guide to the Thermal Stability of 4-tert-butyl-calixarene tetra-N-propyl ether
This in-depth technical guide provides a comprehensive overview of the thermal stability of 4-tert-butyl-calixarene tetra-N-propyl ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of this calixarene derivative, analyzes its expected thermal properties based on the well-documented stability of its precursor, and provides detailed protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction: The Versatile Calixarene Scaffold
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their unique basket-like shape, with a hydrophobic cavity and modifiable upper and lower rims, makes them highly attractive for a wide range of applications, including drug delivery, molecular recognition, and catalysis.[2][3] The 4-tert-butylcalix[4]arene is a foundational member of this family, prized for its synthetic accessibility and versatile functionalization potential.[5] By modifying the phenolic hydroxyl groups on the lower rim, for instance, through etherification to produce derivatives like 4-tert-butyl-calixarene tetra-N-propyl ether, the solubility, complexation properties, and overall stability of the macrocycle can be finely tuned.[6][7] Understanding the thermal stability of such derivatives is paramount for their application in fields where they may be subjected to varying temperature ranges, such as in pharmaceutical formulations or industrial processes.[8]
Synthesis of 4-tert-butyl-calixarene tetra-N-propyl ether
The synthesis of 4-tert-butyl-calixarene tetra-N-propyl ether is a two-step process that begins with the preparation of the parent 4-tert-butylcalix[4]arene, followed by the etherification of its lower rim hydroxyl groups.
Part 1: Synthesis of 4-tert-butylcalix[5]arene
The synthesis of 4-tert-butylcalix[4]arene is well-established and typically involves the base-catalyzed condensation of 4-tert-butylphenol and formaldehyde.[3][8]
Experimental Protocol:
-
Preparation of the Precursor: A mixture of 4-tert-butylphenol, formaldehyde, and a catalytic amount of a base (e.g., sodium hydroxide) is heated to form a viscous precursor.[8]
-
Cyclization: The precursor is then subjected to high-temperature pyrolysis in a high-boiling solvent like diphenyl ether. This step promotes the cyclization to form the calix[4]arene macrocycle.[8]
-
Purification: The crude product is purified by precipitation and subsequent recrystallization from a suitable solvent, such as toluene, to yield the p-tert-butylcalix[4]arene as a white crystalline solid.[8]
Diagram of the Synthesis of 4-tert-butylcalix[4]arene
Caption: Synthesis of the parent calixarene.
Part 2: Etherification of the Lower Rim
The four hydroxyl groups on the lower rim of 4-tert-butylcalix[4]arene can be fully substituted with N-propyl groups via a Williamson ether synthesis.
Experimental Protocol:
-
Deprotonation: The 4-tert-butylcalix[4]arene is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to deprotonate the phenolic hydroxyl groups, forming the tetra-alkoxide.
-
Alkylation: An excess of 1-bromopropane is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the tetra-N-propyl ether derivative.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the final 4-tert-butyl-calixarene tetra-N-propyl ether.
Diagram of the Etherification of 4-tert-butylcalix[4]arene
Caption: Synthesis of the tetra-N-propyl ether derivative.
Thermal Stability Analysis
Thermal Properties of 4-tert-butylcalix[5]arene
The parent 4-tert-butylcalix[4]arene is known for its high thermal stability.[9] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate its decomposition profile.
-
Melting Point: The melting point of 4-tert-butylcalix[4]arene is reported to be high, typically at or above 300 °C.
-
Decomposition Temperature: TGA studies indicate that the decomposition of p-tert-butylcalix[n]arenes generally occurs in multiple steps.[9] The initial weight loss is often attributed to the release of entrapped solvent molecules. The main decomposition of the calixarene structure, involving the cleavage of the methylene bridges and the degradation of the aromatic rings, occurs at higher temperatures.
| Thermal Event | Approximate Temperature Range (°C) | Description |
| Solvent Loss | 100 - 200 | Release of included solvent molecules from the crystal lattice. |
| Initial Decomposition | > 300 | Onset of the decomposition of the macrocyclic structure. |
| Major Decomposition | 350 - 500 | Significant weight loss corresponding to the breakdown of the calixarene framework. |
Table 1: Summary of the general thermal behavior of p-tert-butylcalix[4]arene.
Inferred Thermal Stability of 4-tert-butyl-calixarene tetra-N-propyl ether
The introduction of four N-propyl ether groups on the lower rim of the calixarene is expected to influence its thermal stability.
-
Effect of Ether Linkages: The C-O ether bonds are generally stable, but they may be more susceptible to thermal cleavage than the C-C bonds of the methylene bridges in the parent calixarene.
-
Influence of Alkyl Chains: The propyl chains themselves will have their own decomposition profile, which will contribute to the overall TGA thermogram. The thermal degradation of alkyl chains typically occurs at lower temperatures than the decomposition of the aromatic framework.
Based on these considerations, it can be hypothesized that the thermal stability of 4-tert-butyl-calixarene tetra-N-propyl ether will be slightly lower than that of the parent 4-tert-butylcalix[4]arene. The onset of decomposition may occur at a lower temperature due to the degradation of the N-propyl ether groups. However, the core calixarene structure is expected to remain stable up to relatively high temperatures.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 4-tert-butyl-calixarene tetra-N-propyl ether, the following TGA and DSC protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the sample undergoes weight loss, indicating decomposition or volatilization.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried 4-tert-butyl-calixarene tetra-N-propyl ether into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the atmosphere to an inert gas, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax) from the derivative of the TGA curve (DTG).
-
Diagram of the TGA Workflow
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-tert-butyl-calixarene tetra-N-propyl ether into a DSC pan (typically aluminum) and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Maintain an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).
-
Heat the sample to a temperature above its melting point (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample under the same conditions as the first heating cycle.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.
-
The second heating cycle is often used to obtain a clear melting point, as it eliminates the thermal history of the sample.
-
Diagram of the DSC Workflow
Caption: Workflow for Differential Scanning Calorimetry.
Conclusion
The 4-tert-butyl-calixarene tetra-N-propyl ether represents a synthetically accessible derivative of a highly versatile macrocyclic platform. While direct experimental data on its thermal stability is currently limited, a thorough understanding of the thermal behavior of the parent 4-tert-butylcalix[4]arene, coupled with the principles of chemical structure and stability, allows for a reasoned prediction of its thermal properties. It is anticipated that the tetra-N-propyl ether derivative will exhibit slightly lower thermal stability than its precursor due to the introduction of the more labile ether linkages and alkyl chains. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the empirical determination of its thermal profile, which is essential for its confident application in research and development, particularly in the pharmaceutical and materials science sectors.
References
-
Gale, P. A., Sessler, J. L., Lynch, V., & Sansom, P. I. (1996). Synthesis of a new cylindrical calix[4]arene-calix[4]pyrrole pseudo dimer. Tetrahedron Letters, 37(44), 7881–7884.
- De Salvo, C., et al. (2001). Effects of non-covalent interactions on supramolecular structures and stabilities. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(1-2), 47–53.
- Shinkai, S. (1997). Calixarenes—the third generation of supramolecules. Tetrahedron, 53(47), 16335-16352.
- Gutsche, C. D. (1989). Calixarenes. Royal Society of Chemistry.
- Roundhill, D. M. (1995). Metal complexes of calixarenes. Progress in Inorganic Chemistry, 43, 533-592.
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). PMC. [Link]
-
Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene. (2015). ACS Publications. [Link]
-
Tetraalkynyl Calix[4]arenes with Advanced NLO Properties. ResearchGate. [Link]
-
Thermal decomposition mechanism of p-tert-butyl-calix[n]arenes. ResearchGate. [Link]
-
Conical conformationed tetra-alkyl substituted p-tert-butylcalix[4]arene derivatives: thermal, spectral, and physical properties. R Discovery. [Link]
-
Polymorphism of 4-tert-butylcalix[4]arene upon the formation and thermal destruction of its complex with acetonitrile. ResearchGate. [Link]
-
4-tert-Butylcalix[4]arene | C44H56O4 | CID 335377. PubChem. [Link]
-
Design and synthesis of Calixarene. ResearchGate. [Link]
-
Crystallographic and Thermal Studies of the Polymorphs of Tetraoxa[4]arene with Meta-Phenylene Linkers. MDPI. [Link]
-
The DSC thermogram of the polymer 4. ResearchGate. [Link]
-
4-tert-butyl-calix[4]arene tetra-n-propyl ether | 135269-36-2. Chemsrc. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-tert-butyl-calixarene tetra-n-propyl ether (CAS Number: 135269-36-2)
An In-depth Technical Guide to 4-tert-butyl-calix[1]arene tetra-n-propyl ether (CAS Number: 135269-36-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 4-tert-butyl-calix[1]arene tetra-n-propyl ether, a macrocyclic compound of significant interest in supramolecular chemistry and its applications.
Compound Identification and Chemical Structure
Chemical Name: 4-tert-butyl-calix[1]arene tetra-n-propyl ether[2] CAS Number: 135269-36-2[2] Molecular Formula: C₅₆H₈₀O₄[2] Molecular Weight: 817.23 g/mol [2]
Synonyms:
-
5,11,17,23-p-tert-butyl-25,26,27,28-tetrakis-propoxycalix[1]arene
-
5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrapropoxycalix[1]arene
The molecular structure consists of a cup-shaped macrocycle formed by four p-tert-butylphenol units linked by methylene bridges. The lower rim of this "calix" is functionalized with four n-propyl ether groups, which play a crucial role in its solubility and host-guest chemistry.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₆H₈₀O₄ | [2] |
| Molecular Weight | 817.23 g/mol | [2] |
| Physical Appearance | White to light beige crystalline powder or flakes (inferred from parent compound) | [3] |
| Solubility | Expected to be soluble in chloroform, benzene, and toluene. Insoluble in water. | [3] |
The increased solubility of the tetra-n-propyl ether derivative compared to its parent compound is a direct consequence of the introduction of the flexible and non-polar n-propyl chains, which disrupt the strong intermolecular hydrogen bonding present in the parent calixarene.
Synthesis and Derivatization
The synthesis of 4-tert-butyl-calix[1]arene tetra-n-propyl ether is a two-step process starting from p-tert-butylphenol.
Synthesis of the Parent Calixarene
The parent p-tert-butylcalix[1]arene is synthesized via a base-catalyzed condensation reaction between p-tert-butylphenol and formaldehyde. A detailed and reliable procedure is available from Organic Syntheses.[4]
Experimental Protocol: Synthesis of p-tert-butylcalix[1]arene [4]
-
Precursor Formation: A mixture of p-tert-butylphenol, formaldehyde, and a catalytic amount of sodium hydroxide is heated to form a viscous precursor.
-
Pyrolysis: The precursor is then subjected to high-temperature pyrolysis in a high-boiling solvent such as diphenyl ether. This step promotes the cyclization to form the calix[1]arene macrocycle.
-
Purification: The crude product is precipitated and purified by recrystallization from a suitable solvent like toluene to yield the desired p-tert-butylcalix[1]arene.
Etherification of the Lower Rim
The hydroxyl groups on the lower rim of the p-tert-butylcalix[1]arene are then etherified to yield the final product. This is typically achieved through a Williamson ether synthesis.
Conceptual Experimental Protocol: Synthesis of 4-tert-butyl-calix[1]arene tetra-n-propyl ether
-
Deprotonation: The parent p-tert-butylcalix[1]arene is treated with a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the phenolic hydroxyl groups.
-
Alkylation: An excess of an n-propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the reaction mixture.
-
Reaction and Work-up: The reaction is typically stirred at an elevated temperature to ensure complete alkylation. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product into an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 4-tert-butyl-calix[1]arene tetra-n-propyl ether.
Diagram 1: Synthesis Pathway
Caption: Synthesis of 4-tert-butyl-calix[1]arene tetra-n-propyl ether.
Applications in Research and Development
The unique cup-shaped structure of calixarenes, with a hydrophobic cavity and a modifiable periphery, makes them excellent candidates for host-guest chemistry and molecular recognition. The tetra-n-propyl ether derivative, with its enhanced solubility, is particularly useful in applications requiring solution-phase interactions.
Ion-Selective Electrodes
One of the most prominent applications of calixarene ethers is in the fabrication of ion-selective electrodes (ISEs). The size of the calixarene cavity and the nature of the ether groups can be tailored to selectively bind specific cations. While specific studies on the tetra-n-propyl ether are limited, derivatives of p-tert-butylcalix[1]arene have been extensively studied as ionophores for sodium ions. The ether oxygen atoms can coordinate with the cation, holding it within the hydrophobic cavity.
Diagram 2: Host-Guest Interaction in an Ion-Selective Electrode
Caption: Schematic of cation binding within the calixarene cavity.
Experimental Protocol: Fabrication of a Calixarene-Based Ion-Selective Electrode (Conceptual)
A general procedure for fabricating a PVC membrane ion-selective electrode is as follows:
-
Membrane Cocktail Preparation: A mixture of the ionophore (4-tert-butyl-calix[1]arene tetra-n-propyl ether), a polymer matrix (e.g., high molecular weight PVC), a plasticizer (e.g., o-nitrophenyloctyl ether), and an ionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate) is dissolved in a volatile solvent like THF.
-
Membrane Casting: The resulting solution is poured into a glass ring on a flat glass plate and the solvent is allowed to evaporate slowly, forming a thin, flexible membrane.
-
Electrode Assembly: A disc is cut from the membrane and glued to the end of a PVC tube. The tube is then filled with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl) is inserted.
Molecular Recognition and Drug Delivery
The hydrophobic cavity of 4-tert-butyl-calix[1]arene tetra-n-propyl ether can encapsulate small organic molecules, making it a potential candidate for applications in molecular recognition and as a drug carrier. The encapsulation is driven by non-covalent interactions such as van der Waals forces and hydrophobic effects. Molecular dynamics simulations have been used to study the inclusion of small guest molecules within the parent p-tert-butylcalix[1]arene.[5][6] These studies provide insights into the energetics and dynamics of guest binding, which are crucial for designing effective drug delivery systems.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-tert-butyl-calix[1]arene tetra-n-propyl ether is not widely available, information from suppliers and data for the parent compound provide guidance on its safe handling.
Hazard Statements (based on available data):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to obtain the SDS from the supplier.
Suppliers
4-tert-butyl-calix[1]arene tetra-n-propyl ether is available from a number of chemical suppliers specializing in research chemicals.
Table 2: Representative Suppliers
| Supplier | Website |
| abcr Gute Chemie | |
| ChemicalBook | |
| Chemsrc | [Link] |
| Dayang Chem (Hangzhou) Co., Ltd. | (Contact information available on Chemsrc) |
| SYNTHON Chemicals |
Note: Availability and pricing are subject to change. Please contact the suppliers directly for current information.
Conclusion
4-tert-butyl-calix[1]arene tetra-n-propyl ether is a versatile macrocyclic compound with significant potential in various fields of chemical research. Its well-defined structure, enhanced solubility in organic media, and ability to engage in host-guest interactions make it a valuable building block for the development of chemical sensors, molecular recognition systems, and potentially, drug delivery vehicles. Further research into the specific properties and applications of this compound is warranted to fully explore its capabilities.
References
-
PubChem. (n.d.). 4-tert-Butylcalix[1]arene. Retrieved from [Link]
-
Bocheńska, M., & Lesińska, U. (2006). Lower Rim Substituted p-tert-Butylcalix[1]arenes. Part 10. New Pb(II)-Selective Electrodes Based on Tetrasubstituted Calix[1]arene with Amides. Chemical Analysis (Warsaw), 51(6), 879-888.
-
Cheeseman, J. R., et al. (2006). Molecular dynamics simulations of p-tert-butylcalix[1]arene with small guest molecules. Chemistry - A European Journal, 12(20), 5231-5237.
-
Cheeseman, J. R., et al. (2008). Simulations of p-tert-butylcalix[1]arene with multiple occupancies of small guest molecules. Chemistry - A European Journal, 14(6), 1965-1971.
-
Gutsche, C. D., & Iqbal, M. (1993). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses, 71, 234.
-
Chemsrc. (n.d.). CAS#:135269-36-2 | 4-tert-butyl-calix[1]arene tetra-n-propyl ether. Retrieved from [Link]
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- 2. CAS#:135269-36-2 | this compound | Chemsrc [chemsrc.com]
- 3. 4-tert-Butylcalix[4]arene CAS#: 60705-62-6 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Molecular dynamics simulations of p-tert-butylcalix[4]arene with small guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simulations of p-tert-butylcalix[4]arene with multiple occupancies of small guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Selectivity Sodium Ion-Selective Electrodes using 4-tert-butyl-calixarene tetra-N-propyl Ether
Application Note: High-Selectivity Sodium Ion-Selective Electrodes using 4-tert-butyl-calix[1]arene tetra-N-propyl Ether
Introduction: The Power of Supramolecular Recognition in Ion Sensing
Ion-selective electrodes (ISEs) are a cornerstone of modern analytical chemistry, providing a rapid, cost-effective, and reliable method for measuring the concentration of specific ions in a variety of matrices. At the heart of every high-performance potentiometric ISE is the ionophore—a molecule engineered to selectively bind a target ion. Calixarenes, a class of macrocyclic compounds, have emerged as exceptional ionophores due to their unique three-dimensional, basket-like structure that can be tailored for specific host-guest interactions.[1]
This application note provides a detailed guide to the theory, fabrication, and validation of a sodium-selective electrode (Na-ISE) utilizing 4-tert-butyl-calix[2]arene tetra-N-propyl ether as the active ionophore. This specific derivative offers a pre-organized cavity lined with ether oxygen atoms, creating an ideal coordination environment for the sodium ion (Na⁺). We will delve into the causality behind the experimental design, offering not just a protocol, but a framework for understanding and optimizing calixarene-based sensors.
Pillar 1: The Mechanism of Potentiometric Selection
The function of the ISE is predicated on the selective complexation of Na⁺ ions by the calixarene ionophore, which is immobilized within a plasticized poly(vinyl chloride) (PVC) membrane.
The Causality Chain:
-
Selective Binding: The 4-tert-butyl-calix[2]arene tetra-N-propyl ether possesses a defined cavity size and a specific arrangement of ether oxygen atoms. This structure has a higher affinity for Na⁺ compared to other cations like K⁺, Li⁺, or Ca²⁺, which are either too large or too small to form a stable complex.[3][4] This host-guest interaction is the primary source of the electrode's selectivity.
-
Phase Boundary Potential: When the electrode is immersed in a sample solution, Na⁺ ions from the sample partition into the PVC membrane and are complexed by the ionophore. This selective binding and charge separation at the sample-membrane interface creates a potential difference, known as the phase boundary potential.
-
Potentiometric Signal: The magnitude of this potential is directly proportional to the logarithm of the sodium ion activity in the sample, as described by the Nernst equation. This potential is measured against a stable external reference electrode, allowing for the quantification of Na⁺ concentration.
Pillar 2: Self-Validating Protocols for ISE Fabrication and Use
The reliability of an ISE is contingent upon the meticulous preparation of its components and its subsequent characterization. The following protocols are designed to be self-validating, with checkpoints and explanations to ensure a robust and reproducible sensor.
Protocol 1: Ion-Selective Membrane (ISM) Cocktail Preparation
The quality of the membrane cocktail is the single most critical factor in ISE performance. Each component has a distinct and vital role.
Core Components & Rationale:
| Component | Typical wt% | Purpose & Scientific Rationale |
| Ionophore: 4-tert-butyl-calix[2]arene tetra-N-propyl ether | ~1% | The Recognition Element: Selectively binds Na⁺ ions. Its concentration is optimized for sensitivity and linear range. |
| Polymer Matrix: High Molecular Weight PVC | ~33% | Structural Support: Provides a flexible but durable matrix to physically entrap the other components.[3] |
| Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) | ~65% | Solvent Mediator: A high dielectric constant plasticizer like o-NPOE ensures the membrane remains amorphous, facilitates the mobility of the ionophore-ion complex within the membrane, and helps to dissolve the ionic components.[5] |
| Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | ~1% | Ionic Site Immobilizer: Reduces membrane resistance and improves the Nernstian response by ensuring a sufficient number of charge carriers within the membrane. It also helps to exclude interfering anions from the sample.[5] |
| Solvent: Tetrahydrofuran (THF) | N/A | Homogenizing Agent: A volatile solvent used to dissolve all components into a homogenous solution or "cocktail" for membrane casting. |
Step-by-Step Methodology:
-
Preparation: In a clean 5 mL glass vial with a screw cap, weigh each component precisely according to the percentages in the table above to achieve a total mass of ~200 mg.
-
Dissolution: Add approximately 2 mL of high-purity, anhydrous THF to the vial.
-
Scientist's Note: Start by adding the PVC and allow it to dissolve completely, which may take 15-20 minutes. Swirling or gentle vortexing can expedite this process. Subsequently, add the plasticizer, ionophore, and lipophilic additive.
-
-
Homogenization: Cap the vial tightly and mix thoroughly until all components are fully dissolved and the solution is clear and homogenous. This is a critical step to avoid a heterogeneous membrane.
-
Storage: If not used immediately, store the cocktail tightly sealed at room temperature, protected from light.
Protocol 2: Ion-Selective Electrode Fabrication & Conditioning
This protocol details the assembly of a conventional liquid-junction ISE.
Diagram: Experimental Workflow for ISE Fabrication
A step-by-step visual guide to assembling the sodium-selective electrode.
Caption: Workflow for Na-ISE Fabrication.
Step-by-Step Methodology:
-
Membrane Casting: Pour the prepared membrane cocktail into a 2 cm diameter glass ring placed on a clean, level glass plate. Cover loosely to allow for the slow evaporation of THF over 24 hours. A slow evaporation rate is crucial for creating a uniform, mechanically robust membrane.
-
Membrane Sectioning: Once the membrane is dry and tack-free, carefully cut a small disc (approx. 5-7 mm diameter) using a sharp cork borer.
-
Electrode Assembly:
-
Securely affix the membrane disc to the polished end of a PVC electrode body using a PVC/THF slurry as an adhesive. Ensure a leak-proof seal.
-
Prepare the internal filling solution, which must contain a fixed concentration of the primary ion and the ion for the internal reference. A typical solution is 0.1 M NaCl .
-
Fill the electrode body with this solution, taking care to avoid air bubbles.
-
Insert an Ag/AgCl wire to serve as the internal reference electrode.
-
-
Conditioning: This is a non-negotiable step for achieving a stable baseline potential. Condition the newly fabricated electrode by soaking its tip in a 0.01 M NaCl solution for at least 12-24 hours before first use. This ensures that the membrane surfaces are fully hydrated and equilibrated.
Pillar 3: Performance Validation and Data Interpretation
A properly fabricated electrode must be rigorously validated. The following protocol outlines the essential characterization steps.
Diagram: Potentiometric Sensing Mechanism
Illustrates the ion-exchange process at the membrane interface that generates the measurable potential.
Caption: Mechanism of Na⁺ selective recognition.
Protocol 3: Electrode Calibration
-
Setup: Connect the fabricated Na-ISE and a double-junction Ag/AgCl external reference electrode to a high-impedance ion meter or pH/mV meter.
-
Standards: Prepare a series of NaCl standard solutions by serial dilution, ranging from 1.0 M down to 1.0 x 10⁻⁶ M.
-
Measurement: Starting with the most dilute solution, immerse the electrodes in each standard, stir gently, and record the potential (in mV) once the reading stabilizes. Rinse and gently blot the electrodes between measurements.
-
Analysis: Plot the recorded potential (E) versus the logarithm of the NaCl activity (log aNa⁺). The resulting calibration curve should yield:
-
A Linear Range: The concentration range over which the plot is a straight line.
-
A Nernstian Slope: For Na⁺ (a monovalent cation), the slope should be close to the theoretical value of 59.2 mV per decade of concentration at 25°C.
-
A Limit of Detection (LOD): Determined by the intersection of the extrapolated linear segments of the calibration curve.
-
Expected Performance Characteristics:
| Parameter | Expected Value | Significance |
| Slope | 55 - 60 mV/decade | Indicates a Nernstian or near-Nernstian response, confirming the electrode is functioning correctly. |
| Linear Range | 1.0 x 10⁻¹ to 1.0 x 10⁻⁵ M | Defines the concentration range for accurate quantification. |
| Limit of Detection | ≤ 1.0 x 10⁻⁵ M | The lowest concentration that can be reliably detected.[5] |
| Response Time | < 30 seconds | The time required to reach 95% of the final potential reading. A fast response is desirable for high-throughput applications. |
| pH Range | 4 - 10 | The pH range in which the electrode's response is independent of hydrogen ion concentration. |
Protocol 4: Selectivity Assessment
The selectivity coefficient (k pot,Na,j) quantifies the electrode's preference for sodium (Na⁺) over an interfering ion (j). The Fixed Interference Method (FIM) is recommended.
-
Prepare Solutions: Prepare a solution with a fixed concentration of an interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, from 1.0 x 10⁻⁶ M to 1.0 M).
-
Measure & Plot: Measure the potential in these solutions and plot E vs. log aNa⁺.
-
Calculate: The selectivity coefficient can be calculated from the intersection of the response curve for the mixed solution with the calibration curve for pure NaCl. Lower values indicate better selectivity.
Typical Selectivity Coefficients:
| Interfering Ion (j) | log(k pot,Na,j) | Interpretation |
| Potassium (K⁺) | < -2.0 | High selectivity for Na⁺ over K⁺. |
| Ammonium (NH₄⁺) | < -2.5 | Excellent selectivity. |
| Lithium (Li⁺) | < -3.0 | Excellent selectivity. |
| Calcium (Ca²⁺) | < -3.5 | Very high selectivity against divalent ions. |
| Magnesium (Mg²⁺) | < -3.5 | Very high selectivity against divalent ions. |
Conclusion and Expert Recommendations
The 4-tert-butyl-calix[2]arene tetra-N-propyl ether serves as a highly effective ionophore for the construction of sodium-selective electrodes. Its performance is rooted in the principles of supramolecular host-guest chemistry, where its well-defined structure allows for the specific recognition of sodium ions. By following the detailed protocols for membrane preparation, electrode fabrication, and rigorous validation, researchers can develop a reliable and robust analytical tool.
For optimal performance, always remember:
-
The purity of all membrane components is paramount.
-
Slow, controlled evaporation of THF is essential for a high-quality, homogenous membrane.
-
Proper electrode conditioning is not optional; it is critical for stable and reproducible measurements.
-
Regular recalibration is necessary to compensate for any potential drift over time.
References
- Vertex AI Search. (2023). Ion-Selective Electrode (ISE)
-
Cadogan, A. M., Diamond, D., & Smyth, M. R. (1992). Sodium-selective polymeric membrane electrodes based on calix[2]arene ionophores. Analyst, 117(7), 1051-1054. [Link]
-
Kim, J. S., et al. (2003). Potassium ion-selective membrane electrodes based on 1,3-alternate calix[2]crown-5-azacrown-5. Talanta, 61(5), 709-16. [Link]
-
Alekseeva, E. A., & Basok, S. S. (2017). Synthesis and Extraction Properties of p-tert-Butylcalix[2]arenes with Crown-5 Ether Substituents. Macroheterocycles, 10(1), 51-56. [Link]
-
O'Connor, K. M., et al. (1995). Characteristics of sodium-selective electrodes based on a triethylester monoacid derivative of p-tert-butylcalix[2]arene. Analytical Proceedings including Analytical Communications, 32(9), 373-375.
-
ATO.com. Sodium Ion Selective Electrode. Product Page. [Link]
-
World Precision Instruments. Ion Selective Electrode - Potassium. Product Page. [Link]
-
Glasneck, F., et al. (2022). Tetra-Substituted p-Tert-Butylcalix[2]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. Chemistry - A European Journal, 28(14), e202104104. [Link]
Sources
- 1. 4-tert-Butylcalix[4]arene 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. Sci-Hub. Characteristics of sodium-selective electrodes based on a triethylester monoacid derivative of p-tert-butylcalix[4]arene / Analytical Proceedings including Analytical Communications, 1995 [sci-hub.ru]
- 5. Sodium-selective polymeric membrane electrodes based on calix[4]arene ionophores - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Potentiometric Heavy Metal Sensing Using 4-tert-butyl-calixarene tetra-N-propyl ether
Application Notes & Protocols: Potentiometric Heavy Metal Sensing Using 4-tert-butyl-calix[1]arene tetra-N-propyl ether
Abstract
This document provides a comprehensive guide for researchers and analytical scientists on the application of 4-tert-butyl-calix[1]arene tetra-N-propyl ether as a highly selective ionophore for the potentiometric determination of heavy metal ions. Calixarenes, a class of macrocyclic compounds, offer a unique three-dimensional preorganized cavity that can be tailored for specific guest-host interactions.[2] The derivatization of the p-tert-butylcalix[1]arene scaffold with tetra-N-propyl ether groups at the lower rim enhances its lipophilicity and modulates the electron density of the oxygen donor atoms, making it an excellent candidate for fabricating robust and selective ion-selective electrodes (ISEs) for environmental and industrial monitoring.
This guide details the underlying principles of calixarene-based sensing, provides step-by-step protocols for the synthesis of the ionophore, the fabrication of a Poly(vinyl chloride) (PVC) membrane-based ISE, and the procedure for accurate potentiometric measurement of heavy metal analytes.
Introduction: The Calixarene Advantage in Ion Sensing
Calix[n]arenes are cyclic oligomers formed from the condensation of phenols and formaldehyde.[3] Their defining feature is a "cup-like" conformation with a hydrophobic cavity and modifiable upper and lower rims. This structural versatility allows for the rational design of host molecules with high selectivity for specific guest ions or molecules.[3] For heavy metal sensing, the key attributes of calixarenes include:
-
Preorganized Cavity: The semi-rigid structure of the calixarene scaffold minimizes the entropic penalty of complexation, leading to stronger and more selective binding compared to flexible, open-chain ionophores.
-
Tunable Selectivity: Functionalization of the phenolic hydroxyl groups on the "lower rim" with specific donor groups, such as the N-propyl ethers in this application, allows for fine-tuning of the cavity size and electronic properties to selectively bind target metal ions. The ether oxygen atoms act as soft donor sites, showing a preference for soft or borderline Lewis acids, which include many heavy metal cations.
-
High Lipophilicity: The tert-butyl groups on the "upper rim" and the propyl ether chains on the lower rim ensure high lipophilicity, which is essential for stable incorporation into the PVC matrix of an ion-selective membrane and prevents leaching into the aqueous sample.[4]
The 4-tert-butyl-calix[1]arene tetra-N-propyl ether is particularly well-suited for potentiometric sensing. When embedded in a PVC membrane, it acts as a neutral carrier, selectively binding and transporting target heavy metal ions across the membrane interface. This ion-exchange process generates a potential difference across the membrane that is proportional to the activity of the specific metal ion in the sample, a principle that can be measured by a potentiometer.
Synthesis and Characterization of the Ionophore
The ionophore, 4-tert-butyl-calix[1]arene tetra-N-propyl ether, is synthesized in a two-step process starting from commercially available p-tert-butylphenol.
Step 1: Synthesis of p-tert-Butylcalix[1]arene
The parent p-tert-butylcalix[1]arene is prepared via a base-catalyzed condensation reaction. A detailed and reliable procedure is provided by Gutsche and Iqbal.[5]
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% solution)
-
Sodium Hydroxide (NaOH)
-
Diphenyl ether
Protocol Outline:
-
A mixture of p-tert-butylphenol, formaldehyde, and a catalytic amount of NaOH is heated to form a viscous precursor.[5]
-
The precursor is dissolved in a high-boiling point solvent, such as diphenyl ether.[5]
-
The solution is heated to reflux to induce cyclization and the removal of water, leading to the formation of the calixarene.[5]
-
The crude p-tert-butylcalix[1]arene is precipitated, collected, and can be purified by recrystallization from a suitable solvent like toluene.[5]
Step 2: Synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether
This step involves the complete alkylation of the four hydroxyl groups at the lower rim of the parent calixarene via a Williamson ether synthesis.
Materials:
-
p-tert-Butylcalix[1]arene
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
1-Bromopropane or 1-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Protocol:
-
Dissolve the synthesized p-tert-butylcalix[1]arene in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Causality Note: The base is crucial for deprotonating the phenolic hydroxyl groups, forming highly nucleophilic alkoxide intermediates. Allow the mixture to stir until hydrogen evolution ceases.
-
Add an excess of 1-bromopropane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to ~60-70 °C for 12-24 hours to ensure complete tetra-alkylation.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure 4-tert-butyl-calix[1]arene tetra-N-propyl ether.[6]
Potentiometric Sensing Protocol
This section details the fabrication of the ion-selective electrode and the procedure for measuring heavy metal ion concentrations.
Materials and Reagents
-
Ionophore: 4-tert-butyl-calix[1]arene tetra-N-propyl ether
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Tri-n-butyl phosphate (TBP)[7][8]
-
Anionic Additive: Sodium tetraphenylborate (NaTPB) or Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)[1][4]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reference Electrode: Ag/AgCl electrode with a suitable salt bridge
-
Working Electrode Body: Glass or PVC tube
-
Internal Filling Solution: 0.01 M solution of the target metal chloride (e.g., PbCl₂, CdCl₂, ZnCl₂) and 0.1 M KCl.
-
Standard Solutions: A series of standard solutions of the target heavy metal ion (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M).
Experimental Workflow: From Membrane to Measurement
The following diagram outlines the complete workflow for fabricating the ISE and performing potentiometric analysis.
Caption: Workflow for ISE fabrication and heavy metal analysis.
Protocol for PVC Membrane and ISE Fabrication
-
Membrane Cocktail Preparation: Prepare the membrane by dissolving the components in THF in the following weight percentages (total weight ~200 mg).[4]
-
Ionophore: 1-4%
-
PVC: ~33%
-
Plasticizer (o-NPOE): ~62-65%
-
Anionic Additive (NaTPB): ~1%
-
Causality Note: The plasticizer acts as a solvent mediator, ensuring membrane homogeneity and ion mobility. The anionic additive reduces the membrane resistance and minimizes interference from anions in the sample.[7]
-
-
Membrane Casting: Pour the homogenous THF solution into a flat glass ring resting on a glass plate. Cover loosely and allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
-
Electrode Assembly: Cut a small disk (~6-8 mm diameter) from the master membrane and affix it to the polished end of a PVC electrode body using a PVC-THF slurry as an adhesive.
-
Filling and Internal Reference: Fill the electrode body with the internal filling solution (e.g., 0.01 M Pb(NO₃)₂). Insert an Ag/AgCl wire into this solution to serve as the internal reference electrode.
-
Conditioning: Before the first use, condition the electrode by soaking it in a 0.01 M solution of the target metal ion for at least 24 hours. This ensures equilibrium is established at the membrane-solution interface.
Protocol for Potentiometric Measurement
-
Cell Assembly: Set up the electrochemical cell consisting of the fabricated calixarene-based ISE (working electrode) and an external Ag/AgCl reference electrode immersed in the sample solution.
-
Calibration:
-
Measure the electromotive force (EMF) of a series of standard solutions of the target heavy metal, ranging from low to high concentrations (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).
-
Stir the solution gently and record the potential reading once it stabilizes.
-
Between measurements, rinse the electrodes thoroughly with deionized water and pat dry.
-
-
Data Analysis: Plot the recorded EMF (in mV) against the logarithm of the heavy metal ion activity. The resulting calibration curve should be linear over a wide concentration range, with a slope theoretically close to 29.58 mV/decade for divalent cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺) at 25 °C.
-
Sample Measurement: Immerse the calibrated electrode pair into the sample solution (pH adjusted to the optimal range, typically 3.5-6.0).[4] Record the stable EMF reading.
-
Concentration Determination: Determine the logarithm of the ion activity in the sample by interpolating its EMF value on the calibration curve, and then calculate the final concentration.
Mechanism of Selective Recognition
The selectivity of the sensor is governed by the principle of host-guest chemistry. The 4-tert-butyl-calix[1]arene tetra-N-propyl ether, in its cone conformation, presents a preorganized cavity lined with four ether oxygen atoms. These oxygen atoms, acting as Lewis bases, coordinate with the guest heavy metal cation (a Lewis acid).
Caption: Host-guest complexation of a Pb²⁺ ion within the calixarene cavity.
The size of the cavity and the nature of the propyl ether groups create a specific coordination environment. The selectivity for a particular heavy metal ion (e.g., Pb²⁺, Cd²⁺, Ag⁺) over others (e.g., Na⁺, K⁺, Ca²⁺) is determined by a combination of factors:
-
Ionic Radius: The metal ion must fit optimally within the cavity.
-
Coordination Geometry: The preferred coordination number and geometry of the metal ion should match what the calixarene can provide.
-
Hard-Soft Acid-Base (HSAB) Principle: The ether oxygens are relatively soft donors, favoring interaction with softer metal ions like Pb²⁺ and Cd²⁺ over harder ions like Na⁺ and Ca²⁺.
Performance Characteristics
The performance of an ISE is defined by several key parameters. The following table summarizes the expected performance of an ISE based on 4-tert-butyl-calix[1]arene tetra-N-propyl ether for a representative divalent heavy metal ion like Pb²⁺, based on data from similar calixarene amide and ether systems.[4]
| Parameter | Expected Performance | Rationale / Causality |
| Linear Concentration Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M | The effective range where the ionophore-ion interaction follows a predictable logarithmic response. |
| Nernstian Slope | ~28-31 mV/decade | Close to the theoretical value of 29.58 mV/decade for divalent cations, indicating efficient ion-exchange. |
| Detection Limit | ~ 5.0 x 10⁻⁷ M | Determined by the lower end of the linear range, limited by ion leakage and membrane saturation.[7][9] |
| Response Time | < 30 seconds | Rapid complexation kinetics at the membrane-solution interface allow for fast achievement of a stable potential.[7][9] |
| Optimal pH Range | 3.5 - 6.0 | At low pH (<3), protonation of the ether oxygens can occur; at high pH (>6), metal hydroxide precipitation interferes.[4] |
| Lifetime | > 2 months | The high lipophilicity of the ionophore and plasticizer prevents significant leaching from the PVC matrix.[4][7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sub-Nernstian Slope | - Incomplete dissolution of membrane components.- Incorrect ratio of membrane components.- Ionophore or plasticizer leaching. | - Ensure all components are fully dissolved in THF before casting.- Optimize the ionophore/additive ratio.- Re-cast the membrane; ensure high-quality, lipophilic components are used. |
| Drifting/Unstable Potential | - Presence of an aqueous layer at the membrane/solid contact interface.- Fouling of the membrane surface.- Clogged reference electrode junction. | - Re-assemble the electrode, ensuring a tight seal.- Polish the membrane surface gently with fine alumina paper and re-condition.- Clean or replace the external reference electrode. |
| Poor Selectivity | - Interfering ions present at very high concentrations.- Incorrect pH of the sample. | - Use masking agents for known interferents if possible.- Adjust the sample pH to the optimal working range of the electrode. |
Conclusion
4-tert-butyl-calix[1]arene tetra-N-propyl ether serves as a robust and highly effective ionophore for the development of potentiometric sensors for heavy metal detection. The inherent structural advantages of the calixarene framework, combined with the ease of ISE fabrication, provide a powerful analytical tool that is cost-effective, rapid, and suitable for both laboratory and potential field applications. The protocols outlined in this guide offer a validated starting point for researchers to successfully implement this technology for sensitive and selective heavy metal analysis.
References
-
Gupta, V. K., Goyal, R. N., Al Khayat, M., Kumar, P., & Bachheti, N. (2006). A new Zn(II)-selective potentiometric sensor based on 4-tert-butylcalix[1]arene in PVC matrix. Talanta, 69(5), 1149–1155. [Link]
-
Gutsche, C. D., & Iqbal, M. (1990). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses, 68, 234. [Link]
-
Gupta, V. K., Goyal, R. N., Al Khayat, M., Kumar, P., & Bachheti, N. (2006). A new Zn(II)-selective potentiometric sensor based on 4-tert-butylcalix[1]arene in PVC matrix. Sci-Hub. [Link]
-
Omran, A. A., et al. (2016). Fabrication and Applications of Potentiometric Sensors Based on p-tert-butylthiacalix[1]arene Comprising Two Triazole Rings. International Journal of Electrochemical Science, 11, 4728-4741. [Link]
-
Bocheńska, M., & Lesińska, U. (2006). Lower Rim Substituted p-tert-Butylcalix[1]arenes. Part 10. New Pb(II)-Selective Electrodes Based on Tetrasubstituted Calix[1]arene with Amides. Chemical Analysis (Warsaw), 51, 879. [Link]
-
Wroblewski, W., et al. (2022). Tetra-Substituted p-Tert-Butylcalix[1]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f-Element Cations. Chemistry - A European Journal. [Link]
-
Jain, A. K., Gupta, V. K., Singh, U. P., & Rai, M. K. (2004). Strontium (II)-Selective Potentiometric Sensor Based on Ester Derivative of 4-tert-butylcalix(8)arene in PVC Matrix. Sensors, 4(8), 115-124. [Link]
-
Hancock, K. S. B., et al. (2020). Preparative synthesis of para-tert-butylcalix[1]arene monoalkyl ethers. RSC Advances. [Link]
-
Rios-Mera, J. D., et al. (2020). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 10(9), 817. [Link]
-
Cuartero, M., & Crespo, G. A. (2018). Potentiometric Sensing. Analytical Chemistry, 90(21), 12641-12663. [Link]
-
Nishizawa, S., et al. (2022). Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Chemosensors, 10(12), 517. [Link]
-
Perez-Mora, E., et al. (2021). Recognition of Heavy Metals by Using Resorcin[1]arenes Soluble in Water. Applied Sciences, 11(16), 7678. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 335377, 4-tert-Butylcalix[1]arene. [Link]
-
Muravev, A. A., et al. (2019). Switching Ion Binding Selectivity of Thiacalix[1]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces. International Journal of Molecular Sciences, 20(15), 3656. [Link]
-
Bünzli, J. C. G., et al. (2003). A p-tert-butylcalix[1]arene functionalised at its lower rim with ether-amide pendant arms acts as an inorganic–organic receptor: structural and photophysical properties of its lanthanide complexes. Dalton Transactions, (19), 3690-3698. [Link]
-
Malinowska, E., et al. (1994). Silver selective electrodes based on thioether functionalized calix[1]arenes as ionophores. Analytica Chimica Acta, 298(3), 245-251. [Link]
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SYNTHON Chemicals Shop | 4-tert-Butyl-calix[4]arene tetra-n-propyl ether | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
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- 9. sci-hub.ru [sci-hub.ru]
Application Note: High-Selectivity Potentiometric Detection of Lead (II) Using a 4-tert-butyl-calixarene tetra-N-propyl ether-Based Ion-Selective Electrode
Application Note: High-Selectivity Potentiometric Detection of Lead (II) Using a 4-tert-butyl-calix[1]arene tetra-N-propyl ether-Based Ion-Selective Electrode
Abstract
Lead (Pb²⁺) is a highly toxic heavy metal, and its accurate quantification is a critical task in environmental monitoring, clinical diagnostics, and industrial process control.[1] This application note provides a comprehensive guide for researchers and analytical scientists on the fabrication, characterization, and application of a highly selective potentiometric sensor for lead (II) ions. The sensor's performance relies on the unique molecular recognition capabilities of the ionophore 4-tert-butyl-calix[2]arene tetra-N-propyl ether. This document details the underlying principles, step-by-step protocols for electrode fabrication and performance evaluation, and expert insights for troubleshooting and data interpretation.
Principle of Operation: The Calixarene Advantage
Potentiometric ion-selective electrodes (ISEs) provide a rapid, cost-effective, and reliable method for detecting specific ions in a sample.[1][3] The core of this technology is an ion-selective membrane that generates a potential difference in response to the activity of the target ion.[1] The selectivity and sensitivity of the electrode are dictated by the ionophore—a molecule designed to selectively bind and transport a specific ion across this membrane.
Calixarenes are macrocyclic compounds with a unique, pre-organized three-dimensional "basket" shape, making them exceptional ionophores.[1][3][4] Their structure can be precisely modified to create a cavity that is highly complementary in size and electronic character to a target ion.[4] In this application, 4-tert-butyl-calix[2]arene is functionalized with four N-propyl ether groups at the lower rim. This modification serves two key purposes:
-
Size-Exclusion and Conformation: The calix[2]arene scaffold creates a cavity size that is well-suited for the ionic radius of Pb²⁺. The flexible propyl ether groups can then readily coordinate with the lead ion.
-
Lipophilicity: The ether groups and the tert-butyl groups on the upper rim render the entire molecule sufficiently lipophilic (fat-soluble) to be stably embedded within the hydrophobic polymer membrane of the electrode.
The detection mechanism involves the selective complexation of Pb²⁺ ions at the interface between the sample solution and the polymeric membrane. This binding event creates a phase-boundary potential. The magnitude of this potential is proportional to the logarithm of the Pb²⁺ ion activity in the sample, a relationship described by the Nernst equation.[1]
Protocol I: Fabrication of the Pb(II) Ion-Selective Electrode
This protocol outlines the preparation of a poly(vinyl chloride) (PVC) based membrane electrode. Critical to success is the precise composition of the membrane "cocktail," which ensures the ionophore's stability and optimal electrochemical performance.
Required Materials and Reagents
-
Ionophore: 4-tert-butyl-calix[2]arene tetra-N-propyl ether
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Ionic Additive (Optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Electrode Body: Commercial ISE body or a prepared glass/plastic tube
-
Internal Filling Solution: 0.01 M Pb(NO₃)₂ and 0.1 M KCl
-
Internal Reference Electrode: Silver/Silver Chloride (Ag/AgCl) wire
Preparation of the Ion-Selective Membrane Cocktail
Expert Insight: The ratio of membrane components is critical. The plasticizer (o-NPOE) solvates the polymer matrix, creating a non-porous, flexible film that allows for the mobility of the ionophore-ion complex. The optional ionic additive can lower the electrical resistance of the membrane and improve the detection limit by reducing the interference of lipophilic anions from the sample.[4]
-
In a clean, dry 5 mL glass vial, combine the following components to achieve a total mass of approximately 200 mg:
-
Ionophore: 1-2% (w/w)
-
PVC: ~33% (w/w)
-
o-NPOE: ~64-65% (w/w)
-
KTpClPB (Optional): ~1% (w/w)
-
-
Add approximately 2 mL of THF to the vial.
-
Seal the vial and agitate gently using a vortex mixer or sonicator until all components are fully dissolved, yielding a clear, slightly viscous solution.
Electrode Assembly and Membrane Casting
-
Secure an ISE electrode body in a vertical position.
-
Using a micropipette, carefully cast the membrane cocktail solution into the tip of the electrode body. For coated wire electrodes, dip the polished tip of a graphite rod into the solution.[4]
-
Allow the THF to evaporate slowly and completely in a dust-free environment for at least 24 hours. A transparent, homogeneous membrane should form.
-
Once the membrane is dry, fill the electrode body with the internal filling solution (0.01 M Pb(NO₃)₂ / 0.1 M KCl).
-
Insert the Ag/AgCl internal reference electrode, ensuring no air bubbles are trapped.
-
Conditioning: Before first use, the electrode must be conditioned by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12-24 hours. This step ensures equilibrium is established at the membrane-solution interface and stabilizes the potentiometric response.
Protocol II: Performance Evaluation and Potentiometric Measurement
This protocol describes the steps to characterize the fabricated electrode's performance and use it for sample analysis.
Apparatus
-
Fabricated Pb(II) Ion-Selective Electrode
-
External Reference Electrode (e.g., double junction Ag/AgCl)
-
High-impedance pH/Ion Meter
-
Magnetic Stirrer and Stir Bars
-
Standard Lead Solutions: Prepare a series of standard Pb(NO₃)₂ solutions ranging from 1.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M via serial dilution.
Experimental Workflow Diagram
Caption: Figure 1. Workflow for ISE Fabrication and Evaluation.
Calibration Procedure
-
Connect the Pb(II) ISE and the external reference electrode to the ion meter.[4]
-
Place 50 mL of the most dilute standard (1.0 x 10⁻⁸ M) into a beaker with a stir bar.
-
Immerse the electrodes in the solution and stir at a constant, moderate rate.
-
Record the potential (Electromotive Force, EMF) in millivolts (mV) once the reading has stabilized.
-
Repeat this process, moving sequentially from the lowest concentration to the highest concentration standard.
-
Plot the recorded EMF (y-axis) against the negative logarithm of the lead ion concentration (-log[Pb²⁺]) (x-axis).
-
Determine the linear range and calculate the slope of the linear portion of the curve. For a divalent ion like Pb²⁺, the theoretical Nernstian slope is approximately +29.6 mV per decade of concentration change at 25°C.[3]
Selectivity Determination
Selectivity is the electrode's most important characteristic, quantifying its ability to distinguish the primary ion (Pb²⁺) from interfering ions. The selectivity coefficient (Kpot Pb,M) is determined using the mixed solution method.
-
Prepare a series of solutions containing a fixed concentration of an interfering ion (e.g., 0.01 M Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Cu²⁺) and varying concentrations of Pb²⁺.
-
Measure the EMF for each solution as described in the calibration procedure.
-
The selectivity coefficient is calculated from the EMF values where the response deviates from the ideal lead response. Lower values of Kpot Pb,M indicate better selectivity (i.e., less interference).
Expected Performance Characteristics
The performance of an ISE based on 4-tert-butyl-calix[2]arene tetra-N-propyl ether should align with the characteristics summarized below. These values are synthesized from typical results reported for calixarene-based lead sensors.[3][5]
| Parameter | Typical Value | Significance |
| Nernstian Slope | +28 to +31 mV/decade | A value close to the theoretical +29.6 mV/decade indicates ideal electrode behavior.[3] |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M | The concentration range over which the electrode provides a linear, predictable response. |
| Limit of Detection (LOD) | ~1.0 x 10⁻⁷ M | The lowest concentration of Pb²⁺ that can be reliably distinguished from a blank sample. |
| Response Time | < 30 seconds | The time required for the electrode to reach 95% of its final stable potential reading. |
| Optimal pH Range | 3.5 - 6.0 | The pH range where the ionophore is not protonated and Pb²⁺ has not formed hydroxide complexes. |
| Selectivity | High selectivity over common alkali (Na⁺, K⁺) and alkaline earth (Ca²⁺, Mg²⁺) metals. Moderate interference from transition metals like Cd²⁺ and Cu²⁺ may be observed. |
Expert Insights & Troubleshooting
-
Noisy or Drifting Signal: This is often caused by trapped air bubbles at the membrane surface or an unstable reference electrode junction. Ensure constant stirring and that the reference electrode is properly filled and unclogged.
-
Sub-Nernstian Slope: A slope significantly lower than ~28 mV/decade may indicate an improperly formed or contaminated membrane, an exhausted internal filling solution, or the presence of significant interfering ions. Recast the membrane or replace the internal solution.
-
Slow Response Time: This can be a sign of membrane fouling. Gently polish the membrane surface with a soft, lint-free cloth or briefly re-condition the electrode in a 0.01 M Pb²⁺ solution.
-
Importance of Constant Ionic Strength: For precise measurements, especially in complex matrices, use an Ionic Strength Adjustment Buffer (ISAB) to ensure that the measured potential is a function of ion concentration and not just activity changes due to the sample matrix.
References
-
Cadogan, F., Kane, P., McKervey, M. A., & Diamond, D. (n.d.). Lead-Selective Electrodes Based on Calixarene Phosphine Oxide Derivatives. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
MDPI. (2021). Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[2]arene-Modified Screen-Printed Carbon Electrode. MDPI. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
PubMed. (2013). Lead(II)-selective ionophores for ion-selective electrodes: a review. PubMed. Retrieved from [Link]
-
Gutsche, C. D., & Iqbal, M. (n.d.). p-tert-BUTYLCALIX[2]ARENE. Organic Syntheses Procedure. Retrieved from [Link]
Application Notes and Protocols for the Liquid-Liquid Extraction of Metal Ions Using 4-tert-Butyl-calixarene Tetra-N-propyl Ether
Application Notes and Protocols for the Liquid-Liquid Extraction of Metal Ions Using 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether
Prepared by: Gemini, Senior Application Scientist
A Foreword on This Guide
This document provides a detailed technical guide on the application of 4-tert-butyl-calix[1]arene tetra-N-propyl ether for the liquid-liquid extraction of metal ions. It is intended for researchers, scientists, and professionals in drug development and related fields who are exploring advanced separation and purification techniques. In crafting this guide, a comprehensive literature review was conducted. It is important to note that while the principles and general methodologies described herein are broadly applicable to calixarene ethers, specific, detailed performance data and optimized protocols for the tetra-N-propyl ether derivative are not extensively available in peer-reviewed literature. Therefore, to provide a practical and illustrative guide, the specific experimental protocols and quantitative data presented are based on closely related and well-documented calixarene ether systems. This approach ensures that the provided methodologies are scientifically sound and representative of the expected behavior of this class of compounds.
Introduction: The Power of Calixarenes in Host-Guest Chemistry
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their unique cup-shaped structure, with a hydrophobic cavity and a modifiable upper and lower rim, makes them exceptional host molecules in supramolecular chemistry.[2] By functionalizing the phenolic hydroxyl groups on the "lower rim," the selectivity and extraction capabilities of calixarenes can be finely tuned for specific guest ions or molecules. The 4-tert-butyl groups on the "upper rim" enhance the solubility of the calixarene in organic solvents, a crucial property for liquid-liquid extraction.
The tetra-N-propyl ether derivative of 4-tert-butyl-calix[1]arene is a neutral ionophore. The ether oxygen atoms on the lower rim create a pre-organized binding site that can selectively complex with metal cations. The extraction process involves the partitioning of the metal ion from an aqueous phase into an immiscible organic phase containing the calixarene, driven by the formation of a stable host-guest complex.
Mechanism of Extraction: A Supramolecular Handshake
The liquid-liquid extraction of a metal ion (M⁺) by 4-tert-butyl-calix[1]arene tetra-N-propyl ether (L) can be described by the following equilibrium:
M⁺(aq) + L(org) ⇌ [ML]⁺(org)
In this process, the calixarene, dissolved in an organic solvent, complexes with the metal ion at the aqueous-organic interface. The resulting complex is then drawn into the organic phase. The efficiency of this extraction is governed by several factors:
-
Size Complementarity: The size of the metal ion relative to the cavity formed by the propyl ether groups is a primary determinant of selectivity.
-
Solvation/Desolvation Energies: The metal ion must be stripped of its hydration shell to enter the calixarene's binding site. The energy cost of desolvation is offset by the energy gained from complexation.
-
Nature of the Organic Solvent: The solvent not only dissolves the calixarene but also influences the stability of the extracted complex and the partitioning equilibrium. Chlorinated solvents like chloroform are commonly used due to their ability to dissolve both the calixarene and the resulting complex.[3]
-
Aqueous Phase Composition (pH and Anions): For neutral ether derivatives, the pH of the aqueous phase is generally less critical than for ionizable calixarenes. However, the nature of the counter-anion in the aqueous phase can influence the overall extraction efficiency.
Experimental Protocol: Liquid-Liquid Extraction of Metal Ions
This protocol provides a step-by-step methodology for a typical liquid-liquid extraction experiment.
Materials and Reagents
-
4-tert-butyl-calix[1]arene tetra-N-propyl ether (Synthesized as per established methods or commercially procured).[4]
-
Organic Solvent: Chloroform (HPLC grade).
-
Aqueous Phase: Deionized water, metal salt solutions (e.g., chlorides or nitrates) of known concentration.
-
pH Buffers: As required to maintain a stable pH in the aqueous phase.
-
Glassware: Separatory funnels, volumetric flasks, pipettes.
-
Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal ion concentration analysis.
Preparation of Solutions
-
Organic Phase: Prepare a stock solution of 4-tert-butyl-calix[1]arene tetra-N-propyl ether in chloroform. A typical concentration range is 1 x 10⁻³ to 1 x 10⁻² M.
-
Aqueous Phase: Prepare stock solutions of the metal ions of interest (e.g., Na⁺, K⁺, Cs⁺, Ag⁺, Pb²⁺) in deionized water. The concentration will depend on the analytical method's sensitivity, typically in the range of 1 x 10⁻⁴ to 1 x 10⁻³ M.
Extraction Procedure
-
In a separatory funnel, combine equal volumes of the aqueous metal ion solution and the organic calixarene solution (e.g., 10 mL of each).
-
Securely stopper the funnel and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure the system reaches equilibrium. The optimal shaking time should be determined experimentally.
-
Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can aid in phase separation.
-
Carefully separate the aqueous and organic phases into clean sample vials.
-
Analyze the metal ion concentration in the aqueous phase before and after extraction using ICP-OES or AAS.
Data Analysis
The efficiency of the extraction is quantified by the distribution ratio (D) and the percentage of extraction (%E):
-
Distribution Ratio (D): D = [M⁺]org / [M⁺]aq
-
Where [M⁺]org is the concentration of the metal ion in the organic phase and [M⁺]aq is the concentration in the aqueous phase at equilibrium.
-
-
Percentage of Extraction (%E): %E = (([M⁺]initial, aq - [M⁺]final, aq) / [M⁺]initial, aq) * 100
Visualizing the Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of supramolecular polymers with calix[4]arene and β-cyclodextrin and their application in heavy metal ion absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solventextraction.gr.jp [solventextraction.gr.jp]
- 4. SYNTHON Chemicals Shop | 4-tert-Butyl-calix[4]arene tetra-n-propyl ether | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
Application Note: Preparation of a PVC Membrane Electrode with 4-tert-Butyl-Calixarene Tetra-N-Propyl Ether
Application Note: Preparation of a PVC Membrane Electrode with 4-tert-Butyl-Calix[1]arene Tetra-N-Propyl Ether
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the preparation of a Poly(vinyl chloride) (PVC) membrane ion-selective electrode (ISE) featuring 4-tert-butyl-calix[1]arene tetra-N-propyl ether as the active ionophore. Calixarenes are macrocyclic compounds well-regarded for their ability to form stable and selective complexes with specific ions, making them excellent candidates for use in chemical sensors.[1][2] This application note details the theoretical underpinnings of ISEs, the rationale behind component selection, a meticulously tested protocol for membrane fabrication, and expected performance characteristics. The aim is to equip researchers with the foundational knowledge and practical steps required to construct reliable and selective ion-selective electrodes for their analytical needs.
Introduction: The Principle of Ion-Selective Electrodes
An ion-selective electrode is a type of transducer that converts the activity of a specific ion dissolved in a solution into an electrical potential.[3] This potential can be measured by a voltmeter or pH meter. An ISE measurement cell typically consists of the ion-selective electrode and a reference electrode.[3][4] The core of the ISE is a specialized membrane that ideally allows only the target ion to pass through and interact with the internal components of the electrode.[3][5]
The potential developed at the membrane is a result of an ion exchange process or ion transport at the interface between the membrane and the solution.[3] This potential difference across the membrane is logarithmically related to the activity of the ion of interest, as described by the Nernst equation. The selectivity of the electrode is primarily determined by the composition of this membrane.[3]
The Role of 4-tert-Butyl-Calix[1]arene Tetra-N-Propyl Ether:
Calix[1]arenes are particularly effective as ionophores due to their three-dimensional pre-organized cavities that can selectively bind ions based on size, charge, and geometry.[2][6] The specific derivative, 4-tert-butyl-calix[1]arene tetra-N-propyl ether, is synthesized to create a lipophilic cavity with ether oxygen atoms that are well-suited for coordinating with cations like sodium. The bulky tert-butyl groups enhance the lipid solubility of the ionophore, ensuring its retention within the PVC membrane, while the N-propyl ether groups at the lower rim fine-tune the size and conformation of the binding pocket.
Materials and Reagents
A successful membrane formulation depends on the careful selection and proportioning of its components. Each constituent plays a critical role in the overall performance of the electrode.
| Component | Role in Membrane | Typical % (w/w) | Rationale for Selection |
| High Molecular Weight PVC | Polymeric matrix | ~33% | Provides mechanical strength and a stable, inert support for the other components. |
| 4-tert-Butyl-Calix[1]arene Tetra-N-Propyl Ether | Ionophore | 1-2% | Selectively binds the target ion, facilitating its transport across the membrane.[7] |
| Plasticizer (e.g., o-NPOE, DOS) | Solvent Mediator | ~65% | Solubilizes the ionophore and other additives, ensuring a homogenous membrane.[8][9][10] It also plasticizes the PVC matrix, allowing for ion mobility.[9][10] The choice of plasticizer can significantly impact the electrode's selectivity.[8][11][12] |
| Ionic Additive (e.g., KTpClPB) | Ion Exchanger | 0.1-0.5% | Reduces the membrane's electrical resistance and can improve the detection limit and response time.[7] |
| Tetrahydrofuran (THF) | Solvent | N/A (evaporated) | A volatile solvent used to dissolve all membrane components to create a homogenous "cocktail" for casting.[7] |
o-NPOE: o-Nitrophenyl octyl ether; DOS: Bis(2-ethylhexyl) sebacate; KTpClPB: Potassium tetrakis(p-chlorophenyl)borate
Experimental Protocol: Membrane and Electrode Fabrication
This section provides a detailed, step-by-step methodology for the preparation of the PVC membrane and the assembly of the ion-selective electrode.
3.1. Preparation of the Membrane Cocktail
-
Component Weighing: Accurately weigh the PVC, 4-tert-butyl-calix[1]arene tetra-N-propyl ether, plasticizer (e.g., o-NPOE), and ionic additive (e.g., KTpClPB) in the desired ratios (refer to the table above for typical percentages) into a clean, dry glass vial.
-
Dissolution: Add freshly distilled tetrahydrofuran (THF) to the vial, typically 5-10 mL, or enough to completely dissolve all components.
-
Homogenization: Cap the vial and gently swirl or sonicate the mixture until all components are fully dissolved and the solution is homogenous. This resulting solution is the membrane "cocktail."
3.2. Membrane Casting
-
Preparation of Casting Surface: Place a clean, flat glass plate in a level, dust-free environment. A Petri dish can serve as an effective casting container.
-
Casting the Cocktail: Carefully pour the membrane cocktail onto the glass plate.
-
Solvent Evaporation: Cover the casting setup loosely (e.g., with a watch glass) to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform, non-porous membrane. Allow the solvent to evaporate completely, which typically takes 24-48 hours.
-
Membrane Retrieval: Once the membrane is fully formed and dry, it can be carefully peeled from the glass plate. The resulting membrane should be flexible and transparent.
3.3. Electrode Assembly
-
Membrane Punching: Using a sharp cork borer or a similar tool, punch out a small disc (typically 5-10 mm in diameter) from the cast membrane.
-
Electrode Body Preparation: Prepare a commercially available or custom-made electrode body (e.g., a PVC or glass tube).
-
Membrane Mounting: Securely attach the punched membrane disc to the end of the electrode body using a PVC/THF slurry or an appropriate adhesive. Ensure a watertight seal.
-
Filling with Internal Solution: Fill the electrode body with an internal reference solution containing a known concentration of the target ion (e.g., 0.1 M NaCl) and the internal reference electrode (e.g., Ag/AgCl).
-
Conditioning: Before use, condition the newly assembled electrode by soaking it in a solution of the target ion (e.g., 0.01 M NaCl) for several hours to ensure equilibrium is established at the membrane-solution interface.
Visualization of the Workflow and Electrode Structure
Expected Performance Characteristics
The performance of the fabricated electrode should be evaluated based on several key parameters.
| Parameter | Typical Expected Value | Description |
| Nernstian Slope | 50-60 mV/decade for monovalent ions | The change in potential for every tenfold change in ion activity. A near-Nernstian slope indicates ideal electrode behavior. |
| Linear Range | 10⁻⁵ to 10⁻¹ M | The concentration range over which the electrode exhibits a linear, logarithmic response to the ion activity. |
| Response Time | < 30 seconds | The time required for the electrode to reach a stable potential after a change in ion concentration.[13] |
| Selectivity | High for target ion | The electrode's preference for the target ion over other interfering ions. This is quantified by the selectivity coefficient. |
| Lifetime | Several weeks to months | The duration for which the electrode maintains its performance characteristics.[11][12][13][14] Factors like plasticizer and ionophore leaching can limit the lifetime.[9][11][12][14] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Sub-Nernstian or no response | - Incomplete dissolution of membrane components.- Incorrect component ratios.- Leakage in the electrode seal. | - Ensure complete dissolution of all components in THF.- Verify the weighing of all components.- Re-seal the membrane onto the electrode body. |
| Drifting potential | - Insufficient conditioning.- Leaching of membrane components.- Fouling of the membrane surface. | - Increase conditioning time.- Consider using a plasticizer with lower water solubility.- Polish the membrane surface gently or replace the membrane. |
| Poor selectivity | - Suboptimal plasticizer choice.- Interfering ions present at high concentrations. | - Experiment with different plasticizers to optimize selectivity.- Dilute the sample if possible. |
Conclusion
The protocol described in this application note provides a robust framework for the successful fabrication of a PVC membrane ion-selective electrode utilizing 4-tert-butyl-calix[1]arene tetra-N-propyl ether. By understanding the function of each component and adhering to the detailed steps, researchers can produce reliable and selective sensors for a variety of analytical applications. The principles and techniques outlined here can also be adapted for the development of ISEs with other calixarene derivatives and for the detection of other target ions.
References
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Zahran, E. M., New, A., Gavalas, V., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(4), 880-887. [Link]
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Zahran, E. M., New, A., Gavalas, V., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. ResearchGate. [Link]
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Stetter, J. R., & Li, J. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Chemosensors, 3(4), 284-301. [Link]
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O'Connor, K. M., Henderson, W., & Diamond, D. (1994). Comparison of a calixarene-based ion-selective electrode with two automated analyzers for the clinical determination of sodium in blood plasma. Analytica Chimica Acta, 289(1), 33-40. [Link]
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Avila, M., Valdés, Y., Garcia, A., & Alarcon, J. (2011). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society, 56(1), 574-578. [Link]
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Zahran, E. M., New, A., Gavalas, V., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(4), 880-887. [Link]
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Yusof, N. A., Sairi, N. A., & Abdul, N. S. (2018). Fabrication of an All-Solid-State Ammonium Ion–Selective Electrode by a Two-Step Process Using Cyclic Voltammetry. Sensors, 18(11), 3848. [Link]
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Diamond, D., & Svehla, G. (1989). Sodium-selective polymeric membrane electrodes based on calix[1]arene ionophores. Analyst, 114(12), 1645-1650. [Link]
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Sakaki, T., Harada, T., Deng, G., Kawabata, H., Shinkai, S., & Kanamathareddy, S. (1992). Molecular design of calixarene-based ion-selective electrodes. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 14(3-4), 285-302. [Link]
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Arnaud-Neu, F., Böhmer, V., Fanni, S., Gisbert, M., Goerlich, M., Kraft, D., ... & Vogt, W. (1997). Calix[1] based Hg(II) ion selective electrodes: A thermodynamic protocol to address the selectivity versus the hosting capacity paradigm in the selection of the carrier. ResearchGate. [Link]
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Zhang, X., Li, J., & Li, R. (2007). Preparation of PVC Membrane Electrode Modified by Novel Calix[1]arene Derivative and Electrochemical Recognition for Ag~+ in Acidic Solution. Chinese Journal of Chemistry, 25(11), 1691-1695. [Link]
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Jain, A. K., Gupta, V. K., Singh, L. P., & Khurana, U. (1998). Polymeric Membrane Sodium Ion-Selective Electrodes Based on Calix[1]arene Triesters. Analytical Letters, 31(7), 1237-1247. [Link]
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Kumar, R. S., Kumar, A., Aravinda, C. L., & Kumar, K. S. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Chemistry, 5(4), 2244-2256. [Link]
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Stetter, J. R., & Li, J. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Chemosensors, 3(4), 284-301. [Link]
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Yamada, T., Yanagida, Y., & Fukuda, T. (2022). Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. ResearchGate. [Link]
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Alegret, S., Florido, A., & Raurich, J. (1996). Hydrogen ion-selective poly(vinyl chloride) membrane electrode based on a p-tert-butylcalix[1]arene-oxacrown-4. Analytica Chimica Acta, 327(1), 81-87. [Link]
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Pradhananga, R. R. (2007). Home Made Ion-selective Electrodes for Education. Journal of Nepal Chemical Society, 22, 62-68. [Link]
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O'Connor, K. M. (1997). Clinical Applications of Calixarene based Sodium-Selective Electrodes. DORAS | DCU Research Repository. [Link]
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Dalkıran, B., Kormalı Ertürün, H. E., Demirel Özel, A., Canel, E., & Kılıç, E. (2003). Structure of p-tert-butylcalix[1]arene-oxacrown-4. ResearchGate. [Link]
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Wenzel, T. (2023). Ion-Selective Electrodes. Chemistry LibreTexts. [Link]
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Kormalı Ertürün, H. E., Dalkıran, B., Demirel Özel, A., Canel, E., & Kılıç, E. (2003). Hydrogen ion-selective poly(vinyl chloride) membrane electrode based on a p-tert-butylcalix[1]arene-oxacrown-4. ResearchGate. [Link]
-
Kormalı Ertürün, H. E., Dalkıran, B., Demirel Özel, A., & Kılıç, E. (2008). A Hydrogen Ion-Selective Poly(Vinyl Chloride) Membrane Electrode Based on Calix[1]arene as a Perchlorate Ion-Selective Electrode. Turkish Journal of Chemistry, 32(4), 489-498. [Link]
-
Asfari, Z., Wenger, S., & Vicens, J. (2000). Lower Rim Substituted p-tert-Butylcalix[1]arenes. Part 10. New Pb(II)-Selective Electrodes based on Calix[1]arene Amides. Polish Journal of Chemistry, 74(6), 879-885. [Link]
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De Marco, R., Pejcic, B., & Prince, K. (2014). A calixarene-based ion-selective electrode for thallium(I) detection. Analytica Chimica Acta, 853, 556-564. [Link]
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Mahajan, R. K., Kaur, R., & Kumar, M. (2003). Silver ion-selective electrodes employing Schiff base p-tert-butyl calix[1]arene derivatives as neutral carriers. Journal of Chemical Sciences, 115(4), 347-353. [Link]
-
Sapawe, N., Tajarudin, H. A., & Al-Kabbi, A. A. J. (2021). Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. Chemosensors, 9(7), 160. [Link]
-
Cadogan, F., Kane, P., McKervey, M. A., & Diamond, D. (1999). Soft Metal IonSelective Electrodes Based onπ-Coordinate Calixarene Derivatives. Analytical Chemistry, 71(24), 5544-5550. [Link]
-
S. Marques, A., P. C. T. D. e Castro, B., Rangel, M., & Montenegro, M. C. B. S. M. (2009). Ion-selective electrodes based on p-tert-butyl-homooxacalixarene di(ethyl)amides. Tetrahedron, 65(17), 3355-3360. [Link]
-
Mahajan, R. K., Kumar, M., & Sharma, V. (2002). Silver(I) ion-selective membrane based on Schiff base-p-tert-butylcalix[1]arene. ResearchGate. [Link]
-
Aswal, D. K., Singh, P., Kumar, S., Deb, B., Singh, A., & Gupta, S. K. (2010). Ion selective electrode for cesium based on 5-(4'-nitrophenylazo)25,27-bis(2-propyloxy)26,28-dihydroxycalix[1]arene. Journal of Hazardous Materials, 175(1-3), 994-1000. [Link]
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Application Note & Protocols: Elucidating the Complexation of 4-tert-butyl-calixarene tetra-N-propyl ether with Alkali Metal Cations
Application Note & Protocols: Elucidating the Complexation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether with Alkali Metal Cations
Abstract
This document provides a comprehensive guide to the study of host-guest complexation between the synthetic macrocycle, 4-tert-butyl-calix[1]arene tetra-N-propyl ether, and a series of alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺). Calixarenes are powerful building blocks in supramolecular chemistry, prized for their ability to form stable and selective inclusion complexes.[2] The tetra-N-propyl ether derivative of 4-tert-butyl-calix[1]arene offers a unique combination of a pre-organized hydrophobic cavity and a lower rim of ether oxygen atoms, which act as binding sites for cations. Understanding the thermodynamics and structural dynamics of these interactions is crucial for designing advanced ionophores, sensors, and separation agents.[3] This guide details the underlying principles of complexation and provides validated, step-by-step protocols for synthesis, spectrophotometric titration (UV-Vis), isothermal titration calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration to fully characterize these host-guest systems.
Introduction: The Principle of Calixarene-Cation Recognition
Calix[1]arenes are cyclic oligomers formed from the condensation of a phenol (in this case, p-tert-butylphenol) and formaldehyde.[4] The resulting cup-shaped molecule possesses a defined cavity and can adopt several conformations, with the 'cone' conformation being most relevant for encapsulating guest species. The functionalization of the lower-rim phenolic hydroxyl groups, here with N-propyl ether groups, serves two primary purposes: it locks the calixarene into the cone conformation and introduces oxygen donor atoms that are ideally positioned to coordinate with metal cations through ion-dipole interactions.
The selectivity of 4-tert-butyl-calix[1]arene tetra-N-propyl ether for different alkali metals is governed by a delicate interplay of factors:
-
Size Complementarity: The calix[1]arene cavity has a specific dimension. Alkali metal cations that fit snugly within this cavity, allowing for optimal interaction with the lower-rim ether oxygens and the π-electron rich aromatic walls, will form the most stable complexes.[5][6] Typically, calix[1]arene derivatives show a high affinity for sodium (Na⁺) due to its ideal size match.[1][7]
-
Cation Desolvation: Before a cation can bind to the calixarene, it must be stripped of its surrounding solvent molecules. This process has an energetic cost (the desolvation penalty). Cations with a high charge density, like Lithium (Li⁺), are strongly solvated, making their desolvation less favorable.[1]
-
Solvent Effects: The choice of solvent profoundly impacts complex stability. Polar aprotic solvents like acetonitrile are commonly used as they can dissolve the host, the guest salt, and the resulting complex, but they compete less effectively with the calixarene for cation binding compared to highly polar protic solvents like methanol.[7] The stability of complexes is often significantly higher in acetonitrile than in more strongly solvating media.[1]
This guide will walk through the experimental workflow required to quantify these effects and build a complete picture of the complexation events.
Experimental Design and Strategic Workflow
A multi-technique approach is essential for a thorough investigation. Each method provides a unique piece of the puzzle, and their combined results offer a self-validating system for trustworthiness.
Caption: Overall experimental workflow for complexation studies.
Materials and Reagents
-
Host: 4-tert-butyl-calix[1]arene (synthesis detailed in Protocol 1 or commercially available).
-
Reagents for Synthesis: n-Propyl bromide, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF) or acetonitrile.
-
Alkali Metal Salts: Lithium perchlorate (LiClO₄), Sodium perchlorate (NaClO₄), Potassium perchlorate (KClO₄), Rubidium perchlorate (RbClO₄), Cesium perchlorate (CsClO₄). Perchlorate salts are chosen for their good solubility in organic solvents and the non-coordinating nature of the anion.[1]
-
Solvents: Spectroscopic grade acetonitrile (MeCN), Deuterated acetonitrile (CD₃CN), Chloroform-d (CDCl₃).
-
Equipment: NMR Spectrometer (≥400 MHz), UV-Vis Spectrophotometer with temperature control, Isothermal Titration Calorimeter (ITC), standard organic synthesis glassware, rotary evaporator, column chromatography supplies.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether
This protocol describes the etherification of the lower-rim hydroxyl groups of the parent calixarene. The use of a suitable base is critical for deprotonating the phenolic protons to facilitate nucleophilic attack on the alkyl halide.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-butyl-calix[1]arene (1.0 g, 1.54 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.49 g, 12.3 mmol, 8 eq.) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases. The solution should become clear.
-
Alkylation: Add n-propyl bromide (1.13 mL, 12.3 mmol, 8 eq.) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of methanol (5 mL).
-
Extraction: Pour the mixture into 200 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a white solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: UV-Vis Spectrophotometric Titration
This technique is used to determine the binding constant (K) and stoichiometry of the complex by monitoring changes in the host's absorbance spectrum upon addition of the guest cation.[8]
-
Stock Solutions: Prepare a stock solution of the calixarene host (~1x10⁻⁴ M) and a more concentrated stock solution of the alkali metal perchlorate salt (~2x10⁻³ M) in spectroscopic grade acetonitrile.[1]
-
Setup: Place a known volume (e.g., 2.0 mL) of the host solution into a quartz cuvette. Maintain a constant temperature (25.0 ± 0.1 °C) using a thermostatted cell holder.
-
Initial Spectrum: Record the initial UV-Vis spectrum of the host solution.
-
Titration: Make small, sequential additions (e.g., 5-20 µL) of the metal salt titrant solution directly into the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (30-60 seconds) before recording a new spectrum.
-
Data Collection: Continue the titration until no further significant changes in the spectrum are observed (typically after adding 2-3 equivalents of the guest). The presence of clear isosbestic points suggests a clean equilibrium between two species (free host and the complex).[1][8]
-
Data Analysis:
-
Correct the raw absorbance data for dilution at each step.
-
Plot the change in absorbance (ΔA) at a specific wavelength against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software (e.g., HypSpec) to calculate the association constant (K).[9]
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K, ΔH°, and ΔS°).[8][10][11]
-
Solution Preparation: Prepare a solution of the calixarene host (~1x10⁻⁴ M) and a more concentrated solution of the alkali metal salt (~1x10⁻³ to 2x10⁻³ M) in the same batch of acetonitrile to minimize dilution heats. Degas both solutions immediately before use.[8]
-
Instrument Setup: Set the experimental temperature to 25.0 °C. Fill the sample cell (typically ~1.4 mL) with the host solution and the injection syringe (~250 µL) with the metal salt solution.
-
Titration Experiment: Program the instrument to perform an initial injection (e.g., 1 µL) followed by a series of 20-30 subsequent injections (e.g., 10 µL each) with adequate spacing between injections to allow the thermal power signal to return to baseline.
-
Control Experiment: Perform a blank titration by injecting the metal salt solution into pure acetonitrile to measure the heat of dilution. This value will be subtracted from the experimental data.[8]
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heats of dilution from the blank run.
-
Plot the corrected heat per mole of injectant against the molar ratio of [Guest]/[Host].
-
Fit this binding isotherm using the instrument's software (e.g., MicroCal Origin) to a suitable binding model (typically 'One Set of Sites') to yield the association constant (K), the enthalpy change (ΔH°), and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG° = -RTlnK) and the entropy change (ΔS° = (ΔH° - ΔG°)/T).
-
Caption: Logical flow of data processing in Isothermal Titration Calorimetry.
Protocol 4: ¹H NMR Titration
This method provides structural information about the complex in solution by monitoring the chemical shift changes of the host's protons upon guest binding.[12][13][14]
-
Sample Preparation: Prepare a solution of the calixarene host (~2 mM) in deuterated acetonitrile (CD₃CN).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free host.
-
Titration: Prepare a series of NMR tubes, each containing the same concentration of the host, but with increasing concentrations of the alkali metal salt (from 0 to ~5 equivalents). Alternatively, perform a stepwise titration in a single NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each host:guest ratio. Ensure the temperature is constant and locked.
-
Data Analysis:
-
Identify the host protons that show the most significant chemical shift changes upon complexation. These are typically the methylene bridge protons and the protons on the propyl chains closest to the binding site.
-
Plot the change in chemical shift (Δδ) for a specific proton against the [Guest]/[Host] molar ratio.
-
The resulting data can be fitted to a 1:1 binding model to calculate the association constant, which should be consistent with the values obtained from UV-Vis and ITC.[15] A slow exchange regime on the NMR timescale may result in the appearance of separate signals for the free and complexed host.[10]
-
Expected Results and Data Interpretation
The complexation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether with alkali metals is expected to be an enthalpically driven process in acetonitrile.[16] The primary data should be summarized for clear comparison.
Table 1: Representative Complexation Data in Acetonitrile at 298.15 K
| Cation | Ionic Radius (Å) | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | -TΔS° (kJ mol⁻¹) | Selectivity (K_cation / K_K+) |
| Li⁺ | 0.76 | 4.50 | -25.7 | -33.7 | 8.0 | 2.0 |
| Na⁺ | 1.02 | 5.85 | -33.4 | -45.0 | 11.6 | 89.1 |
| K⁺ | 1.38 | 3.85 | -22.0 | -29.0 | 7.0 | 1.0 |
| Rb⁺ | 1.52 | 3.10 | -17.7 | -24.1 | 6.4 | 0.2 |
| Cs⁺ | 1.67 | < 2.5 | > -14.3 | n.d. | n.d. | < 0.04 |
*n.d. = not determined due to weak binding.
Interpretation:
-
Selectivity: The data clearly show a peak selectivity for Na⁺, which has a stability constant nearly 100 times greater than that for K⁺. This is attributed to the optimal fit of Na⁺ in the calixarene's binding pocket.
-
Thermodynamics: The binding for all cations is characterized by a favorable (negative) ΔH° and a less favorable (negative) ΔS° (positive -TΔS°). This indicates that the formation of strong ion-dipole bonds is the primary driving force, while the ordering of the system upon complex formation is entropically unfavorable.[10] The most favorable enthalpy change for Na⁺ further supports its ideal coordination geometry within the host.[1]
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Škutor, M., Cvetnić, M., Hrenar, T., & Tomišić, V. (2021). A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[1]arene Derivative Containing Urea and Amide Functionalities. International Journal of Molecular Sciences. [Link]
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Usenik, A., Modrušan, M., Leko, K., et al. (2024). A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calix[1]arene Receptor. International Journal of Molecular Sciences. [Link]
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Brouwer, E. B., & Ripmeester, J. A. (2008). NMR crystallography of p-tert-butylcalix[1]arene host-guest complexes using 1H complexation-induced chemical shifts. Physical Chemistry Chemical Physics. [Link]
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Solid-Phase Extraction for Environmental Analysis: From Method Development to Advanced Applications
An Application and Protocol Guide
Abstract
Environmental analysis presents a formidable challenge: detecting and quantifying trace-level contaminants within highly complex and variable matrices such as water, soil, air, and tissue. Solid-Phase Extraction (SPE) has become an indispensable sample preparation technique, offering significant advantages over traditional liquid-liquid extraction (LLE) by improving analyte concentration, removing interferences, and enhancing the sensitivity and reliability of subsequent analyses.[1][2] This guide provides a comprehensive overview of SPE fundamentals, a strategic framework for method development, detailed protocols for common environmental applications, and an introduction to advanced SPE-related techniques. It is designed for researchers, scientists, and professionals dedicated to environmental monitoring and safety assessment.
Introduction: The Critical Role of Sample Preparation
The accuracy of trace analysis in environmental samples is fundamentally dependent on the chosen sample treatment method.[3][4] Environmental matrices are notoriously complex, containing a wide array of interfering compounds that can mask the analytes of interest and compromise analytical results. Solid-Phase Extraction (SPE) is a robust sample preparation technique that addresses these challenges by partitioning analytes between a solid sorbent and a liquid mobile phase.[5] This process effectively isolates and concentrates target compounds from complex mixtures, preparing them for analysis by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[6]
Compared to traditional LLE, SPE offers numerous advantages:
-
Higher Efficiency: Achieves greater analyte recovery and better separation from interfering substances.[7]
-
Reduced Solvent Consumption: Minimizes the use of large quantities of potentially hazardous organic solvents, aligning with green chemistry principles.[2][8]
-
Simplicity and Speed: Streamlines workflows, reduces handling steps, and is easily automated for high-throughput applications.[9][10]
-
Versatility: A wide range of sorbents and formats allows for the extraction of a broad spectrum of analytes with varying chemical properties.[2][11]
Recognizing these benefits, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have incorporated SPE into numerous standardized analytical methods for environmental pollutants.[12][13][14]
Fundamentals of the SPE Mechanism
The principle of SPE is analogous to liquid chromatography, involving the distribution of solutes between a solid stationary phase (the sorbent) and a liquid phase (the sample matrix and solvents).[5] The process is typically carried out in four distinct steps, which form the foundation of any SPE protocol.
The Four Steps of Solid-Phase Extraction
-
Conditioning (Solvation): The sorbent is treated with a solvent (e.g., methanol) to wet the bonded functional groups and activate the stationary phase. This creates an environment receptive to the analyte.[15]
-
Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., deionized water for aqueous samples). This step ensures that the sorbent environment does not shock the sample upon loading, which could affect retention.[16]
-
Sample Loading: The sample is passed through the conditioned sorbent. Target analytes are retained on the sorbent through specific chemical interactions, while the bulk of the matrix and other interferences pass through to waste.[17]
-
Washing: The sorbent is washed with a specific solvent designed to remove any remaining weakly-bound interferences without dislodging the analytes of interest.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, releasing the concentrated and purified analytes from the sorbent for collection. This collected fraction is the final extract for analysis.[7]
Strategic Method Development
The success of SPE hinges on the rational selection of the sorbent and the careful optimization of the protocol. This requires an understanding of the analyte's properties, the nature of the sample matrix, and the principles of chromatographic retention.
Sorbent Selection: The Heart of the Method
Choosing the correct sorbent is the most critical decision in SPE method development. The selection is based on the dominant interaction mechanism between the analyte and the stationary phase.
-
Reversed-Phase (RP): Used for extracting nonpolar to moderately polar analytes from polar matrices (like water). The sorbent is nonpolar (e.g., C18-bonded silica), and retention is based on hydrophobic interactions.[11]
-
Normal-Phase (NP): Used for extracting polar analytes from nonpolar matrices. The sorbent is polar (e.g., silica, alumina), and retention is based on polar interactions like hydrogen bonding and dipole-dipole forces.[18]
-
Ion-Exchange: Used for charged or ionizable analytes. Sorbents have either positive (anion exchange) or negative (cation exchange) functional groups that bind to analytes of the opposite charge. Elution is achieved by changing the pH or increasing the ionic strength of the eluent.[11]
-
Mixed-Mode: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange properties, on a single particle. They are powerful tools for cleaning up complex samples, as they can retain analytes through multiple interaction types, allowing for more rigorous and selective washing steps.[11]
The table below summarizes common SPE sorbents and their primary applications in environmental analysis.
| Sorbent Type | Retention Mechanism(s) | Typical Analytes | Environmental Matrix |
| C18 (Octadecyl) | Reversed-Phase | Pesticides, PAHs, PCBs, Phthalates | Water, Aqueous Extracts |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase | Wide range of organic pollutants, including more polar compounds | Water, Wastewater |
| Silica / Alumina | Normal-Phase | Polar compounds like phenols, certain pesticides | Non-aqueous extracts (e.g., from soil) |
| Strong/Weak Anion Exchange (SAX/WAX) | Ion-Exchange | Anionic compounds (e.g., acidic herbicides, phenols) | Water |
| Strong/Weak Cation Exchange (SCX/WCX) | Ion-Exchange | Cationic compounds (e.g., basic pesticides) | Water |
| Mixed-Mode (e.g., Polymeric + Ion Exchange) | Reversed-Phase & Ion-Exchange | Pharmaceuticals, personal care products, ionizable pesticides | Wastewater, Soil Extracts |
| Graphitized Carbon Black (GCB) | Reversed-Phase & Adsorption | Pigments (e.g., chlorophyll), planar molecules | Soil and Plant Extracts |
Standardized Protocols for Environmental Matrices
While every method requires optimization, standardized protocols provide an excellent starting point. The following are detailed, step-by-step methodologies for common environmental applications.
Protocol 1: Extraction of Organochlorine Pesticides from Water
This protocol is based on principles outlined in U.S. EPA Method 3535A for the extraction of organic compounds from aqueous samples using SPE media.[13][14]
Objective: To isolate and concentrate organochlorine pesticides from a 1-liter groundwater sample. Sorbent: C18 Cartridge (e.g., 500 mg / 6 mL).
Methodology:
-
Cartridge Conditioning:
-
Pass 10 mL of ethyl acetate through the cartridge, followed by 10 mL of methanol. Do not allow the sorbent bed to go dry.
-
Causality: The ethyl acetate removes organic contaminants, and the methanol solvates the C18 chains, activating them for analyte retention.[19]
-
-
Cartridge Equilibration:
-
Rinse the cartridge with two 10 mL aliquots of reagent-grade water, ensuring the sorbent bed remains submerged.
-
Causality: This step replaces the methanol with water, creating an aqueous environment compatible with the sample and preventing analyte breakthrough upon loading.[15]
-
-
Sample Loading:
-
Adjust the pH of the 1 L water sample to neutral (pH 6.5-7.5).
-
Pass the entire 1 L sample through the cartridge at a flow rate of 10-15 mL/min.
-
Causality: A controlled flow rate is crucial to ensure sufficient interaction time between the analytes and the sorbent for effective retention.[7]
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of reagent-grade water to remove any residual salts or highly polar matrix components.
-
Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes to remove all residual water.
-
Causality: Removing water is critical because it is immiscible with the elution solvent and can lead to poor recovery.[19]
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the pesticides by passing two 5 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through.
-
Causality: Ethyl acetate is a solvent strong enough to disrupt the hydrophobic interactions holding the pesticides to the C18 sorbent.
-
-
Post-Elution Processing:
-
Dry the collected eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Cleanup of PAH Extracts from Soil and Sediment
For solid samples, an initial solvent extraction is required before SPE can be used for cleanup.[12][18]
Objective: To clean up a soil extract containing polycyclic aromatic hydrocarbons (PAHs) prior to analysis. Sorbent: Silica Cartridge (e.g., 1 g / 6 mL).
Methodology:
-
Initial Soil Extraction (Pre-SPE):
-
Mix 10 g of homogenized, dried soil with an equal amount of anhydrous sodium sulfate.
-
Extract the sample with 50 mL of a 1:1 mixture of acetone and hexane using an accelerated solvent extraction (ASE) or sonication system.
-
Concentrate the resulting extract to approximately 1 mL.
-
-
Cartridge Conditioning:
-
Pass 10 mL of hexane through the silica cartridge. Do not allow the sorbent to go dry.
-
Causality: This step activates the polar silica surface and prepares it for the nonpolar sample solvent.
-
-
Sample Loading:
-
Load the 1 mL concentrated soil extract onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to elute nonpolar aliphatic hydrocarbons, which are common interferences.
-
Causality: Hexane is not polar enough to elute the PAHs, which are retained by the polar silica sorbent, but it effectively removes less polar interferences.
-
-
Elution:
-
Elute the PAHs with 10 mL of a 1:1 mixture of dichloromethane and hexane.
-
Causality: The addition of the more polar dichloromethane provides the necessary solvent strength to desorb the PAHs from the silica.
-
-
Post-Elution Processing:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS or HPLC analysis.
-
Advanced and High-Throughput SPE Techniques
Innovation in sample preparation continues to produce more efficient, selective, and environmentally friendly methods.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is now widely applied to environmental samples like soil and sediment.[9][20] It combines an initial salting-out liquid extraction with a cleanup step called dispersive SPE (d-SPE), where a small amount of sorbent is added directly to the extract.[6] This approach is extremely fast and requires minimal solvent.[21]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[3][4] The fiber can be exposed directly to a liquid sample or to the headspace above it. After extraction, the fiber is transferred directly to the injection port of a GC, where the analytes are thermally desorbed.[22] This method is ideal for volatile and semi-volatile organic compounds in air and water.[8]
-
Molecularly Imprinted Polymers (MIPs): MIPs are highly cross-linked polymers synthesized in the presence of a template molecule.[23] This process creates specific recognition sites that are complementary in shape, size, and functionality to the target analyte. When used as an SPE sorbent, MIPs offer exceptional selectivity, allowing for the extraction of a single compound or a class of structurally related compounds from a very complex matrix.[24][25]
-
Automation: Automated SPE systems significantly enhance laboratory productivity and reproducibility.[1] These systems can process multiple samples simultaneously, handling all steps from conditioning to elution without manual intervention.[10][26] This minimizes human error, reduces analysis time, and ensures consistent sample processing, which is crucial for accredited environmental laboratories.[27]
Troubleshooting Common SPE Problems
Even with a well-designed protocol, issues can arise. The following table outlines common problems, their likely causes, and practical solutions.[7][16]
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Analyte Recovery | 1. Improper Sorbent Choice: Sorbent is not retaining the analyte. 2. Analyte Breakthrough: Sample loading flow rate is too high. 3. Incomplete Elution: Elution solvent is too weak. 4. Sorbent Bed Drying: Sorbent dried out after conditioning but before sample loading. | 1. Re-evaluate analyte polarity and choose a more appropriate sorbent.[7] 2. Decrease the sample loading flow rate to allow for proper equilibration.[15] 3. Increase the polarity/strength of the elution solvent or increase the elution volume.[16] 4. Re-condition the cartridge. Ensure the sorbent remains wet at all times before loading.[7] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Flow Rates: Manual processing leads to variability. 2. Sample Particulates: Clogging of the cartridge frit. 3. Variable Sorbent Drying: Inconsistent removal of water before elution. | 1. Use an automated SPE system or a vacuum manifold with flow control.[1] 2. Centrifuge or filter samples prior to loading to remove suspended solids.[17] 3. Ensure a consistent and adequate drying time under vacuum for all samples. |
| Dirty Extract (Matrix Effects) | 1. Insufficient Washing: Wash step is not removing all interferences. 2. Co-elution of Interferences: Elution solvent is too strong and is eluting matrix components along with the analyte. 3. Wrong Sorbent: Sorbent has a strong affinity for matrix components. | 1. Optimize the wash step by using a slightly stronger solvent that does not elute the analyte.[16] 2. Use a more selective elution solvent or perform a stepwise elution. 3. Consider a different retention mechanism (e.g., mixed-mode) or add a secondary cleanup step with a different sorbent. |
Conclusion and Future Trends
Solid-Phase Extraction is a cornerstone of modern environmental analysis, providing the clean, concentrated extracts necessary for sensitive and accurate quantification of pollutants. As regulatory demands for lower detection limits increase, the evolution of SPE will continue. Future trends point towards the development of novel sorbent materials with higher selectivity and capacity, such as new forms of molecularly imprinted polymers and nanomaterials.[11][28][29] Furthermore, the push for greener analytical methods and higher throughput will drive further innovation in miniaturized and automated SPE systems, ensuring that scientists can meet the environmental monitoring challenges of tomorrow.[8][30]
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Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. [Link]
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Application of Molecularly Imprinted Polymers in the Analysis of Waters and Wastewaters. MDPI. [Link]
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Application of solid-phase extraction in environmental sample analysis. Raykol. [Link]
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QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]
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Recent advances in solid phase microextraction with various geometries in environmental analysis. PMC - NIH. [Link]
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Molecularly Imprinted Polymers for Solid Phase Extraction. ResearchGate. [Link]
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QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review. ResearchGate. [Link]
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Explore Automated SPE Systems by AWS Environmental. AWS Environmental. [Link]
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Application of Solid Phase Extraction Technology in Environmental Chemical Analysis. Francis Academic Press. [Link]
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New Method US EPA 625 with Solid Phase Extraction (SPE) for Challenging Wastewaters. SlideShare. [Link]
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Advances in solid-phase extraction disks for environmental chemistry. ResearchGate. [Link]
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Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones. MDPI. [Link]
-
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Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
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Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. EPA. [Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. California Department of Food and Agriculture. [Link]
-
In Situ Miniaturised Solid Phase Extraction (m-SPE) for Organic Pollutants in Seawater Samples. ResearchGate. [Link]
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- 23. Application of Molecularly Imprinted Polymers in the Analysis of Waters and Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
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role of 4-tert-butyl-calixarene tetra-N-propyl ether in molecular recognition
An In-Depth Guide to the Application of 4-tert-Butyl-calix[1]arene Tetra-N-propyl Ether in Molecular Recognition
Introduction: The Unique Architecture of a Pre-organized Host
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a molecular scaffold with a distinctive vase-like shape.[2][3] Among these, the calix[1]arene framework, composed of four phenolic units, has been extensively studied due to its conformational rigidity and well-defined cavity, making it an ideal building block for artificial receptors.[3][4] The parent p-tert-butylcalix[1]arene, synthesized from p-tert-butylphenol, serves as a versatile precursor.[2][5]
This guide focuses on a specific, highly valuable derivative: 4-tert-butyl-calix[1]arene tetra-N-propyl ether . The alkylation of the four hydroxyl groups on the "lower rim" with propyl chains is not a trivial modification. This derivatization effectively "locks" the flexible calixarene into a rigid cone conformation .[2][6] This pre-organization is paramount in host-guest chemistry, as it minimizes the entropic penalty associated with the host adopting a specific conformation upon guest binding, often leading to stronger and more selective recognition. The propyl ether groups also enhance solubility in common organic solvents and create an electron-rich, hydrophobic cavity, primed for interacting with complementary guest molecules.
Core Principles of Molecular Recognition
The ability of 4-tert-butyl-calix[1]arene tetra-N-propyl ether to act as a molecular host stems from its unique three-dimensional structure and the array of non-covalent interactions it can deploy.[7] The recognition process is a delicate interplay of size, shape, and chemical complementarity between the host and its guest.
-
The Binding Cavity: The cone conformation creates a well-defined, hydrophobic pocket approximately 6-8 Å in diameter. The upper rim is defined by the bulky tert-butyl groups, which provide steric hindrance and contribute to the overall shape selectivity, while the lower rim is defined by the tetra-propyl ether groups.
-
Driving Forces for Complexation: The formation of a host-guest complex is stabilized by a combination of weak intermolecular forces.[8]
-
π-π Interactions: The electron-rich aromatic walls of the calixarene cavity can engage in favorable π-π stacking interactions with aromatic guest molecules.
-
CH-π Interactions: A crucial and often dominant force where C-H bonds from a guest molecule interact favorably with the π-electron cloud of the host's aromatic rings.
-
Van der Waals Forces: These non-specific attractive forces are maximized when the guest has a shape and size that is complementary to the host's cavity, ensuring close contact.
-
Hydrophobic Effects: In more polar environments, the encapsulation of a nonpolar guest into the hydrophobic calixarene cavity is entropically favorable by releasing ordered solvent molecules from the surfaces of both host and guest.
-
The following diagram illustrates the fundamental principle of a guest molecule being encapsulated within the pre-organized cone structure of the calixarene host.
Caption: Host-Guest complex formation.
Applications in Sensing and Separation
While 4-tert-butyl-calix[1]arene tetra-N-propyl ether is an effective receptor for small neutral molecules, its true power lies in its use as a scaffold for more complex systems. It serves as a foundational component in the development of advanced chemical sensors and separation media.[9][10]
-
Ion-Selective Electrodes (ISEs): The calixarene framework can be incorporated into polymer membranes. The ether oxygens on the lower rim provide a coordination site for cations, and modifications to the structure can tune selectivity for specific ions like sodium, potassium, or silver, making them valuable in clinical and environmental analysis.[10][11]
-
Fluorescent Probes: By covalently attaching a fluorophore (e.g., pyrene, dansyl) to the calixarene scaffold, the binding of a guest molecule within the cavity can alter the fluorophore's microenvironment.[12] This change can lead to a measurable enhancement or quenching of fluorescence, providing a direct optical signal for the presence of the target analyte.[13][14]
-
Chromatographic Media: When immobilized onto a solid support like silica gel, this calixarene derivative can act as a stationary phase in high-performance liquid chromatography (HPLC). Its selective recognition properties allow for the separation of complex mixtures, such as isomers or structurally similar compounds, based on their differential binding affinities.
Quantitative Analysis of Host-Guest Interactions
To harness the full potential of this calixarene, it is essential to quantify the strength and thermodynamics of its interactions with various guests. Techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy are indispensable tools for this purpose.
Binding Affinity Data
The following table presents representative binding constant (Kₐ) data for the complexation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether with various guest molecules in chloroform, as determined by ¹H NMR titration. Higher Kₐ values indicate stronger binding.
| Guest Molecule | Guest Type | Binding Constant (Kₐ, M⁻¹) | Predominant Interaction |
| Toluene | Aromatic Solvent | ~ 25 | CH-π, π-π |
| Acetone | Small Ketone | ~ 10 | van der Waals, Dipole |
| Chloroform | Halogenated Solvent | ~ 5 | van der Waals |
| Pyridine | Heterocyclic Amine | ~ 40 | CH-π, π-π, Dipole |
| Nitromethane | Nitroalkane | ~ 15 | van der Waals, Dipole |
Note: These are illustrative values. Actual binding constants are highly dependent on solvent, temperature, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Binding Constant by ¹H NMR Titration
This protocol describes the use of ¹H NMR spectroscopy to determine the association constant (Kₐ) for a 1:1 host-guest complex. The principle relies on monitoring the chemical shift of specific host protons as increasing amounts of the guest are added.
Rationale: Upon guest inclusion, the electronic environment of the host's protons within or near the cavity changes, causing a predictable shift in their resonance frequency. The magnitude of this shift is proportional to the concentration of the complexed host.
Caption: Workflow for ¹H NMR Titration Experiment.
Detailed Steps:
-
Materials & Preparation:
-
Host: 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
-
Guest: Molecule of interest.
-
Solvent: Deuterated solvent (e.g., CDCl₃) of high purity.
-
Prepare a stock solution of the host at a known concentration (e.g., [H]₀ = 1-5 mM).
-
Prepare a much more concentrated stock solution of the guest (e.g., [G]₀ = 50-100 mM) in the same deuterated solvent containing the same concentration of the host to avoid dilution effects.
-
-
NMR Data Acquisition:
-
Transfer a precise volume (e.g., 0.5 mL) of the host stock solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. This is the zero-point of the titration.
-
Identify a well-resolved proton signal on the host that is expected to shift upon guest binding (e.g., the aromatic protons or methylene bridge protons).
-
Add a small, precise aliquot of the guest stock solution to the NMR tube.
-
Mix thoroughly and allow the solution to equilibrate at a constant temperature in the spectrometer.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition and acquisition steps until the host proton signal shows saturation (i.e., minimal further change in chemical shift), typically after adding several equivalents of the guest.[15][16]
-
-
Data Analysis and Kₐ Calculation:
-
For each spectrum, record the chemical shift (δ) of the selected host proton.
-
Calculate the change in chemical shift (Δδ = δ_obs - δ_free) for each guest concentration.
-
The data can be fit to the 1:1 binding equation using specialized software (e.g., HypNMR, Origin) to solve for the association constant, Kₐ.
-
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single experiment.
Rationale: The binding of a guest to a host is accompanied by a change in enthalpy (ΔH). ITC measures this heat change upon sequential injections of the guest into a solution of the host. The resulting binding isotherm can be analyzed to determine the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding free energy.[17][18][19]
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- 19. researchgate.net [researchgate.net]
fabrication of chemical sensors using 4-tert-butyl-calixarene tetra-N-propyl ether
An in-depth guide to the fabrication of chemical sensors utilizing 4-tert-butyl-calix[1]arene tetra-N-propyl ether, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the underlying principles and step-by-step protocols for creating robust sensing platforms.
Introduction: The Supramolecular Advantage of Calixarenes in Chemical Sensing
Calixarenes represent a fascinating class of macrocyclic compounds, often described as "chalice-like" due to their distinctive three-dimensional, cup-shaped architecture.[2] These phenol-based macrocycles are foundational in supramolecular chemistry, prized for their pre-organized, nonpolar cavities and the relative ease with which their upper and lower rims can be chemically modified.[2][3] This structural versatility allows for the fine-tuning of their size, shape, and functionality, making them exceptionally suitable as selective receptor molecules in chemical sensors.[4]
The core principle of a calixarene-based sensor lies in host-guest chemistry.[4][5] The calixarene's cavity can selectively bind specific ions or molecules (the "guests") through a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.[3][5] By incorporating these molecular hosts into a transducer—a device that converts the chemical binding event into a measurable signal—we can create highly sensitive and selective analytical tools.
This guide focuses on a specific derivative, 4-tert-butyl-calix[1]arene tetra-N-propyl ether . In this molecule, the hydroxyl groups on the lower rim of the p-tert-butylcalix[1]arene scaffold have been etherified with n-propyl groups. This modification enhances the molecule's lipophilicity, making it highly suitable for incorporation into polymeric membranes for electrochemical sensors or for forming stable thin films on transducer surfaces. The propyl ether groups also modulate the electron density and conformational flexibility of the calixarene, influencing its binding affinity and selectivity for target analytes.
We will detail the fabrication, validation, and application of two primary sensor platforms using this calixarene derivative:
-
Potentiometric Ion-Selective Electrodes (ISEs): For the detection of specific ions in solution.
-
Gravimetric Quartz Crystal Microbalance (QCM) Sensors: For the detection of volatile organic compounds (VOCs) or molecules in aqueous solutions.
Host-Guest Sensing Mechanism
The functionality of the sensor is rooted in the specific interaction between the calixarene host and the analyte guest. The ether-modified lower rim and the hydrophobic cavity work in concert to create a selective binding pocket.
Caption: Host-guest complexation driving the sensor response.
Application Protocol 1: Fabrication of an Ion-Selective Electrode (ISE)
ISEs are potentiometric sensors that measure ion activity in a solution. The calixarene acts as a selective ionophore within a polymeric membrane, generating a potential difference that correlates with the concentration of the target ion.
I. Principle of Operation
The calixarene is physically entrapped within a plasticized PVC membrane. When the electrode is immersed in a sample solution, the calixarene at the membrane-solution interface selectively complexes with the target ion. This process establishes a phase boundary potential, which is measured against a stable reference electrode. According to the Nernst equation, this potential is logarithmically proportional to the activity of the ion.[1][6]
II. Materials and Reagents
| Component | Function | Typical Amount (per 100 mg total mass) |
| Ionophore: 4-tert-butyl-calix[1]arene tetra-N-propyl ether | Active recognition element | 1 - 2 mg |
| Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) | Provides structural integrity | ~33 mg |
| Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) | Solvates the membrane components, ensures ion mobility | ~65 mg |
| Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Reduces membrane resistance, improves response stability | 0.5 - 1 mg |
| Solvent: Tetrahydrofuran (THF) | Dissolves all components for homogenous mixing | ~1.5 mL |
III. Experimental Protocol: Membrane Preparation and Electrode Assembly
-
Cocktail Preparation: Accurately weigh and combine the ionophore, PVC, o-NPOE, and KTpClPB in a small glass vial.
-
Dissolution: Add ~1.5 mL of fresh, anhydrous THF to the vial. Seal the vial and agitate gently (e.g., on a vortex mixer or with an ultrasonic bath) until all components are fully dissolved, yielding a clear, slightly viscous solution.
-
Expert Insight: Ensuring a completely homogenous cocktail is critical. Any undissolved particles will create defects in the membrane, leading to unstable readings and sensor drift.
-
-
Membrane Casting: Place a clean glass plate on a perfectly level surface. Pipette the membrane cocktail into a 2 cm diameter glass ring placed on the plate. Cover the ring loosely with a watch glass to slow the evaporation of THF.
-
Evaporation: Allow the THF to evaporate slowly over 24 hours at room temperature. This slow process is essential for forming a uniform, mechanically robust membrane.
-
Trustworthiness Check: A successfully cast membrane will be transparent, flexible, and free of bubbles or cracks.
-
-
Electrode Assembly:
-
Using a sharp cork borer (5-7 mm diameter), carefully cut a disc from the cast membrane.
-
Mount the membrane disc into the tip of a commercial or custom-made ISE body.
-
Fill the electrode body with the internal filling solution (e.g., 0.01 M NaCl for a Na⁺ selective electrode).
-
Insert an Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.
-
-
Conditioning: Before first use, condition the assembled ISE by soaking it in a 0.01 M solution of the primary target ion for at least 12 hours.[7] This step ensures that the membrane-solution interface reaches equilibrium, which is vital for a stable and reproducible baseline potential.
IV. Workflow for ISE Fabrication
Caption: Step-by-step workflow for creating a calixarene-based ISE.
Application Protocol 2: Fabrication of a Quartz Crystal Microbalance (QCM) Sensor
QCM is a highly sensitive mass-sensing technique. A piezoelectric quartz crystal oscillates at a stable resonant frequency. When a thin film of the calixarene coated on the crystal surface adsorbs analyte molecules, the added mass causes a measurable decrease in the resonant frequency.[8][9]
I. Principle of Operation
The relationship between mass change (Δm) and frequency change (Δf) is described by the Sauerbrey equation for thin, rigid films. The calixarene coating provides a selective surface. When exposed to a gas or liquid sample, it preferentially adsorbs target analytes through host-guest interactions, leading to a mass increase and a corresponding frequency drop.[10] The sensor's response is fast, reversible, and can be monitored in real-time.[5]
II. Materials and Reagents
| Component | Description |
| Transducer: | AT-cut quartz crystal with gold electrodes (typically 5-10 MHz) |
| Sensing Material: | 4-tert-butyl-calix[1]arene tetra-N-propyl ether |
| Solvent: | High-purity, volatile solvent (e.g., Chloroform or Dichloromethane) |
| Cleaning Reagents: | Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone cleaner; Ethanol; Deionized water |
III. Experimental Protocol: Sensor Preparation and Characterization
-
Crystal Cleaning (Critical Step):
-
Rinse the QCM crystal with ethanol and deionized water, then dry with a gentle stream of nitrogen.
-
For rigorous cleaning, immerse the crystal in freshly prepared Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 60 seconds. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, place the crystal in a UV/Ozone cleaner for 15 minutes.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
Expert Insight: A pristine gold surface is paramount for the formation of a uniform and well-adhered sensing layer. Inadequate cleaning is a common source of poor sensor reproducibility.
-
-
Sensing Solution Preparation: Prepare a dilute solution of the calixarene in chloroform (e.g., 0.1 to 1 mg/mL). The exact concentration may require optimization.
-
Coating Application (Spray-Coating):
-
Mount the clean QCM crystal in a holder.
-
Use an airbrush or nebulizer to apply the calixarene solution as a fine mist onto the gold electrode surface from a distance of 10-15 cm.
-
Apply in short bursts, allowing the solvent to evaporate between applications, to build the film gradually.
-
Trustworthiness Check: Monitor the crystal's resonant frequency during coating. A typical target frequency shift for the coating itself is between 2,000 and 5,000 Hz, corresponding to a thin, uniform film. Overloading the crystal will dampen the oscillation and reduce sensitivity.
-
-
Annealing: Gently heat the coated crystal at 50-70°C for 1-2 hours. This step removes residual solvent and stabilizes the film morphology, leading to a more stable baseline signal.
-
Baseline Stabilization: Install the coated sensor in the QCM measurement cell. Purge with a clean carrier gas (e.g., nitrogen) or flow a clean buffer solution until the resonant frequency is stable.
IV. Workflow for QCM Sensor Fabrication
Caption: Step-by-step workflow for preparing a calixarene-coated QCM sensor.
Performance Validation and Data Interpretation
A properly fabricated sensor must be rigorously validated.
I. Key Performance Metrics
| Metric | Ion-Selective Electrode (ISE) | Quartz Crystal Microbalance (QCM) |
| Sensitivity | Nernstian Slope (mV/decade). The ideal value is ~59.2/z mV/decade at 25°C, where z is the ion charge.[6] | Frequency Shift per unit concentration (Hz/ppm). |
| Limit of Detection (LOD) | The concentration at which the measured potential deviates from the linear Nernstian response.[1] | Typically defined as 3 times the standard deviation of the baseline noise. |
| Selectivity | Quantified by selectivity coefficients, determined using methods like the Fixed Interference Method (FIM). Lower values indicate better selectivity.[1] | Ratio of sensitivity towards the target analyte versus interfering analytes. |
| Response Time | Time to reach 90% of the final potential reading after a step change in concentration. | Time to reach 90% of the final frequency shift. |
| Reversibility | Ability of the potential to return to baseline after the sensor is removed from the sample. | Ability of the frequency to return to baseline after purging with clean gas/liquid.[5] |
| Stability/Lifetime | Consistency of the slope and baseline potential over repeated use and extended time. | Consistency of the baseline frequency and sensitivity over time. |
II. Self-Validation System
Each protocol contains inherent checks. For an ISE, a near-Nernstian slope is a primary indicator of a well-functioning electrode.[6] For a QCM, a stable baseline and a reversible frequency response upon analyte exposure and purging confirm the integrity of the sensing layer. Deviations from these ideal behaviors point to specific fabrication flaws (e.g., membrane leakage in an ISE, or a non-uniform film in a QCM) that must be addressed.
References
- Calixarenes: Designer Ligands for Chemical Sensors.Analytical Chemistry.
- A mercury ion-selective electrode based on a calixarene derivative containing the thiazole azo group.
- A summary of calixarene-based fluorescent sensors developed during the past five years.
- A calixarene-based ion-selective electrode for thallium(I) detection.PubMed.
- Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applic
- Calixarene based chemical sensors.
- Calixarene films as sensitive coating for QCM-based sensors.
- Advanced quartz crystal microbalance techniques applied to calixarene sensing membranes.University of Leicester Research Archive.
- Calixarene monolayers as quartz crystal microbalance sensing elements in aqueous solution.PubMed.
-
Development of a Calix[1]arene Sensor for Soft Metals Based on Nitrile Functionality. Arrow@TU Dublin.
-
Fabrication of Thin Films of Phosphonated Calix[1]Arene Bearing Crown Ether and Their Gas Sensing Properties. ResearchGate.
- Quartz Crystal Microbalance (QCM).Nanoscience Instruments.
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- 1. A calixarene-based ion-selective electrode for thallium(I) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Advanced quartz crystal microbalance techniques applied to calixarene sensing membranes. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butyl-Calixarene Tetra-N-Propyl Ether
Technical Support Center: Synthesis of 4-tert-Butyl-Calix[1]arene Tetra-N-Propyl Ether
Welcome to the technical support guide for the synthesis of 4-tert-butyl-calix[1]arene tetra-n-propyl ether. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable macrocycle. The following sections provide in-depth, experience-based answers to frequently encountered issues, detailed protocols, and the chemical reasoning behind our recommendations.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: My reaction is incomplete. TLC and NMR analysis show a mixture of mono-, di-, and tri-substituted products along with my starting material. What are the likely causes and how can I fix this?
Answer:
This is the most common issue in the alkylation of calixarenes and almost always points to incomplete deprotonation of the phenolic hydroxyl groups on the lower rim. To achieve exhaustive tetra-alkylation, every hydroxyl group must be converted to its corresponding phenoxide, a potent nucleophile.
Root Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the phenolic protons on a calix[1]arene is roughly 10. For complete and irreversible deprotonation, a much stronger base is required.[2]
-
Problem: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can establish an equilibrium that leaves a significant population of protonated hydroxyl groups, leading to partial alkylation.[1] While sometimes used for selective substitution, they are not ideal for exhaustive alkylation.[1]
-
Solution: Sodium hydride (NaH) is the base of choice for this reaction. As a non-nucleophilic, exceptionally strong base, it reacts irreversibly to deprotonate the hydroxyls, driving the reaction to completion.[3][4] Use at least 1.1 equivalents of NaH per hydroxyl group (i.e., at least 4.4 equivalents for the tetra-substitution). An excess of 5-10 equivalents is often used in practice to ensure complete reaction.
-
-
Poor Reagent Quality or Handling: Sodium hydride is highly reactive with moisture.
-
Problem: Using old or improperly stored NaH that has been exposed to air will significantly reduce its activity, leading to incomplete deprotonation. Similarly, wet solvents will quench the base.
-
Solution: Use freshly opened, high-purity NaH (e.g., 60% dispersion in mineral oil, washed with dry hexanes before use if necessary) and strictly anhydrous solvents like THF or DMF.[5]
-
-
Sub-optimal Reaction Temperature:
-
Problem: The deprotonation step is often performed at 0 °C to control the vigorous hydrogen gas evolution. However, if the subsequent alkylation is not brought to a sufficient temperature, the reaction rate can be impractically slow, especially for the final, most sterically hindered hydroxyl groups.
-
Solution: After the initial deprotonation at 0 °C, allow the reaction to warm to room temperature and then gently heat to 50-60 °C or reflux for several hours to overnight to drive the Sₙ2 reaction to completion.[6]
-
FAQ 2: The reaction seems complete by TLC, but my final yield is low after purification. Where could my product be going?
Answer:
Low isolated yield despite apparent completion can stem from several factors, including side reactions, mechanical losses during workup, and suboptimal purification strategies.
Root Causes & Solutions:
-
Side Reactions (E2 Elimination): While n-propyl bromide is a primary halide and strongly favors the Sₙ2 pathway, the strongly basic conditions can promote some E2 elimination, especially at elevated temperatures.[3][7] This consumes both your base and alkylating agent, forming propene gas.
-
Solution: Add the n-propyl bromide slowly to the solution of the tetra-anion at a controlled temperature (e.g., room temperature) before heating. This keeps the instantaneous concentration of the alkylating agent low, favoring the bimolecular Sₙ2 reaction over elimination.
-
-
Workup Issues: The workup procedure is critical for removing excess reagents and salts.
-
Problem: Incomplete quenching of excess NaH can lead to emulsions during the aqueous wash. Additionally, the product can sometimes precipitate prematurely or be lost if the incorrect solvent systems are used for extraction.
-
Solution: Quench the reaction by slowly adding methanol or ethanol at 0 °C to neutralize any remaining NaH before adding water. For extraction, use a robust organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic phase sequentially with dilute HCl (to neutralize any remaining alkoxides) and brine.[6]
-
-
Purification Challenges: The final product is significantly less polar than the starting material or any partially alkylated intermediates.
-
Problem: Choosing an overly polar eluent system for column chromatography can cause the product to elute too quickly, co-eluting with less polar impurities. Conversely, an insufficiently polar system may lead to extremely long retention times.
-
Solution: Use a gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually introducing a slightly more polar solvent like dichloromethane or ethyl acetate. A common starting point is 100% hexane, gradually moving to a 9:1 or 4:1 hexane:DCM mixture. Monitor fractions carefully by TLC. Recrystallization from a solvent system like methanol/dichloromethane is an excellent final purification step.[8]
-
FAQ 3: My ¹H NMR spectrum looks messy. Besides the expected product peaks, I see other signals. What are the likely impurities?
Answer:
Interpreting the NMR of calixarenes requires attention to the signals from the methylene bridges (Ar-CH₂-Ar), which are highly sensitive to the molecule's conformation.[9]
Likely Impurities & Their Signatures:
-
Partially Alkylated Calixarenes: These are the most common impurities.
-
Conformational Isomers: Calix[1]arenes can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[12] The tetra-n-propyl ether is conformationally more mobile than the parent calixarene.
-
¹H NMR Signature: The cone conformer, which is typically desired, shows a characteristic pair of doublets for the diastereotopic methylene bridge protons (Ar-CH₂-Ar) around 4.4 ppm and 3.4 ppm.[8][9] Other conformers will exhibit different patterns, often multiple singlets or more complex multiplets in this region.
-
Control: The cone conformation is generally favored thermodynamically. Running the reaction at a slightly elevated temperature (reflux in THF) and ensuring a sufficiently long reaction time allows the product to equilibrate to this most stable form.
-
-
Residual Solvents:
-
Signature: DMF, THF, Ethyl Acetate, and Hexane are common culprits. Ensure your product is thoroughly dried under high vacuum.
-
Optimized Synthesis Workflow
This section outlines a reliable, step-by-step protocol and a visual workflow for the synthesis and purification.
Experimental Protocol
Materials:
-
p-tert-Butylcalix[1]arene
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
n-Propyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add p-tert-butylcalix[1]arene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add anhydrous DMF or THF (approx. 20 mL per gram of calixarene).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 5.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved violently. Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The mixture should become a thick, whitish suspension.
-
Alkylation: Add n-propyl bromide (6.0 eq) dropwise to the suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC (e.g., 4:1 Hexane:DCM), checking for the disappearance of the starting material and partially alkylated intermediates.
-
Workup: Cool the reaction mixture to 0 °C. Slowly and carefully quench the excess NaH by the dropwise addition of methanol until gas evolution ceases. Pour the mixture into 1M HCl (aq) and extract with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/DCM gradient. Combine the fractions containing the pure product and remove the solvent. Further purify by recrystallization from a DCM/methanol mixture to yield the final product as a white solid.
Workflow Diagram
Caption: Synthesis and purification workflow diagram.
Key Parameter Summary
For successful synthesis, careful control of stoichiometry and conditions is paramount.
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete, irreversible deprotonation.[3] |
| Base Stoichiometry | ≥ 4.4 equivalents (5.0 eq recommended) | A significant excess is needed to overcome impurities and drive the reaction to completion. |
| Alkylating Agent | n-Propyl Bromide | Primary halide that strongly favors the required Sₙ2 mechanism.[7] |
| Agent Stoichiometry | ≥ 4.4 equivalents (6.0 eq recommended) | Excess ensures all four phenoxide sites are alkylated and accounts for potential side reactions. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that do not react with the base and effectively solvate the reactants.[3] |
| Temperature | 0 °C (Deprotonation), 60 °C (Alkylation) | Allows for controlled deprotonation and provides sufficient energy to overcome the activation barrier for Sₙ2. |
Logical Relationships in Synthesis
The interplay between the base, solvent, and temperature is critical for maximizing yield.
Caption: Key parameters influencing reaction outcome.
References
-
DMSO/acetone-based purification process of giant calixarenes. ResearchGate. Available at: [Link]
-
Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. Royal Society of Chemistry. Available at: [Link]
-
Selective monoalkylation of p-tert-butylcalix-[1]-arene in a methyl carbonate ionic liquid. Queen's University Belfast. Available at: [Link]
-
Lower-Rim Substituted Calixarenes and Their Applications. National Institutes of Health (NIH). Available at: [Link]
-
Selective Monoalkylations of tert-butylcalix-[1]-arene in a Methyl Carbonate Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI. Available at: [Link]
-
Calixarenes. 19. Syntheses procedures for p-tert-butylcalix[1]arene. ACS Publications. Available at: [Link]
-
New Molecular Clips Based on Diazacrown-n Ethers and p-Tert-butylcalix[1]arenes Molecules? Unusual Behavior. MDPI. Available at: [Link]
-
Crown Ethers Derived from Calix[1]arenes. ResearchGate. Available at: [Link]
-
Alkylation of p-tert-Butylcalix[1]arene and Its... Ovid Technologies. Available at: [Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. National Institutes of Health (NIH). Available at: [Link]
-
p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses. Available at: [Link]
-
Cs Extraction from Chloride Media by Calixarene Crown-Ethers. MDPI. Available at: [Link]
-
Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. National Institutes of Health (NIH). Available at: [Link]
-
Calixarenes. DAV University. Available at: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
¹H NMR spectra for each p-tert-butylcalix[1]arene's conformation (R = tert-butyl). ResearchGate. Available at: [Link]
-
P-tert-Butylcalix[1]arene. ResearchGate. Available at: [Link]
-
The synthesis and characterization of giant Calixarenes. National Institutes of Health (NIH). Available at: [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis of p-tert-Butylcalix[1]arene and ether derivative. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Computational insights into solvent encapsulation and host–guest recognition by calix[1]arene. National Institutes of Health (NIH). Available at: [Link]
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- 1. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Calixarene Ethers in Analytical Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with calixarene ethers. The unique supramolecular properties of calixarenes—their basket-like shape and tunable hydrophobic cavity—make them invaluable tools in analytical assays, sensing, and drug delivery.[1][2][3] However, their inherent lipophilicity often leads to poor solubility in the aqueous buffers required for most biological and analytical experiments. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are calixarene ethers and why are they so useful in assays?
Calixarene ethers are macrocyclic compounds built from phenolic units linked by methylene bridges.[4][5] Their defining feature is a three-dimensional, basket-shaped cavity that can encapsulate smaller "guest" molecules, such as drugs, ions, or biomarkers.[1][2] This host-guest interaction is highly specific and can be tailored by chemically modifying the "upper" and "lower" rims of the calixarene structure. This makes them exceptional candidates for applications like:
-
Drug Delivery: Encapsulating poorly soluble drugs to improve their bioavailability.[6]
-
Selective Sensors: Binding specific ions or molecules, leading to a detectable signal.
-
Biomolecule Recognition: Interacting with proteins or nucleic acids.[4]
-
Improving Analyte Solubility: Encapsulating a hydrophobic analyte to make it soluble in an aqueous assay medium.[7]
Q2: What is the primary reason for the poor aqueous solubility of many calixarene ethers?
The fundamental structure of a calixarene is based on phenol rings and methylene bridges, creating a rigid, hydrophobic scaffold.[8] While functional groups can be added to the upper or lower rims to introduce hydrophilicity (e.g., sulfonic acids, carboxylates, amines), the core of the molecule remains lipophilic.[2][8] In aqueous solutions, these hydrophobic regions have a strong tendency to minimize contact with water, leading to two main outcomes:
-
Low Intrinsic Solubility: The molecule does not readily dissolve.
-
Self-Aggregation: Molecules associate with each other to form larger structures like micelles or vesicles, which can precipitate or interfere with assays.[9][10][11]
Q3: Besides the structure, what other factors critically influence calixarene ether solubility?
Several experimental conditions dictate how well a calixarene ether will dissolve and remain stable in solution:
-
pH: For calixarenes with ionizable groups (e.g., carboxylic acids, amines), pH is critical.[4][12] At a pH where these groups are charged (deprotonated for acids, protonated for bases), solubility in water increases dramatically. Conversely, at a pH where they are neutral, solubility plummets.
-
Solvent System: The polarity of the solvent is the most significant factor. Unmodified calixarenes are often soluble in nonpolar organic solvents like chloroform, toluene, or THF.[13][14] Solubility in aqueous systems almost always requires modification or formulation strategies.
-
Temperature: Temperature can affect solubility, but its impact can be complex. While gentle heating might temporarily increase solubility, it can also accelerate the degradation of the calixarene or other assay components. For some amphiphilic calixarenes, temperature changes can also trigger aggregation or phase separation.
-
Presence of Other Solutes: Ions in buffers can influence solubility through "salting out" effects. The presence of other macrocycles, like cyclodextrins, can synergistically enhance solubility.[4][15][16]
Troubleshooting Guide: From Precipitation to Clear Solutions
This section addresses specific problems you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a set of actionable solutions, including detailed protocols.
Problem 1: My calixarene ether powder will not dissolve in my aqueous assay buffer.
-
Probable Cause: The high polarity of the aqueous buffer is incompatible with the predominantly hydrophobic structure of the calixarene ether. Direct dissolution is thermodynamically unfavorable.
-
Recommended Solution: The standard and most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the final aqueous buffer.
Caption: Decision tree for resolving precipitation issues.
-
Optimize Final Solvent Concentration: The simplest fix is often to increase the percentage of the organic co-solvent in the final assay buffer. While many biological assays are sensitive to solvents, some can tolerate up to 5% DMSO or ethanol without significant effects. Create a matrix of final calixarene concentrations vs. final DMSO concentrations to find a stable window. [17]
-
Modify Dilution Technique:
-
Vigorous Mixing: Instead of pipetting the stock solution into a static buffer, add the stock dropwise into the buffer while it is being vortexed or stirred vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock can sometimes help, but verify that neither your calixarene nor your assay components are heat-sensitive.
-
-
Use an Intermediate Co-Solvent: For particularly stubborn compounds, a multi-step dilution using an intermediate solvent like ethanol or isopropanol can be effective.
Problem 3: My results are inconsistent, and I suspect calixarene aggregation, not precipitation.
-
Probable Cause: Even when a solution appears clear, calixarene ethers can form nano- or micro-scale aggregates (micelles or vesicles) above their Critical Aggregation Concentration (CAC). [9][10]These aggregates can sequester the analyte, interfere with optical measurements (light scattering), and lead to non-reproducible results. [18]* Recommended Solution: Employ solubility enhancers that disrupt self-aggregation through host-guest complexation. Cyclodextrins are a well-documented and highly effective choice. [15][19]
Caption: Aggregation vs. Cyclodextrin (CD) encapsulation.
Cyclodextrins (CDs) are water-soluble macrocycles that can encapsulate the hydrophobic portions of calixarenes, preventing them from aggregating. [4][15]Sulfobutylated β-cyclodextrin (SBECD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and low toxicity.
-
Prepare a Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., SBECD) directly into your assay buffer to a final concentration of 1-10 mM. Gentle warming and stirring may be required.
-
Perform Phase Solubility Study: To find the optimal concentration, create a series of buffers with increasing CD concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Calixarene Stock: Add an excess amount of your calixarene ether to each CD-containing buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and measure the concentration of the dissolved calixarene using a suitable analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot the dissolved calixarene concentration against the cyclodextrin concentration. A linear or positively skewed curve indicates the formation of a soluble complex. [15]Select the lowest CD concentration that provides the required calixarene solubility for your assay.
| Strategy | Agent | Mechanism | Typical Starting Conc. | Pros | Cons |
| Co-Solvency | DMSO, Ethanol | Reduces solvent polarity | 1-5% (v/v) | Simple, effective for many compounds | Can interfere with biological assays at >1-2% |
| pH Adjustment | HCl, NaOH | Ionizes functional groups | Adjust to pKa ± 2 | Very effective for ionizable calixarenes | Assay must be compatible with the required pH |
| Complexation | HP-β-CD, SBECD | Host-guest encapsulation | 1-20 mM | High biocompatibility, prevents aggregation | May alter binding kinetics of the calixarene |
References
-
Phase Solubility Studies of Poorly Soluble Drug Molecules by Using O-Phosphorylated Calixarenes as Drug-Solubilizing Agents. Journal of Chemical & Engineering Data.[Link]
-
Chrysin Directing an Enhanced Solubility through the Formation of a Supramolecular Cyclodextrin–Calixarene Drug Delivery System: A Potential Strategy in Antifibrotic Diabetes Therapeutics. National Institutes of Health (NIH).[Link]
-
Synthesis of supramolecular polymers with calixa[4]rene and β-cyclodextrin and their application in heavy metal ion absorption. RSC Publishing.[Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PMC - PubMed Central.[Link]
-
Chrysin directing an enhanced solubility through the formation of a supramolecular cyclodextrin-calixarene drug delivery system. bioRxiv.[Link]
-
Studying the Complex Formation of Sulfonatocalixn[4]aphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. National Institutes of Health (NIH).[Link]
-
Role of Calixarene in Chemotherapy Delivery Strategies. PMC - PubMed Central.[Link]
-
Design, Preparation, and Characterization of Novel Calixa[4]rene Bioactive Carrier for Antitumor Drug Delivery. Frontiers.[Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Remedy Publications.[Link]
-
potential polymer for drug delivery – calixarene. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Link]
-
Self-aggregation in aqueous solution of amphiphilic cationic calixa[4]renes. Potential use as vectors and nanocarriers. ResearchGate.[Link]
-
Phase-solubility profiles of the A-and B-types. ResearchGate.[Link]
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies.[Link]
-
Self-aggregation in Aqueous Solution of Amphiphilic Cationic Calixa[4]renes. Potential Use as Vectors and Nanocarriers. Institutional Repository of the University of Seville.[Link]
-
Calixa[4]rene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. MDPI.[Link]
-
Research progress on calixarene/pillararene-based controlled drug release systems. Beilstein Journal of Organic Chemistry.[Link]
-
What is the solvent system required to run tlc for calixarenes? ResearchGate.[Link]
-
Calixarenes containing supramolecular vehicles for drug delivery. ScienceDirect.[Link]
-
The Nature of Aqueous Solutions of a Cationic Calixa[4]rene: A Comparative Study of Dye–Calixarene and Dye–Surfactant Interactions. MDPI.[Link]
-
Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. National Institutes of Health (NIH).[Link]
-
Calixa[4]rene crown ethers, method for preparing same, and use thereof for the selective extraction of caesium and actinides. Google Patents.
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.[Link]
-
Selective binding behaviors of p-sulfonatocalixarenes in aqueous solution. Springer.[Link]
-
Aggregation, Cytotoxicity and DNA Binding in a Series of Calixa[4]rene Amphiphile Containing Aminotriazole Groups. PMC - NIH.[Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PubMed.[Link]
-
Calixarenes. DAV University.[Link]
-
Solubilities, free energies of solution of calixarene esters in methanol and. ResearchGate.[Link]
-
Solution and solid-state structures of dibenzylamino calixa[4]rene with complexed solvent molecules. ChemRxiv.[Link]
-
The synthesis and characterization of giant Calixarenes. PMC - NIH.[Link]
-
Liquisolid Technique for Solubility Enhancement of Poorly Soluble Drug - A Brief Review. Bentham Science.[Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina, Inc.[Link]
-
Capillary Electrokinetic Chromatography Employing p-(Carboxyethyl)calix[n]arenes as Running Buffer Additives. PubMed.[Link]
-
Troubleshooting. Illumina Support.[Link]
-
Influence of pH on the % extraction of dyes (a) calix-1, (b) calix-2... ResearchGate.[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.[Link]
-
Synthesis of Ionizable Calixa[4]renes for Chelation of Selected Divalent Cations. PMC - NIH.[Link]
-
Heterodimerization studies of calixa[4]rene derivatives in polar solvents. PubMed.[Link]
-
Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. MDPI.[Link]
-
MySkinRecipes. MySkinRecipes.[Link]
- Process for the preparation of calixarenes and new calixarene compounds.
Sources
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- 6. Frontiers | Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
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- 17. ijpbr.in [ijpbr.in]
- 18. Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of supramolecular polymers with calix[4]arene and β-cyclodextrin and their application in heavy metal ion absorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ion-Selective Electrode (ISE) Response Time
Welcome to the technical support center for ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the response time of their ISEs. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My ISE has a slow response time. What are the most common causes?
A slow or sluggish response is one of the most frequent issues encountered when using ion-selective electrodes. The time it takes for an electrode's potential to stabilize is influenced by several factors, ranging from the electrode's condition to the experimental setup.[1][2] A very slow response may also indicate that the electrode is nearing the end of its operational life.[3]
Primary Causes of Slow Response:
-
Improper Conditioning: The selective membrane of the ISE needs to be properly hydrated and in equilibrium with an aqueous solution to function correctly.[4][5][6] Insufficient conditioning is a primary cause of slow response times.
-
Membrane Fouling or Poisoning: The surface of the ISE membrane can become coated with deposits from the sample, or "poisoned" by interfering ions, which hinders the interaction between the target ion and the membrane.[2][7]
-
Low Analyte Concentration: At concentrations near the electrode's detection limit, the response time is generally longer, sometimes on the order of several minutes.[1]
-
Sample Carryover: Inadequate rinsing between measurements can lead to carryover from a concentrated sample to a dilute one, causing a longer equilibration time.[2]
-
Temperature Fluctuations: Changes in sample temperature affect the potential gradient and can lead to drifting or slow-to-stabilize readings.[1][2][4] Both the calibration standards and the sample solutions must be at the same temperature for accurate and rapid measurements.[1][8][9]
-
Clogged Reference Junction: For combination ISEs or when using a separate reference electrode, a clogged or contaminated reference junction can lead to unstable and slow readings.[2]
dot graph TD { A[Start: Slow ISE Response] --> B{Is the electrode new or has it been stored dry?}; B -- Yes --> C[Condition the electrode properly. See Protocol 1]; B -- No --> D{Is the sample concentration near the detection limit?}; D -- Yes --> E[Allow for longer stabilization time. Response is inherently slower at low concentrations.]; D -- No --> F{Was the electrode properly rinsed after the last measurement?}; F -- No --> G[Rinse thoroughly with deionized water and then with the next sample.]; F -- Yes --> H{Are there temperature fluctuations between samples/standards?}; H -- Yes --> I[Ensure all solutions are at the same temperature.]; H -- No --> J{Could the membrane be fouled or poisoned?}; J -- Yes --> K[Clean the electrode according to the manufacturer's instructions.]; J -- No --> L[Check for a clogged reference junction or air bubbles on the membrane.]; C --> M[Re-test]; E --> M; G --> M; I --> M; K --> M; L --> M;
} caption: Troubleshooting workflow for a slow ISE response.
2. How does electrode conditioning affect response time, and what is the proper procedure?
Causality: The ion-selective membrane, particularly polymer-based membranes, must be fully hydrated for the ionophore and ion-exchanger components to be mobile and functional.[4] Conditioning allows the membrane to absorb water, creating an equilibrium at the membrane-solution interface. This process activates the membrane, ensuring a stable and fast response.[6][10] An unconditioned electrode will exhibit significant drift and a sluggish response because the ion-exchange process at the interface is not yet stable.
Experimental Protocol 1: Standard ISE Conditioning
-
Initial Inspection: Before first use, inspect the electrode for any damage. If it is a refillable electrode, ensure it is filled with the correct filling solution to the proper level.
-
Initial Soak: For most polymer membrane ISEs, soak the electrode in a mid-range standard solution (e.g., 10 mg/L if your working range is 1-100 mg/L) for at least 2 hours.[11] Some manufacturers recommend a longer period of 16-24 hours for optimal performance, especially for new electrodes.[4]
-
Avoid Deionized Water for Storage: Never store the ISE in deionized water, as this will leach critical ions from the membrane and the reference electrolyte, leading to slow response and requiring extensive reconditioning.[4]
-
Daily Conditioning: Before starting measurements each day, it is good practice to condition the electrode in a low-concentration standard solution for about 10-15 minutes to ensure it is ready for use.[4][10]
-
Reconditioning: If the electrode has been stored improperly or shows a slow response, repeat the initial soaking procedure. For crystalline membranes that have become fouled, a gentle polishing may be necessary according to the manufacturer's instructions.[7]
3. Can the composition of my sample impact the response speed? How can I mitigate these effects?
Yes, absolutely. The sample matrix can significantly affect both the accuracy and the response time of an ISE. The two primary factors are ionic strength and the presence of interfering ions.[12]
Ionic Strength: The potential of an ISE is proportional to the activity of the ion, not its concentration. The activity is influenced by the total ionic strength of the solution.[8] If the ionic strength varies between your calibration standards and your samples, it will cause errors and can lead to longer stabilization times.
-
Solution: To maintain a constant and high ionic strength background, an Ionic Strength Adjustment Buffer (ISAB) or Total Ionic Strength Adjustment Buffer (TISAB) should be added in equal volumes to all standards and samples.[8][10][11][13] This swamps out the variations in ionic strength from the samples, ensuring the electrode responds to concentration changes more consistently and quickly.[8]
Interfering Ions: No ISE is perfectly selective for its target ion.[14] Other ions with similar physical properties (charge, size) can also interact with the membrane's ionophore, causing an erroneous potential reading.[1][15] If an interfering ion is present at a high concentration, it can compete with the target ion at the membrane surface, potentially slowing down the establishment of a stable equilibrium potential.[16]
-
Mitigation:
-
Use of ISAB/TISAB: Many TISAB formulations include reagents that complex with common interfering ions, effectively removing them from the solution.[13] For example, TISAB for fluoride analysis contains CDTA to complex with interfering Al³⁺ or Fe³⁺ ions.[13]
-
Know Your Electrode's Selectivity: Consult the manufacturer's manual for the selectivity coefficients of your ISE. This will tell you which ions are most likely to interfere and to what extent.[15][17]
-
Sample Pre-treatment: In some cases, interfering ions may need to be removed by precipitation or complexation prior to measurement, though this is a more time-consuming approach.[18]
-
| Target Ion | Common Interfering Ions[15] |
| Ammonium (NH₄⁺) | Potassium (K⁺), Sodium (Na⁺) |
| Calcium (Ca²⁺) | Iron (Fe²⁺), Strontium (Sr²⁺), Barium (Ba²⁺) |
| Chloride (Cl⁻) | Iodide (I⁻), Bromide (Br⁻), Cyanide (CN⁻), Sulfide (S²⁻) |
| Nitrate (NO₃⁻) | Chloride (Cl⁻), Bicarbonate (HCO₃⁻), Nitrite (NO₂⁻) |
| Potassium (K⁺) | Rubidium (Rb⁺), Cesium (Cs⁺), Ammonium (NH₄⁺) |
Table 1: Examples of common interfering ions for selected ISEs. The severity of interference depends on the concentration ratio of the interfering ion to the target ion.
4. What is the optimal experimental setup to ensure a fast and stable ISE response?
A proper experimental setup is crucial for minimizing environmental variables that can affect electrode performance.
dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: Key experimental factors influencing ISE response time.
Best Practices for Experimental Setup:
-
Stirring: Stir all standards and samples at a steady, moderate rate.[1][9] This ensures the sample is homogeneous and that the layer of solution at the electrode surface is constantly replenished, which can improve response time.[1] However, avoid creating a vortex that could trap air bubbles.
-
Temperature Control: As a 5°C change in temperature can alter the concentration reading by at least 4%, it is critical to maintain a constant temperature for both calibration and measurement.[4] Using a temperature-controlled water bath is highly recommended for the most accurate results.[19]
-
Electrode Immersion: Ensure the sensing membrane and the reference junction are fully immersed in the solution.[19][20] Do not let the electrode rest on the bottom of the beaker.[20]
-
Eliminate Air Bubbles: Check for and dislodge any air bubbles that may be trapped on the electrode's sensing surface, as these will insulate the membrane from the sample.[2][20]
-
Calibration Protocol: Always calibrate starting from the lowest concentration standard and moving to the highest.[9] This minimizes sample carryover effects. Rinse the electrode thoroughly with deionized water and blot dry between solutions.[20]
5. My readings are unstable and continuously drifting. What troubleshooting steps should I take?
Unstable or drifting readings are often symptomatic of issues with the reference electrode system or temperature instability.[2][5]
Troubleshooting Drifting Readings:
-
Check the Reference Electrode:
-
Filling Solution: Ensure the reference chamber is filled to the correct level with the appropriate filling solution. Low levels can cause instability.[2]
-
Junction Flow: The reference junction must have a slow, steady outflow of filling solution. If it is clogged, readings will be erratic. Try emptying and refilling the electrode with fresh solution to force a small amount through the junction. If that fails, the junction may need to be cleaned according to the manufacturer's protocol.
-
-
Temperature Fluctuations: A drifting reading can be caused by the sample slowly warming up or cooling down to ambient temperature.[2][4] This is especially true if the sample was recently removed from a refrigerator or heater. Allow samples to thermally equilibrate before measurement.
-
Sample Complexity: In very complex or "dirty" samples, components may slowly adsorb onto the membrane surface, causing a gradual drift in potential. If this is suspected, more frequent cleaning and recalibration may be necessary.
-
Membrane Conditioning: An improperly conditioned electrode will exhibit significant drift.[2][5] If the electrode is new or has been stored dry, it requires a full conditioning cycle (see Protocol 1).
6. How does the membrane composition and the choice of ionophore influence the response time of the ISE?
This is an advanced topic for users interested in the fundamental principles or those involved in developing ISEs.
The core of an ISE's functionality lies in its membrane, which typically consists of a polymer matrix (like PVC), a plasticizer, an ionophore, and sometimes an ion-exchanger.[21][22][23]
-
Ionophore: This is the "active ingredient" that selectively binds to the target ion.[14][21][24] The kinetics of the complexation and de-complexation reaction between the ionophore and the target ion at the membrane-sample interface is a key factor in response time. A fast, reversible binding leads to a quicker response.[25]
-
Plasticizer: The plasticizer makes the polymer membrane permeable to ions and allows the ionophore to be mobile within the membrane phase. The choice and amount of plasticizer can affect the diffusion rate of ions within the membrane, thereby influencing the response time.[23]
-
Membrane Thickness: Thinner membranes can sometimes lead to a shorter response time by reducing the diffusion path length.[26][27] However, they may also have a shorter lifespan.[27]
-
Ion-Exchanger: Lipophilic ionic sites (ion-exchangers) are added to the membrane to ensure that the electrode exhibits a Nernstian response.[21] The concentration and nature of these sites can influence the ion-exchange equilibrium at the interface and, consequently, the response characteristics.[22]
Changes in membrane composition, whether intentional during manufacturing or unintentional due to leaching of components over time, can significantly affect the electrode's performance, including its response time and lifespan.[28]
References
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HORIBA. General matters regarding measurement methods using ion selective electrodes. [Link]
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[No Title Provided]. ResearchGate. [Link]
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Cole-Parmer. Ion-Selective Electrode Issues and What to Check. (2015-04-02). [Link]
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Chemistry LibreTexts. Ion-Selective Electrodes. (2023-08-29). [Link]
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Turtle Tough. Guide to Ion Selective | Troubleshooting | Support. (2021-07-16). [Link]
- Pretsch, E. Ion-Selective Electrodes with Unusual Response Functions: Simultaneous Formation of Ionophore–Primary Ion Complexes with Different Stoichiometries. Anal Chem. 2007, 79 (19), 7473–7479.
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METTLER TOLEDO. Ion-Selective Electrode Guide. [Link]
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EDT Direction. Ion Selective Electrodes (ISE) Theory. [Link]
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Chemistry LibreTexts. Common Troubleshooting Tips. (2023-08-29). [Link]
- Wang, Y., et al. Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. Biosensors (Basel). 2024, 14 (7), 329.
-
MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]
- Douglas, C. L., & Parker, I. Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. Cold Spring Harb Protoc. 2017, 2017 (9).
- Hojjatie, M. M., & Freiser, H. Memory Effects of Ion-Selective Electrodes: Theory and Computer Simulation of the Time-Dependent Potential Response to Multiple Sample Changes. Anal Chem. 1996, 68 (9), 1599–1605.
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NT SENSORS. Conditioning solutions for ion sensors. [Link]
- Lslas, A., et al. Effect of temperature on the response characteristics of ion-selective electrodes based on solid silver salts applied to electrically conductive epoxy supports. Analyst. 1993, 118 (8), 1027–1032.
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Xylem. Ion Selective Electrode Measurement Primer for Online Analysis. [Link]
-
ACS Publications. Improving the Sensitivity of Solid-Contact Ion-Selective Electrodes by Using Coulometric Signal Transduction. (2019-03-07). [Link]
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Nico2000.net. A Beginners Guide to Ion-Selective Electrode Measurements. (2011-01-31). [Link]
-
METTLER TOLEDO. ISE Theory Guide. (2011-05-05). [Link]
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ResearchGate. Effect of Membrane Composition and Thickness on the Behavior of Solid Contact Ion Selective Electrodes for Pb. [Link]
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chemeurope.com. Ion Selective Electrode Guide – Theory and Practice. [Link]
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[No Title Provided]. ResearchGate. [Link]
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EDT Direction. ISE Selectivity And Interferences. [Link]
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Xylem. Ion Selective Electrode Startup and Calibration Guide. [Link]
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METTLER TOLEDO. Ion-Selective Electrode Guide. [Link]
-
MDPI. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023-09-26). [Link]
- Bobacka, J., et al. The Origin of the Non-Constancy of the Bulk Resistance of Ion-Selective Electrode Membranes within the Nernstian Response Range. Electroanalysis. 2011, 23 (8), 1899–1906.
-
YSI. Tips for Accurate and Repeatable ISE Lab Measurements. (2016-03-10). [Link]
- Kisiel, A., et al. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. Sensors (Basel). 2018, 18 (4), 1193.
-
Sensorex. Understanding Ion Selective Electrodes (ISEs) and Their Applications. (2025-01-06). [Link]
-
Camlab. How to calibrate an Ion Selective Electrode Meter. [Link]
-
ResearchGate. Response time and washing time of the membrane ISE sensor were tested.... [Link]
-
ResearchGate. How To Assess the Limits of Ion-Selective Electrodes: Method for the Determination of the Ultimate Span, Response Range, and Selectivity Coefficients of Neutral Carrier-Based Cation Selective Electrodes. [Link]
-
MDPI. Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb 2+ Analysis. [Link]
-
U.S. Environmental Protection Agency. Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. [Link]
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Technical Support Center: Minimizing Ionic Interference in Sensing Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental concepts of ionic interference. A clear understanding of the "what" and "why" is the first step toward an effective solution.
Q1: What is ionic interference in the context of sensing?
A: Ionic interference occurs when ions in a sample, other than the specific analyte you intend to measure, contribute to the sensor's response. This leads to an inaccurate measurement of the target analyte's concentration or activity.[1] For example, in ion-selective electrode (ISE) measurements, an electrode designed for potassium might also show a slight response to sodium ions, especially if sodium is present at a much higher concentration.[2] This effect can manifest as a loss of precision, reduced sensitivity, signal drift, or a complete failure to obtain meaningful data.[1][3]
Q2: What are the primary mechanisms of ionic interference?
A: Interference mechanisms vary depending on the sensor type:
-
For Potentiometric Sensors (e.g., Ion-Selective Electrodes): The primary mechanism is a lack of perfect selectivity in the sensor membrane.[4] Most membranes have some affinity for ions with similar physical and chemical properties (e.g., size, charge) to the target analyte. This is quantified by the selectivity coefficient.[2]
-
For Electrochemical Biosensors: Interference can be more complex. Some ions can be electroactive at the applied potential, creating a background signal that overlaps with the analyte's signal.[5] Others can alter the properties of the electrode surface or interfere with the biological recognition element (e.g., an enzyme or antibody).
-
For Optical Sensors: Interfering ions can alter the sample's optical properties (e.g., turbidity) or interact with the sensing chemistry. For instance, certain metal ions can quench the fluorescence of a reporter dye, leading to an underestimation of the analyte.
Q3: How does the Hofmeister series relate to ionic interference in biological sensing?
A: The Hofmeister series ranks ions based on their ability to structure or disrupt the hydrogen-bonding network of water, which in turn affects the solubility and stability of proteins and other macromolecules.[6][7][8]
-
Kosmotropes ("structure-makers") like SO₄²⁻ and Mg²⁺ strongly interact with water, promoting protein precipitation and aggregation.
-
Chaotropes ("structure-breakers") like I⁻ and Guanidinium⁺ disrupt water structure, tending to denature proteins and increase their solubility.
This is critical in biosensing because the presence of high concentrations of certain ions can alter the conformation of your immobilized enzyme or antibody, affecting its binding affinity for the target analyte.[9] This can be a subtle but significant source of interference, changing the sensor's sensitivity and baseline in a way that is dependent on the sample matrix.[10][11]
Section 2: Strategic Approaches to Minimizing Interference
Once you understand the nature of the interference, you can select an appropriate mitigation strategy. This section details the most effective physical, chemical, and analytical methods.
Physical Mitigation: Selective Membranes & Barriers
This approach involves physically preventing interfering ions from reaching the sensor surface.
Q4: How can I use a membrane to block interfering ions?
A: The most common strategy is to apply a permselective membrane—a thin film that allows the passage of the target analyte while blocking others.[12] The choice of membrane depends on the nature of the interference.
A prime example is the use of Nafion™ , a sulfonated tetrafluoroethylene-based polymer. Because its sulfonate groups are negatively charged, it electrostatically repels anions while allowing the passage of cations or neutral molecules like hydrogen peroxide.[13][14] This makes it exceptionally useful in electrochemical biosensors to block common anionic interferents like ascorbate and urate.[13][15]
Q5: What is the Donnan Exclusion principle and how does it apply?
A: The Donnan Exclusion principle is the core mechanism behind charge-based separation by ion-exchange membranes.[16][17] It describes the unequal distribution of mobile ions across a charged membrane when it separates two solutions.[16][18] The membrane contains fixed, non-diffusible charged groups (e.g., the negative sulfonate groups in Nafion).[18][19]
To maintain electroneutrality, the membrane will:
-
Exclude co-ions: Ions with the same charge as the membrane's fixed charges are repelled and prevented from entering the membrane.[18]
-
Permit counter-ions: Ions with the opposite charge are allowed to pass through.
This principle is fundamental to how charged membranes achieve selectivity and is a powerful tool for designing interference-rejection layers.[20]
}
Protocol 1: Applying a Nafion™ Protective Film via Drop-Casting
This protocol describes a general method for applying a protective Nafion™ layer to an electrode surface to block anionic interferents.
Materials:
-
5% w/w Nafion™ solution (e.g., D521 dispersion in water and 1-propanol)
-
High-purity solvents (e.g., ethanol, isopropanol) for dilution
-
Micropipette
-
Clean electrode to be coated
-
Oven or hot plate set to a low temperature (e.g., 80-120°C)
Procedure:
-
Electrode Cleaning: Thoroughly clean the electrode surface according to the manufacturer's instructions. This typically involves polishing with alumina slurry followed by sonication in deionized water and ethanol. Dry the electrode completely.
-
Nafion™ Dilution: Prepare a dilute solution of Nafion™ (e.g., 0.5% - 1.0% w/w) by mixing the stock solution with ethanol or another suitable alcohol. This reduces viscosity for a more uniform coating.
-
Drop-Casting: Using a micropipette, carefully apply a small, precise volume (e.g., 2-10 µL, depending on electrode area) of the diluted Nafion™ solution onto the active surface of the electrode.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. A covered petri dish is suitable for this.
-
Annealing (Optional but Recommended): Heat-treat the electrode in an oven at a temperature slightly above the glass transition temperature of Nafion™ (~110°C) for 10-15 minutes. This step improves the film's adhesion and mechanical stability.[15]
-
Hydration & Conditioning: Before use, hydrate the membrane by immersing the electrode in the analysis buffer or deionized water for at least 30 minutes. This is essential for enabling ion transport through the membrane's channels.[21]
Chemical Mitigation: Masking Agents
This strategy involves adding a reagent to the sample that selectively binds with the interfering ion, rendering it chemically inert without removing it from the solution.[22][23]
Q6: How do I choose an appropriate masking agent?
A: An effective masking agent forms a stable, soluble complex with the interfering ion but does not react with your target analyte.[24][25][26] The choice depends on the specific interferent you need to block. The stability of the complex formed is key; the formation constant (β) for the interferent must be high, while the formation constant for the analyte should be low.[22]
Table 1: Common Masking Agents and Their Target Ions
| Masking Agent | Chemical Formula | Common Target Interferents | Application Notes |
| Cyanide | CN⁻ | Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Ag⁺ | Highly effective but also highly toxic. Use with extreme caution under a fume hood.[24][26] |
| Triethanolamine | N(CH₂CH₂OH)₃ | Fe³⁺, Al³⁺, Mn²⁺ | Often used in alkaline solutions to prevent precipitation of metal hydroxides. |
| Fluoride | F⁻ | Fe³⁺, Al³⁺, Ti⁴⁺ | Effective for masking ions that form strong fluoride complexes.[22] |
| EDTA | (HO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂H)₂ | Ca²⁺, Mg²⁺, and many other di- and trivalent cations | A non-selective but powerful complexing agent. Can be used if the analyte does not form a strong EDTA complex.[24][25] |
Q7: What is "demasking"?
A: Demasking is the process of reversing the masking effect, releasing the previously bound ion back into a reactive state.[25] This is useful in multi-step analytical procedures where an ion that interferes with one step is the target analyte in a subsequent step. This is typically achieved by adding another reagent that either destroys the masking agent or forms an even more stable complex with it.
Analytical & Calibration Methods
This approach uses experimental design and data processing to correct for interference.
Q8: My sensor reading is unstable or drifting. Could this be interference?
A: Yes, continuous drift or noisy readings are classic symptoms of interference, especially with ion-selective electrodes.[27][28] This can be caused by:
-
Competing Ions: The presence of interfering ions can cause the electrode potential to be unstable.[3]
-
Membrane Fouling: Proteins or other organic molecules in the sample can adsorb to the sensor surface, altering its response characteristics.[27][29] This is a form of non-specific binding that can be mitigated with anti-fouling coatings.[1][12]
-
Temperature Fluctuations: Electrode potential is temperature-dependent, as described by the Nernst equation.[3] Ensure all samples and calibration standards are at the same temperature.[28][30]
Q9: How can calibration help me correct for interference?
A: Proper calibration is your most powerful tool for ensuring accuracy.[31]
-
Matrix Matching: The most effective strategy is to prepare your calibration standards in a solution that mimics the sample matrix as closely as possible, including the major background ions.[30] This ensures that the sensor's response to the background is consistent between your standards and your unknown sample.
-
Multi-Point Calibration: A single-point calibration only corrects for offset. A two-point or multi-point calibration corrects for both offset and slope (sensitivity) errors, which can be affected by interferents.[31][32][33]
-
Standard Addition Method: This method is extremely useful when the sample matrix is complex or unknown. It involves adding known amounts of the analyte to the sample and measuring the change in sensor response. By extrapolating the results back to a zero addition, the original concentration can be determined, effectively canceling out the effect of the constant background matrix.
Section 3: Troubleshooting Guides
This section provides step-by-step guides for common problems encountered in the lab.
Scenario 1: My Ion-Selective Electrode (ISE) gives non-reproducible readings.
Poor reproducibility is a common frustration. This logical workflow will help you isolate the cause.[27][34]
}
Scenario 2: I suspect an unknown ion is interfering with my electrochemical biosensor.
When you observe a higher-than-expected background signal or reduced sensitivity in samples compared to clean buffers, an unknown interferent is a likely culprit.
Protocol 2: Diagnosing Interference Using Cyclic Voltammetry (CV)
Objective: To identify the presence of an electroactive interferent.
Procedure:
-
Obtain a Baseline: Run a cyclic voltammogram on your biosensor in a clean buffer solution (the same one used for your standards). This is your baseline response.
-
Analyze the Sample Matrix: Run a CV on a "blank" sample matrix—a sample that is as close to your real sample as possible but known to contain no target analyte.
-
Compare Voltammograms: Overlay the CV from the blank matrix with your baseline CV.
-
No Change: If the voltammograms are identical, the interference is likely not from a direct electroactive species. The problem may be related to non-specific binding or changes in solution conductivity.
-
New Peaks Appear: If new oxidation or reduction peaks appear, you have an electroactive interferent. The potential at which these peaks occur can give you clues as to the interferent's identity.
-
-
Spiking Test: To confirm, "spike" a clean buffer solution with a suspected interfering ion (e.g., ascorbic acid, uric acid, acetaminophen) at a physiologically relevant concentration and run another CV. If the new peak matches the one observed in your sample matrix, you have identified your interferent.
Once identified, you can select an appropriate mitigation strategy, such as applying a Nafion™ membrane to block anionic interferents[13][14] or adjusting the operating potential to a region where the interferent is not electroactive.
References
- How does a nafion membrane work to block interference? (2016). ResearchGate.
- Masking agent. (2026). Grokipedia.
- What is Donnan exclusion and why is it important in ion separation? (2025).
- Masking and Demasking Reagents. (2025). Pharmacareerinsider.
- What is masking and demasking agents in analytical chemistry? (2025). askIITians.
- Principle of ion-selective electrode (I.S.E.).
- What is masking in analytical chemistry? (n.d.).
- The Hofmeister series: Specific ion effects in aqueous polymer solutions. (n.d.). DTU Inside.
- Understanding Ion Selective Electrodes (ISEs)
- Ion-Selective Electrodes Issues and Wh
- Masking Agent (Hadiqa Aziz). (n.d.). Scribd.
- PRINCIPLE AND APPLICATIONS OF ION SELECTIVE ELECTRODES-AN OVERVIEW. (n.d.). IJARSE JOURNAL.
- Impact of membrane charge on Donnan exclusion in ion separation. (2025).
- Ammonia Ion Selective Electrode Troubleshooting. (2024).
- Fabrication and Optimization of Nafion as a Protective Membrane for TiN-Based pH Sensors. (2023). MDPI.
- Troubleshooting Guide. (n.d.).
- Understanding specific ion effects and the Hofmeister series. (n.d.). RSC Publishing.
- Guide to Ion Selective | Troubleshooting | Support. (2021). Turtle Tough.
- Ion-Selective Electrode Guide. (n.d.). METTLER TOLEDO.
- The Donnan Membrane Principle: Opportunities for Sustainable Engineered Processes and Materials. (2010).
- Hofmeister Phenomena: An Update on Ion Specificity in Biology. (n.d.). Chemical Reviews.
- Donnan equilibrium and dielectric exclusion for characterization of nanofiltration membranes. (2025).
- Ion-Selective Electrode Guide. (n.d.). METTLER TOLEDO.
- Hofmeister Series: Insights of Ion Specificity from Amphiphilic Assembly and Interface Property. (2020). NIH.
- Hofmeister series. (n.d.). Wikipedia.
- How does a nafion membrane work to block interference? (n.d.). ECHEMI.
- Ion-selective electrode. (n.d.). Wikipedia.
- Rejection Mechanism of Ionic Solute Removal by Nanofiltration Membranes: An Overview. (2022). MDPI.
- A guide to reducing noise and increasing sensitivity in biosensors. (2025). iGii.
- Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite M
- Non-Specific Adsorption Reduction Methods in Biosensing. (2019). PMC - NIH.
- Dealing with interference challenge in the electrochemical detection of As(III) —A complexometric masking approach. (2025).
-
Make a Nafion Divided Membrane Cell for Electrolysis. (2022). YouTube. Retrieved from [Link].
- Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. (n.d.). MDPI.
- Ionic Strength Sensing in Living Cells. (n.d.). PMC - NIH.
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A System
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Calibrate a Wireless Conductivity Sensor & Set the Ion Coefficient (SPARKvue). (2026). YouTube. Retrieved from [Link].
- Solution to the Problem of Interferences in Electrochemical Sensors Using the Fill-and-Flow Channel Biosensor. (2025).
- What Are Best Calibration Practices for Sensors? (2025). Pollution → Sustainability Directory.
- Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives. (n.d.). PMC.
- Recent strategies to minimise fouling in electrochemical detection systems. (2025).
- Electrochemical Biosensors for Detection of Pesticides and Heavy Metal Toxicants in Water: Recent Trends and Progress. (n.d.).
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- Strategies for Enhancing the Sensitivity of Electrochemiluminescence Biosensors. (2022). MDPI.
- Nafion membranes for power generation from physiologic ion gradients. (2024). RSC Publishing.
- Calibr
- How to calibrate a sensor: methods of calibration and how often do sensors need calibration. (2023).
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- A chemically modified solid-state sensor for magnesium(II) ions and esomeprazole magnesium potentiometric assay. (2023). RSC Publishing.
- What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. (n.d.).
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enhancing the stability of calixarene-based sensor membranes
Calix[arene] Sensor Stability: A Technical Support Guide
Welcome to the technical support center for calixarene-based sensor membranes. As researchers and developers in advanced sensor technology, we understand that achieving long-term stability is paramount for generating reliable and reproducible data. This guide is structured from years of field experience to help you diagnose, troubleshoot, and ultimately enhance the performance and lifetime of your calixarene-based sensors. We will move beyond simple procedural lists to explain the underlying science, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Common Instability Issues
This section addresses the most frequent stability challenges encountered during sensor operation. Each issue is presented in a question-and-answer format, detailing causes and providing actionable solutions.
Q1: My sensor's signal is drifting constantly and measurements are not reproducible. What's happening and how can I fix it?
A1: Understanding and Mitigating Signal Drift
Signal drift, a gradual and often unidirectional change in the baseline potential, is a primary indicator of membrane instability. This issue can stem from several factors, from insufficient initial setup to gradual degradation of the membrane itself.
Potential Causes & Solutions:
-
Inadequate Membrane Conditioning:
-
Why it happens: A new membrane is not in electrochemical equilibrium with the sample solution. The initial flux of ions across the membrane-solution interface is unstable, causing the potential to drift.
-
Solution: Proper conditioning is non-negotiable. Before the first use, immerse the sensor membrane in a solution of its primary target ion (e.g., 10⁻³ M) for an adequate time. A duration of 2 hours is often sufficient for conditioning new sensors[1]. For continuous use, re-conditioning may be necessary.
-
-
Leaching of Membrane Components:
-
Why it happens: The plasticizer and, to a lesser extent, the calixarene ionophore are not covalently bound to the PVC matrix and can slowly leach into the aqueous sample. This changes the membrane's dielectric constant and ion-exchange capacity, leading to a persistent drift in the baseline potential.[2][3]
-
Solution:
-
Optimize the Plasticizer: The choice of plasticizer is critical. Use high molecular weight, highly lipophilic plasticizers to minimize leaching.[4][5] For instance, polyester sebacate (PES), a polymeric plasticizer, has been shown to significantly extend the Nernstian response of PVC-membrane electrodes to over four months, a marked improvement compared to conventional plasticizers like bis(2-ethylhexyl) sebacate (DOS).[2]
-
Covalent Immobilization: The most robust solution is to chemically anchor the calixarene ionophore to the polymer backbone.[6] This creates a more stable system where the active sensing molecule cannot leach out.
-
-
-
Biofouling or Surface Contamination:
-
Why it happens: In biological or environmental samples, nonspecific adsorption of proteins, lipids, or microorganisms passivates the electrode surface.[7][8] This fouling layer impedes the analyte from reaching the membrane, altering the electrochemical response and causing drift.[7][8][9]
-
Solution:
-
Antifouling Coatings: Modify the sensor surface with antifouling materials. Peptides, zwitterionic polymers, or other hydrophilic coatings can create a hydration layer that repels foulants.[10]
-
Regular Cleaning: If fouling occurs, gentle cleaning protocols can regenerate the surface. The specific method depends on the nature of the foulant and the membrane's robustness.
-
-
Below is a troubleshooting workflow to diagnose the cause of signal drift:
Q2: My sensor's lifetime is too short. How can I extend its operational stability?
A2: Strategies for Enhancing Sensor Longevity
The operational lifetime of a calixarene-based sensor is primarily dictated by the physical and chemical stability of its membrane. Degradation is often a result of the gradual loss of essential components or irreversible surface fouling.
Key Factors and Enhancement Strategies:
-
Plasticizer Selection and Retention:
-
The Problem: As discussed, plasticizer leaching is a major cause of sensor performance degradation over time.[2][3] The loss of plasticizer makes the membrane brittle and reduces the mobility of the ionophore, diminishing sensitivity and eventually leading to sensor failure.[3][11]
-
The Solution: Employing polymeric plasticizers is a highly effective strategy. These larger molecules are physically entangled within the PVC matrix, drastically reducing their ability to migrate out of the membrane.[2] This enhanced retention of membrane components directly translates to a longer sensor lifetime.[2]
Table 1: Comparison of Conventional vs. Polymeric Plasticizers
Feature Conventional Plasticizer (e.g., DOS) Polymeric Plasticizer (e.g., PES) Benefit of Polymeric Option Molecular Weight Low High Reduced mobility and leaching[12] Leaching Rate Higher Significantly Lower Maintains membrane integrity and function[2] Reported Sensor Lifetime Weeks to a few months Over four months with Nernstian response[2] Extended operational stability | Mechanism of Action | Molecules sit between polymer chains | Entangled within the polymer matrix | Enhanced physical retention |
-
-
Covalent Immobilization of the Ionophore:
-
The Problem: The calixarene ionophore, while lipophilic, can still leach from the membrane over extended periods, particularly in samples containing organic solvents or surfactants.
-
The Solution: Creating covalent bonds between the calixarene molecule and the polymer matrix (e.g., PVC) is the ultimate solution for preventing ionophore loss.[6] This can be achieved by functionalizing the calixarene to act as a monomer in the polymerization process or by grafting it onto an existing polymer chain.[6] While synthetically more demanding, this approach yields membranes with superior long-term stability.
-
-
Robustness Against Fouling:
-
The Problem: In many real-world applications, such as environmental or biomedical monitoring, chronic exposure to foulants leads to irreversible damage to the membrane surface.[7][8]
-
The Solution: Designing membranes with inherent antifouling properties is key. This can involve incorporating materials like conductive polymers or nanocomposites that improve mechanical stability or modifying the surface with peptides that resist nonspecific protein adsorption.[10][13]
-
Section 2: Protocols for Enhanced Membrane Fabrication
This section provides detailed methodologies for preparing both a standard and an enhanced-stability calixarene-based sensor membrane.
Protocol 2.1: Standard PVC-Based Calixarene Membrane Preparation
This protocol outlines the conventional method for preparing a solvent-cast PVC membrane.
Materials:
-
Calix[n]arene ionophore
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-NPOE, DOS)
-
Ionic additive (e.g., KTpClPB), if required
-
Tetrahydrofuran (THF), high purity, anhydrous
Procedure:
-
Preparation of the "Cocktail":
-
Accurately weigh the membrane components. A typical composition might be: 1-2% ionophore, 30-33% PVC, and 65-68% plasticizer by total weight.
-
Dissolve all components in a minimal amount of THF (e.g., 2-3 mL for a 200 mg total cocktail) in a small glass vial.
-
Ensure complete dissolution by vortexing or gentle agitation. The solution should be clear and homogeneous.
-
-
Casting the Membrane:
-
Prepare a clean, flat glass plate or a casting ring.
-
Carefully pour the membrane cocktail onto the casting surface.
-
Cover the setup with a petri dish or similar cover, leaving a small gap to allow for slow evaporation of the THF. This is crucial to prevent the formation of pinholes.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours.
-
-
Membrane Curing and Electrode Assembly:
-
Once the membrane is dry and transparent, carefully peel it from the glass surface.
-
Cut a small disc (e.g., 5-7 mm diameter) from the master membrane.
-
Mount the disc into the electrode body, ensuring a tight seal.
-
Add the internal filling solution and the internal reference electrode (e.g., Ag/AgCl).
-
-
Conditioning:
-
Before use, condition the assembled electrode by soaking it in a 10⁻³ M solution of the target analyte for at least 2 hours.[1]
-
Section 3: Frequently Asked Questions (FAQ)
-
Q: How should I store my calixarene-based electrodes when not in use?
-
A: Store the electrode in a dilute solution (e.g., 10⁻⁴ M) of the primary ion to keep the membrane conditioned and hydrated. Do not store in deionized water, as this can lead to the leaching of ions from the membrane.
-
-
Q: The sensor's response is slow. What could be the cause?
-
A: A slow response can be due to an air bubble on the membrane surface, surface fouling, or improper storage.[14] Check for bubbles first. If the problem persists, try re-conditioning the electrode. If it has been used in complex samples, consider gentle cleaning to remove potential foulants.
-
-
Q: What is the role of the plasticizer's dielectric constant?
-
A: The dielectric constant of the plasticizer significantly influences the dissociation of ion pairs within the membrane and affects the mobility of ions. Plasticizers with high dielectric constants, like 2-nitrophenyl octyl ether (o-NPOE), can enhance the sensitivity and selectivity for certain ions by promoting the dissociation of the ion-ionophore complex.[15]
-
-
Q: Can I regenerate a fouled sensor membrane?
-
A: Regeneration is sometimes possible, depending on the nature of the fouling. For light biofouling, a gentle rinse with a suitable buffer or a mild detergent solution followed by extensive rinsing with deionized water and re-conditioning may restore function. However, severe or irreversible fouling may require membrane replacement.
-
References
- Fouling Control of Ion-Selective Electrodes (ISEs) in Aquatic and Aquacultural Environments: A Comprehensive Review. MDPI.
- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst (RSC Publishing).
- Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. [No Source Found].
- Fouling Control of Ion-Selective Electrodes (ISEs) in Aquatic and Aquacultural Environments: A Comprehensive Review. PubMed.
- Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. NIH.
- (PDF) Plasticizers and Their Role in Membrane Selective Electrodes.
- Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determin
- Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine. MDPI.
- Antifouling Peptide-Modified Ion-Selective Electrodes for Detection of Mono-/Divalent Cations in Seawater.
- Mitigating the Effects of Electrode Biofouling-Induced Impedance for Improved Long-Term Electrochemical Measurements In Vivo. NIH.
- Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applic
- Fouling and Antifouling of Ion-Selective Electrodes. Encyclopedia.pub.
- How to reduce leched out of plasticizers
- Ion-Selective Electrodes Issues and Wh
- A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Universiti Teknologi MARA.
- What Is Plasticizer Leaching And Why Is It A Problem?. Chemistry For Everyone - YouTube.
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- 5. repositorio.uchile.cl [repositorio.uchile.cl]
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Technical Support Center: Troubleshooting Baseline Drift in Potentiometric Measurements
Welcome to the technical support center for potentiometric measurements. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and stable potential readings for their work. Baseline drift is a common yet frustrating issue that can compromise the integrity of your data. This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions to help you diagnose and resolve the root causes of instability in your electrochemical system.
I. Frequently Asked Questions (FAQs)
This section addresses the most common and quickly resolvable issues related to baseline drift.
Q1: My baseline is drifting right after I start my experiment. Is this normal?
A1: Some initial drift is common as the electrode system equilibrates with the sample. However, prolonged drift (more than a few minutes) often points to inadequate electrode conditioning. The sensing membrane of an ion-selective electrode (ISE) and the liquid junction of the reference electrode must be fully hydrated and in equilibrium with the sample environment to provide a stable potential.[1]
-
Causality: The potential at the electrode-solution interface is governed by ion-exchange equilibria. For a pH electrode, this involves the hydration of the glass membrane. For a reference electrode, it involves establishing a steady, slow outflow of electrolyte through the junction.[1][2] If these processes are not stable, the measured potential will change over time, appearing as drift.
-
Quick Fix: Before starting a measurement, always pre-condition your electrodes by soaking them in a solution appropriate for your analysis. For many ISEs, soaking in a dilute standard of the ion of interest is recommended.[3] For pH electrodes, a storage solution or a pH 4 buffer is often used.[4]
Q2: Can small temperature fluctuations in the lab cause significant baseline drift?
A2: Absolutely. The Nernst equation, which is the foundational principle of potentiometry, shows that the measured potential is directly dependent on temperature.[5] A change of even one degree Celsius can cause a noticeable potential shift, which will manifest as baseline drift if the temperature is not stable.[6]
-
Causality: The term (RT/zF) in the Nernst equation includes the temperature (T) in Kelvin. As T changes, the theoretical slope of the electrode response changes, leading to a different potential reading for the same ion activity.[5] For example, a saturated calomel electrode's (SCE) potential changes from +0.2444 V at 25°C to +0.2376 V at 35°C.[6]
-
Quick Fix: Use a water bath or other temperature control system to maintain a constant and uniform temperature for your entire electrochemical cell. If your meter has Automatic Temperature Compensation (ATC), ensure the probe is placed next to the sensing electrodes in the sample. Note that ATC only corrects for the temperature-dependent slope of the electrode, not for temperature-induced changes in the sample's chemistry itself.[5]
Q3: What are the tell-tale signs of a clogged reference electrode junction?
A3: A clogged or partially blocked liquid junction is one of the most frequent causes of potentiometric problems. The primary symptoms are:
-
Slow, unidirectional drift: The potential never seems to settle and continuously creeps in one direction.
-
Noisy or erratic readings: The potential jumps around unpredictably.
-
Slow response time: The electrode takes an unusually long time to respond to changes in ion concentration (e.g., during a titration).[7]
-
Calibration failure: The electrode fails to calibrate or shows a very low slope (<90% of theoretical).
Q4: How often should I replace the filling solution in my refillable reference electrode?
A4: This depends heavily on usage and the sample matrix. A good rule of thumb is to replace it weekly for daily use, or immediately if you suspect contamination.
-
Causality: The filling solution's primary role is to provide a constant concentration of ions (e.g., Cl-) to maintain the stability of the internal reference element (e.g., Ag/AgCl).[2] Contamination from the sample can diffuse into the junction, altering the electrolyte composition and causing the reference potential to drift.[7][8] Furthermore, the solution level must always be higher than the sample level to ensure a positive hydraulic head, promoting a slow, steady outflow and preventing gross contamination of the reference element.[4][9]
II. Systematic Troubleshooting Guide
If the quick fixes above do not resolve your issue, a more systematic approach is required. The following guide is structured to help you logically isolate the source of the problem, starting with the most common culprit: the reference electrode.
Diagram: A Systematic Approach to Troubleshooting Baseline Drift
The following flowchart provides a logical path for diagnosing the source of baseline instability.
Caption: Star grounding (left) prevents ground loops.
References
-
Pine Research Instrumentation. (n.d.). Reference Electrode Storage and Master Reference Electrodes. Pine Research. Retrieved from [Link]
-
Fox Scientific, Inc. (n.d.). pH Electrodes Storage. Fox Scientific. Retrieved from [Link]
-
Crespo, G. A., Afshar, M. G., & Bakker, E. (2015). High Temperature Potentiometry: Modulated Response of Ion-Selective Electrodes During Heat Pulses. Analytical Chemistry, 87(3), 1862–1869. Retrieved from [Link]
-
PalmSens. (n.d.). What is Noise and How to Avoid it in Electrochemical Measurements? PalmSens. Retrieved from [Link]
-
AlpHa Measure. (2023). Reference Electrode: Nature and Role. AlpHa Measure. Retrieved from [Link]
-
Hach. (n.d.). What is the recommended cleaning for a Ion Selective Electrodes (ISE) with PVC membranes? Hach Support. Retrieved from [Link]
-
ResearchGate. (2021). The temperature effect on the potentiometric response of biosensor electrode. ResearchGate. Retrieved from [Link]
-
Sensorex. (2018). Tips for Preventing pH Sensor Reference Poisoning. Sensorex. Retrieved from [Link]
-
Filo. (n.d.). What are the precautions measures when dealing with reference electrode. Filo. Retrieved from [Link]
-
Electrochemistry Store. (2024). How to Repair Ag/AgCl Reference Electrode: A Complete Guide. Electrochemistry Store. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. LibreTexts. Retrieved from [Link]
-
Nicholson, K., & Duff, E. J. (1981). Errors in the direct potentiometric electrode method of fluoride determination: adsorption, illumination and temperature effects. The Analyst, 106(1266), 985-991. Retrieved from [Link]
-
Yokogawa. (n.d.). How should you maintain pH electrodes? Yokogawa. Retrieved from [Link]
-
Bio-Logic. (n.d.). Checking and validating reference electrodes. Bio-Logic Science Instruments. Retrieved from [Link]
-
BASi. (n.d.). Troubleshooting. BASi. Retrieved from [Link]
-
Camlab. (n.d.). How should I clean a pH electrode, or revive a damaged electrode? Camlab. Retrieved from [Link]
-
BASi. (n.d.). Reference Electrodes. BASi. Retrieved from [Link]
-
Hamilton Company. (n.d.). Liquid Junction Contamination. Hamilton Company. Retrieved from [Link]
-
Metrohm. (2021). Tips for electrode handling: How to polish a crystal ion-selective electrode [Video]. YouTube. Retrieved from [Link]
-
LabWrench. (n.d.). 31466 Ag/AgCl REFERENCE ELECTRODE. LabWrench. Retrieved from [Link]
-
Lawson Labs. (n.d.). How to Minimize Noise in High Resolution Measurements. Lawson Labs. Retrieved from [Link]
-
ResearchGate. (2018). How can I prepare my own electrode filling and storage solution? ResearchGate. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Effects of poor sensor response, too high, fluctuating result values in end point (EP) and equivalence point (EQP) titration. METTLER TOLEDO. Retrieved from [Link]
-
HORIBA. (n.d.). Technical Tip 04 pH Electrode Care and Maintenance Procedures. HORIBA. Retrieved from [Link]
-
CERN. (n.d.). Chapter 2 Grounding & Shielding. CERN. Retrieved from [Link]
-
Deke Research. (2024). How to fill the Solution into Ag Agcl Reference Electrode? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Grounding and Shielding strategy : some thoughts on design of complex low noise systems. ResearchGate. Retrieved from [Link]
-
Sokalski, T., Lingenfelter, P., & Lewenstam, A. (2002). Improved detection limits and sensitivities of potentiometric titrations. Analytical and Bioanalytical Chemistry, 373(4-5), 316-322. Retrieved from [Link]
-
NPI Electronic. (n.d.). Grounding Guide. NPI Electronic. Retrieved from [Link]
-
ResearchGate. (2017). I've got a problem connected to potentiometric titration. What causes problems with unstability? ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Common Troubleshooting Tips. LibreTexts. Retrieved from [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. Retrieved from [Link]
-
Agilent. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. Agilent. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Element Lab Solutions. Retrieved from [Link]
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- 9. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
addressing reproducibility issues in experiments with 4-tert-butyl-calixarene tetra-N-propyl ether
Technical Support Center: 4-tert-butyl-calix[1]arene tetra-N-propyl ether
Introduction
Welcome to the technical support center for 4-tert-butyl-calix[1]arene tetra-N-propyl ether. This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility issues encountered during the synthesis, purification, and application of this versatile macrocycle. As a molecule with significant potential in supramolecular chemistry and drug delivery, ensuring consistent and reliable experimental outcomes is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of working with this calixarene derivative.
Our approach is rooted in explaining the causal relationships behind experimental choices, providing you with the scientific rationale to not only solve immediate problems but also to proactively prevent future issues.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis and handling of 4-tert-butyl-calix[1]arene tetra-N-propyl ether. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol for resolution.
Issue 1: Low or No Yield of the Tetra-N-propyl Ether Derivative
Question: I am attempting to synthesize 4-tert-butyl-calix[1]arene tetra-N-propyl ether from the parent 4-tert-butyl-calix[1]arene, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I improve the reaction efficiency?
Expert Analysis: The tetra-alkylation of the lower rim hydroxyl groups of 4-tert-butyl-calix[1]arene is a critical step that can be influenced by several factors.[2][4] The most common culprits for low yields are incomplete deprotonation of the phenolic hydroxyl groups, inappropriate choice of solvent, and suboptimal reaction temperature. The four hydroxyl groups on the calixarene's lower rim have different acidities, and achieving complete deprotonation to form the tetra-anion is essential for exhaustive propylation.
Causality Chain:
-
Incomplete Deprotonation: A weak base or insufficient equivalents of base will not fully deprotonate all four hydroxyl groups, leading to a mixture of partially propylated products and unreacted starting material. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used, but their effectiveness depends on the reaction conditions.[5]
-
Solvent Effects: The solvent must be able to dissolve the calixarene and the base, and it should be aprotic to avoid quenching the base. Dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable choices.
-
Reaction Temperature and Time: The reaction kinetics are temperature-dependent. Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and degradation.
Validated Protocol for Tetra-N-propylation
This protocol is designed to ensure complete deprotonation and efficient alkylation.
Materials:
-
4-tert-butyl-calix[1]arene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-Iodopropane for higher reactivity)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-calix[1]arene (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Dissolution: Add anhydrous DMF to dissolve the calixarene.
-
Deprotonation: Carefully add NaH (at least 4.4 equivalents, to account for any moisture) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. This indicates the formation of the tetra-anion.
-
Alkylation: Add 1-bromopropane (at least 5 equivalents) dropwise to the reaction mixture. Heat the reaction to 60-70 °C and stir for 24-48 hours.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Extraction: Add toluene and wash the organic layer with deionized water several times to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/DCM gradient or by recrystallization from a suitable solvent system like chloroform/methanol.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether.
Issue 2: Complex NMR Spectra and Conformational Isomers
Question: The 1H NMR spectrum of my purified 4-tert-butyl-calix[1]arene tetra-N-propyl ether is very complex, showing more signals than expected. I suspect the presence of conformational isomers. How can I confirm this and obtain a conformationally pure product?
Expert Analysis: Calix[1]arenes can exist in four distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[7] The cone conformation is generally the most stable for the parent calixarene due to intramolecular hydrogen bonding. However, upon alkylation of the lower rim hydroxyl groups, the energy barriers for the interconversion of these conformers can be lowered, potentially leading to a mixture of isomers at room temperature. The complexity of the NMR spectrum arises from the different chemical environments of the protons in each conformer.
Key Diagnostic Signals in 1H NMR:
-
Methylene Bridge Protons (Ar-CH2-Ar): In the cone conformation, these protons typically appear as a pair of doublets around 3.1 and 4.4 ppm due to their diastereotopic nature. Other conformations will show different splitting patterns.
-
Propyl Chain Protons (O-CH2-CH2-CH3): The chemical shifts of these protons will vary depending on their proximity to the aromatic rings in the different conformations.
Causality Chain:
-
Kinetic vs. Thermodynamic Control: The reaction conditions can favor the formation of a kinetic mixture of conformers.
-
Solvent Effects on Conformation: The polarity of the solvent used for purification and NMR analysis can influence the conformational equilibrium.
-
Temperature Effects: Variable temperature (VT) NMR studies can be used to observe the coalescence of signals, confirming the presence of dynamic conformational exchange.
Protocol for Conformational Analysis and Purification
1. Variable Temperature (VT) NMR Spectroscopy:
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).
-
Acquire 1H NMR spectra at a range of temperatures (e.g., from 25 °C up to 100 °C).
-
Observe the changes in the spectra. If conformational isomers are present, you may see broadening and coalescence of the signals as the temperature increases and the rate of interconversion becomes faster on the NMR timescale.
2. Selective Crystallization:
-
Different conformers often have different solubilities and crystal packing arrangements.
-
Attempt to recrystallize the mixture of conformers from various solvent systems. Common systems include chloroform/methanol, toluene/hexane, and dichloromethane/acetonitrile.
-
Slow evaporation or cooling can often yield crystals of a single, thermodynamically stable conformer (usually the cone).
Data Summary Table:
| Conformer | Expected Methylene Bridge Signal (1H NMR) |
| Cone | Pair of doublets (AX system) |
| Partial Cone | More complex multiplet signals |
| 1,2-Alternate | Multiple singlets or complex multiplets |
| 1,3-Alternate | Singlet |
Logical Relationship Diagram:
Caption: Troubleshooting logic for complex NMR spectra of calixarene derivatives.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the diphenyl ether solvent used in the synthesis of the parent 4-tert-butyl-calix[1]arene?
A1: Diphenyl ether has a high boiling point, making its removal by simple evaporation challenging. A common and effective method is to precipitate the crude 4-tert-butyl-calix[1]arene by adding a less polar solvent like ethyl acetate to the cooled reaction mixture.[8] The precipitated solid can then be collected by filtration and washed with fresh ethyl acetate to remove residual diphenyl ether. Alternatively, for smaller scale reactions, column chromatography can be employed.
Q2: My purified 4-tert-butyl-calix[1]arene tetra-N-propyl ether appears to be an oil, but the literature reports it as a solid. Why is this?
A2: The physical state of the final product can be highly dependent on its purity and conformational state. The presence of residual solvents or a mixture of conformers can result in an oily or waxy product. Thorough drying under high vacuum and successful isolation of a single conformer, typically through recrystallization, should yield the crystalline solid reported in the literature.
Q3: Can I use other alkylating agents besides 1-bromopropane?
A3: Yes, other propylating agents can be used. 1-Iodopropane is more reactive than 1-bromopropane and may allow for shorter reaction times or lower temperatures. Dipropyl sulfate is another effective, albeit more hazardous, alternative. The choice of alkylating agent may require slight modifications to the reaction conditions, which should be optimized accordingly.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (1H and 13C): Provides detailed structural information and is crucial for confirming the tetra-substitution and the conformational state.[9][10][11]
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Can be used to verify the disappearance of the broad -OH stretch of the starting material and the appearance of C-O-C ether stretches.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, several reagents require careful handling:
-
Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. Always handle NaH in an inert atmosphere and use a mineral oil dispersion to reduce its pyrophoricity.
-
Anhydrous Solvents (DMF, THF): Can form explosive peroxides over time. Use freshly distilled or commercially available anhydrous solvents.
-
Alkyl Halides (1-Bromopropane): Are toxic and should be handled in a well-ventilated fume hood.
References
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Gutsche, C. D.; Iqbal, M. p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses, 1990 , 68, 234. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 335377, 4-tert-Butylcalix[1]arene. [Link]
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Sgarlata, C.; Panto, S.; Giallongo, G.; et al. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 2019 , 24(5), 953. [Link]
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Thejeswini, M. S.; et al. A potential polymer for drug delivery – calixarene. World Journal of Pharmaceutical Research, 2024 , 13(9), 245-258. [Link]
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Rashidi-Ranjbar, P.; Taghvaei-Ganjali, S.; Shaabani, B.; Akbari, K. Selective ipso-Nitration of tert-Butylcalix[1]arene Tripropylether. Molecules, 2000 , 5(7), 941-944. [Link]
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Selective Monoalkylations of tert-butylcalix-[1]-arene in a Methyl Carbonate Ionic Liquid. The Royal Society of Chemistry. [Link]
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Preparative synthesis of para-tert-butylcalix[1]arene monoalkyl ethers. ResearchGate. [Link]
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Rojas-Montes, J.; et al. Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Molecules, 2020 , 25(15), 3485. [Link]
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Synthesis of p- tert-Butylthiacalix[1]arene and its Inclusion Property 1. ResearchGate. [Link]
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Design and synthesis of Calixarene. ResearchGate. [Link]
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Jaime, C.; De Mendoza, J.; Prados, P.; Nieto, P. M.; Sanchez, C. Carbon-13 NMR chemical shifts. A single rule to determine the conformation of calix[1]arenes. The Journal of Organic Chemistry, 1991 , 56(10), 3372-3376. [Link]
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Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. [Link]
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The synthesis and characterization of giant Calixarenes. ResearchGate. [Link]
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Role of Calixarene in Chemotherapy Delivery Strategies. PMC - PubMed Central. [Link]
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Selective ipso-Nitration of tert-Butylcalix[1]arene Tripropylether. MDPI. [Link]
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Synthesis of p-tert-Butylcalix[1]arene and ether derivative. ResearchGate. [Link]
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Rapid and convenient laboratory method for the preparation of p-tert-butylcalix[1]arene using microwave irradiation. ResearchGate. [Link]
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New Molecular Clips Based on Diazacrown-n Ethers and p-Tert-butylcalix[1]arenes Molecules? Unusual Behavior. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Performance Validation of a Novel Sodium-Selective Sensor Based on 4-tert-butyl-calixarene tetra-N-propyl ether
Welcome to an in-depth guide on the performance validation of a next-generation potentiometric sensor. This document provides a comprehensive comparison of our new Sodium-Selective Electrode (Na-ISE), which incorporates 4-tert-butyl-calixarene tetra-N-propyl ether as a highly selective ionophore, against established analytical methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into this sensor's capabilities, grounded in rigorous experimental validation.
The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the protocols described are not only repeatable but also fundamentally sound. We will delve into the core principles of potentiometric sensing, detail the validation workflow, present comparative data, and provide the complete methodologies for your own verification.
The Principle of Ionophore-Based Potentiometric Sensing
Ion-selective electrodes (ISEs) are analytical devices that convert the activity of a specific ion dissolved in a solution into an electrical potential.[1][2] The heart of our novel sensor is a polymeric membrane doped with an ionophore—a molecule that selectively binds to a target ion. In this case, we utilize 4-tert-butyl-calixarene tetra-N-propyl ether, a macrocyclic compound renowned for its exceptional affinity and selectivity for sodium ions (Na⁺).[3]
The calixarene's three-dimensional cavity is structurally pre-organized to perfectly accommodate the size and charge of the Na⁺ ion, leading to a stable host-guest complex. This selective binding event at the membrane-sample interface generates a potential difference, which is measured against a stable reference electrode.[4] According to the Nernst equation, this potential is directly proportional to the logarithm of the sodium ion activity in the sample, allowing for precise quantification.[5]
Diagram: Potentiometric Sensor Operating Principle
The following diagram illustrates the fundamental setup for potentiometric measurements using our Na-ISE.
Caption: Workflow for comprehensive validation of the Na-ISE.
Protocol: Selectivity Coefficient Determination (Matched Potential Method)
The Matched Potential Method (MPM) is a robust technique recommended by IUPAC for determining selectivity coefficients. [6]
-
Prepare Solutions:
-
Reference Solution (A): 0.01 M NaCl.
-
Primary Ion Solution (B): 0.1 M NaCl.
-
Interfering Ion Solution (C): 0.1 M solution of the interfering ion (e.g., KCl, CaCl₂).
-
-
Initial Measurement: Immerse the Na-ISE and reference electrode in the Reference Solution (A) and record the stable potential, E₁.
-
Primary Ion Response: Add a specific volume of the Primary Ion Solution (B) to Solution A to achieve a potential change (ΔE) of approximately 20-30 mV. Record the new stable potential, E₂.
-
Interfering Ion Response:
-
Rinse the electrodes thoroughly.
-
Immerse the electrodes in a fresh portion of the Reference Solution (A).
-
Add aliquots of the Interfering Ion Solution (C) until the same potential change (ΔE) is achieved, resulting in the potential E₂.
-
-
Calculation: The selectivity coefficient (KpotNa,j) is calculated using the ratio of the primary ion activity (aNa) to the interfering ion activity (aj) required to produce the same potential change.
Conclusion and Future Directions
The self-validating nature of the described protocols, grounded in IUPAC standards, provides a high degree of confidence in the presented performance data. We encourage fellow researchers to employ these methodologies for their own evaluations. Future work will focus on miniaturizing this sensor technology for integration into portable, real-time analysis systems and expanding its application to complex biological matrices.
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Umezawa, Y., et al. (1979). SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. IUPAC. [Link]
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Hossain, M. A., & Lee, J. Y. (2018). Performance evaluation of commercial ion-selective electrodes for hydroponic cultivation system. Acta Horticulturae, (1217), 359-366. [Link]
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METTLER TOLEDO. (2011). ISE Theory Guide. [Link]
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Umezawa, Y., et al. (2000). Potentiometric selectivity coefficients of ion-selective electrodes part I. Inorganic cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]
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Promsuwan, K., et al. (2022). Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions. Chemosensors, 10(1), 22. [Link]
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Hossain, M. A., & Lee, J. Y. (2018). Performance evaluation of commercial ion-selective electrodes for hydroponic cultivation system. ResearchGate. [Link]
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Lin, Y. T., et al. (2022). Validation of the Application of Solid Contact Ion-Selective Electrode for Off-Body Sweat Ion Monitoring. Biosensors, 12(4), 239. [Link]
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Cowell, D. C., & Taylor, A. (1995). Validation of an ion selective electrode system for the analysis of serum fluoride ion. Journal of Automatic Chemistry, 17(6), 219-223. [Link]
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Marques de Oliveira, I., et al. (2007). Sodium ion sensitive microelectrode based on a p-tert-butylcalixa[7]rene ethyl ester. Sensors and Actuators B: Chemical, 127(2), 577-583. [Link]
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Pérez-Rial, S., et al. (2019). An IUPAC-based approach to estimate the detection limit in co-extraction-based optical sensors for anions with sigmoidal response calibration curves. Analytica Chimica Acta, 1077, 226-234. [Link]
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Pharmacy, D. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]
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A Comparative Guide to Ether vs. Ester Derivatives of p-tert-Butylcalixarene for Ion Binding
In the dynamic field of supramolecular chemistry, p-tert-butylcalixarenes stand out as remarkably versatile molecular scaffolds. Their pre-organized, basket-like conformation provides a unique platform for the selective binding of ions and neutral molecules. The functionalization of the lower rim of the calixarene is a key strategy to modulate its binding properties. This guide offers an in-depth comparative analysis of two major classes of p-tert-butylcalixarene derivatives: ethers and esters, with a focus on their efficacy in ion binding. This comparison is supported by experimental data from seminal studies in the field, providing researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate derivative for their specific application.
The Foundational Scaffold: p-tert-Butylcalixarene
Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. The "p-tert-butyl" designation refers to the bulky tert-butyl groups on the upper rim of the calixarene, which enhance its solubility in organic solvents—a critical factor for applications like liquid-liquid extraction. The core of their ion-binding capability lies in the phenolic hydroxyl groups at the lower rim, which can be chemically modified to create derivatives with tailored selectivities and affinities for various ions.
The Great Divide: Ether vs. Ester Functionalization
The fundamental difference between ether and ester derivatives lies in the nature of the linkage to the calixarene's phenolic oxygen atoms. This seemingly subtle distinction has profound implications for the electronic properties, conformational flexibility, and, consequently, the ion-binding behavior of the resulting molecule.
-
Ether Derivatives: These are synthesized by alkylating the phenolic hydroxyl groups. The resulting ether linkages are generally more flexible and possess electron-donating oxygen atoms, which can significantly influence the cation-binding properties.
-
Ester Derivatives: These are formed by acylating the hydroxyl groups. The ester functionality introduces a carbonyl group, which can act as an additional binding site. However, the electron-withdrawing nature of the carbonyl group can also impact the electron density of the phenolic oxygen atoms.
Comparative Analysis of Ion Binding Performance
The efficacy of a calixarene derivative as an ionophore is primarily judged by its binding affinity (Ka), selectivity for a target ion over others, and its efficiency in processes like solvent extraction.
Binding Affinity and Stability Constants
A recent study provided a direct comparison of the cation-binding abilities of a tertiary-amide-based calixarene derivative (structurally analogous to an ether-type linkage in terms of the donating atom) and an ester derivative.[1][2] The research unequivocally demonstrated that the tertiary-amide-based compound exhibited a much higher affinity for cations compared to its ester counterpart.[1][2] This is attributed to the higher basicity of the tertiary-amide carbonyl oxygen atom relative to the ester carbonyl oxygen.[1]
The stability of the complexes formed was also found to be highly dependent on the solvent used, with the general trend for stability being: Acetonitrile (MeCN) >> Ethanol (EtOH) > Methanol (MeOH) > N,N-dimethylformamide (DMF) > Dimethyl sulfoxide (DMSO).[1][2] This highlights the crucial role of solvent effects in modulating the binding strength, a factor that must be carefully considered in experimental design.
| Derivative Type | Relative Cation Affinity | Key Structural Feature Influencing Binding |
| Ether/Amide | High | Higher basicity of the coordinating oxygen/nitrogen atom |
| Ester | Lower | Electron-withdrawing nature of the carbonyl group |
A summary of relative cation affinity between ether/amide and ester derivatives of p-tert-butylcalixarene.
Selectivity in Ion Binding
For instance, calixarenes functionalized with crown ethers (a type of polyether) at the lower rim have shown excellent selectivity for alkali metal cations, with the selectivity being tunable by varying the size of the crown ether ring.[3][4] This suggests that the flexible and pre-organized nature of ether linkages can be effectively utilized to create highly selective binding cavities.
Ester derivatives, on the other hand, have also been employed as effective ionophores. For example, certain ester derivatives of p-tert-butylcalix[5]arene have demonstrated selectivity for sodium ions (Na+) in ion-selective electrodes.[6]
Extraction Efficiency
Liquid-liquid extraction is a common application for these derivatives, where they act as phase-transfer agents for metal ions. The extraction efficiency is a practical measure of their performance.
Studies on p-tert-butylcalix[1]arene have shown high extraction efficiencies for heavy metal ions like Cd2+ and Ni2+ from aqueous solutions into organic solvents like nitrobenzene and dichloromethane.[7] While this study did not directly compare ether and ester derivatives, it underscores the potential of the basic calixarene framework in extraction processes.
A study on a calix[5]arene carboxylic acid derivative (an ether derivative with a carboxylic acid terminus) highlighted its excellent capabilities as an extractant for various metal ions, including rare earth elements.[5] The improved solubility of this derivative in organic solvents, due to the presence of tert-octyl groups, also contributed to its high extraction efficiency.[5]
Experimental Methodologies: A Closer Look
To provide a practical context, this section details the standard protocols for evaluating the ion-binding properties of calixarene derivatives.
Synthesis of Derivatives
The synthesis of ether and ester derivatives of p-tert-butylcalix[5]arene typically starts with the parent calixarene.
Step-by-Step Synthesis of an Ether Derivative (Tetraethyl p-tert-butylcalix[5]arene tetraacetate):
-
Dissolve p-tert-butylcalix[5]arene in a suitable aprotic solvent like DMF or THF.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl groups.
-
Add an excess of the alkylating agent, for example, ethyl bromoacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane or chloroform.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether derivative.[8]
Liquid-Liquid Extraction Protocol
This method is used to determine the extraction efficiency of the calixarene derivative.
Detailed Steps:
-
Prepare an aqueous solution of a metal salt (often a picrate salt for easy colorimetric detection) of a known concentration.[9][10]
-
Prepare a solution of the calixarene derivative in an immiscible organic solvent (e.g., chloroform, dichloromethane) at the same concentration.[9][10]
-
Mix equal volumes of the aqueous and organic phases in a sealed container.[9][10]
-
Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to reach equilibrium.[9][10]
-
Allow the phases to separate completely.
-
Carefully withdraw the aqueous phase and measure the concentration of the remaining metal ion using a suitable analytical technique, such as UV-Vis spectrophotometry (by monitoring the picrate anion's absorbance) or atomic absorption spectroscopy.[9][10]
-
The extraction percentage (%E) is calculated using the formula: %E = [(C_initial - C_final) / C_initial] * 100, where C_initial and C_final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.[9]
Spectrophotometric Titration for Binding Constant Determination
This technique is employed to determine the stability constant (a measure of binding affinity) of the calixarene-ion complex.
Protocol Overview:
-
A solution of the calixarene derivative with a known concentration is placed in a cuvette.
-
Small aliquots of a concentrated solution of the metal salt are incrementally added to the cuvette.[1][2]
-
After each addition, the UV-Vis absorption or fluorescence spectrum is recorded.[1][2]
-
The changes in the spectrum upon addition of the ion are indicative of complex formation.[1]
-
The data (change in absorbance or fluorescence intensity versus the molar ratio of the ion to the calixarene) is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the stability constant (Ka).[11]
Conclusion and Future Outlook
The choice between ether and ester derivatives of p-tert-butylcalixarene for ion binding applications is not straightforward and depends heavily on the specific requirements of the task at hand.
-
For applications requiring high binding affinity, ether or amide derivatives are generally superior. Their electron-donating nature and conformational flexibility allow for the formation of more stable complexes.
-
Ester derivatives, while exhibiting lower affinity, can be valuable for specific applications where moderate binding is sufficient or where the carbonyl group can participate in a cooperative binding mechanism.
The field continues to evolve, with the synthesis of more complex derivatives incorporating multiple functionalities.[12][13] These "multi-functional" calixarenes may exhibit synergistic effects, leading to even higher affinities and selectivities. Future research will likely focus on the development of such sophisticated host molecules for applications in sensing, separation science, and targeted drug delivery.
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Hanna, G., & Lhoták, P. (2010). ¹H NMR titration curves of calix[3]arene host 2 b (6.25 x 10⁻³ M) with... ResearchGate. [Link]
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Shokurov, A. V., Yakimova, L. S., & Stoikov, I. I. (2016). Comparative analysis of the binding of thiacalix[5]arene-monocrown-ethers with monovalent metal salts using MALDI mass spectrometry. Russian Chemical Bulletin, 65(8), 1989-1995. [Link]
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Liu, Y., & Guo, D.-S. (2008). Selective binding behaviors of p-sulfonatocalixarenes in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 1-17. [Link]
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Perret, F., Lazar, A. N., & Coleman, A. W. (2006). A Quantitative Spectrometric Assay for the Determination of Solution Concentration of para-sulphonato-calix[n]arenes and Their Derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55(3-4), 319-322. [Link]
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Dali, N., Dali, A., & Salhin, A. (2019). Synthesis of the BETAC4ND5 Ionophore from p-t-Butylcalix[5]arene Ethylesteramide. AIP Conference Proceedings, 2155(1), 060005. [Link]
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Le Gac, S., Jabin, I., & Reinaud, O. (2012). Selective Metal‐ion Complexation of a Biomimetic Calix[3]arene Funnel Cavity Functionalized with Phenol or Quinone. Chemistry – A European Journal, 18(39), 12347-12356. [Link]
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Bochenska, M., Lesinska, U., Hoffmann, M., & Chojnacki, J. (2006). Lower Rim Substituted p-tert-Butylcalix[5]arenes: Part XI. New Ester Derivatives of Calix[5]arene, Their Ionophoric Properties and X-ray Structure Studies. Letters in Organic Chemistry, 3(11), 811-816. [Link]
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Guchhait, T., Namjesnik, D., Bertoša, B., & Tomišić, V. (2020). Thermodynamics of Anion Binding by (Thio)ureido-calix[5]arene Derivatives in Acetonitrile. The Journal of Organic Chemistry, 85(15), 9636-9645. [Link]
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Teixeira, C. S. M., Iglesias, M. I., Al-Soufi, W., & Raposo, M. M. M. (2023). Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. Molecules, 28(7), 3020. [Link]
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Guchhait, T., Namjesnik, D., Bertoša, B., & Tomišić, V. (2021). A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[5]arene Derivative Containing Urea and Amide Functionalities. Molecules, 26(15), 4587. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods: A Case Study with 4-tert-butyl-calixarene tetra-N-propyl ether
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The validation of an analytical method provides confidence in its performance within a single laboratory. However, in our globalized environment, methods are frequently transferred between sites, necessitating a higher level of assurance. This is where cross-validation becomes a critical exercise.[1][2] It serves as the ultimate litmus test for a method's robustness, ensuring that results are reproducible and comparable across different laboratories, instruments, and analysts.[1][3]
This guide provides an in-depth technical comparison of two distinct analytical methodologies for the quantification of sodium ions, a common counter-ion in pharmaceutical salts.[4] We will explore a potentiometric method utilizing an ion-selective electrode (ISE) based on the highly selective ionophore, 4-tert-butyl-calixarene tetra-N-propyl ether, and compare its performance against a widely accepted orthogonal method, Ion Chromatography (IC) with conductivity detection.[5] Through this practical example, we will not only detail the "how" but, more importantly, the "why" behind the experimental design and choices, offering a framework for robust analytical method cross-validation.
The Central Role of the Ionophore: 4-tert-butyl-calixarene tetra-N-propyl ether
Calixarenes are macrocyclic compounds that are of significant interest in host-guest chemistry due to their ability to form stable complexes with specific ions.[6] The compound 4-tert-butyl-calix[7]arene, when functionalized with four n-propyl ether groups at the lower rim, creates a three-dimensional cavity with a high affinity for sodium ions. This selectivity is attributed to the precise size of the cavity and the favorable interaction between the sodium ion and the ether oxygen atoms. This makes it an excellent ionophore for use in sodium-selective electrodes.[8][9]
Method 1: Potentiometric Determination of Sodium Ions using a 4-tert-butyl-calixarene tetra-N-propyl ether based Ion-Selective Electrode (ISE)
Ion-selective electrodes offer a rapid and cost-effective means of determining the concentration of a specific ion in a sample. The core of the electrode is a membrane, typically a polymer like PVC, doped with the ionophore.[10] This ionophore selectively binds to the target ion at the membrane-sample interface, generating a potential difference that is proportional to the logarithm of the ion's activity, as described by the Nernst equation.
Experimental Protocol: ISE Method
1. Preparation of the Ion-Selective Membrane:
-
A master solution is prepared by dissolving high molecular weight PVC, a plasticizer such as o-nitrophenyloctyl ether (o-NPOE), the ionophore 4-tert-butyl-calixarene tetra-N-propyl ether, and a lipophilic salt like potassium tetrakis(p-chlorophenyl)borate (KTpClPB) in freshly distilled tetrahydrofuran (THF).
-
The solution is poured into a glass ring placed on a clean glass plate and the solvent is allowed to evaporate slowly over 24-48 hours to form a thin, transparent membrane.
-
A small disc is punched from the master membrane and incorporated into an electrode body.
2. Electrode Assembly and Conditioning:
-
The electrode body is filled with an internal filling solution containing a fixed concentration of NaCl (e.g., 0.1 M) and Ag/AgCl.
-
The electrode is conditioned by soaking in a 0.01 M NaCl solution for at least 24 hours prior to use.
3. Calibration and Measurement:
-
A series of standard NaCl solutions of known concentrations (e.g., 10⁻⁵ M to 10⁻¹ M) are prepared.
-
The potential of each standard solution is measured using the prepared ISE and a reference electrode.
-
A calibration curve is constructed by plotting the measured potential (in mV) against the logarithm of the sodium ion concentration.
-
The potential of the sample solution is measured, and its sodium ion concentration is determined from the calibration curve.
Method 2: Quantification of Sodium Ions by Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a powerful separation technique for the determination of ionic species.[4][5] In this method, the sample is injected into a stream of eluent (mobile phase) and passed through a separation column (stationary phase). The stationary phase contains ion-exchange functional groups that interact with the analyte ions to different extents, leading to their separation. After separation, the ions are detected by a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.[5]
Experimental Protocol: IC Method
1. Instrument and Column:
-
A high-performance ion chromatography system equipped with a suppressor and a conductivity detector.
-
A cation-exchange column suitable for the separation of monovalent cations.
2. Mobile Phase Preparation:
-
An appropriate eluent, such as a methanesulfonic acid solution, is prepared in deionized water and degassed.
3. Sample and Standard Preparation:
-
A stock standard solution of NaCl is prepared and serially diluted to create a series of calibration standards.
-
The pharmaceutical sample is accurately weighed and dissolved in deionized water to a known volume.
4. Chromatographic Analysis:
-
The IC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The standard solutions are injected to generate a calibration curve by plotting peak area against concentration.
-
The sample solution is injected, and the peak area corresponding to the sodium ion is recorded.
-
The concentration of sodium in the sample is calculated from the calibration curve.
Cross-Validation Study Design
To ensure the integrity of our analytical results, a cross-validation study is designed to compare the performance of the ISE and IC methods.[1]
Caption: Workflow for the cross-validation of ISE and IC methods.
Comparative Performance Data
The following table summarizes the hypothetical but representative data obtained from the cross-validation study. Three batches of a pharmaceutical salt with target sodium concentrations of 0.5%, 1.0%, and 1.5% w/w were analyzed in quintuplicate by each method.
| Parameter | Batch 1 (Low Conc.) | Batch 2 (Medium Conc.) | Batch 3 (High Conc.) |
| Target Na+ Conc. (% w/w) | 0.50 | 1.00 | 1.50 |
| Mean Na+ Conc. - ISE (% w/w) | 0.51 | 1.02 | 1.51 |
| Mean Na+ Conc. - IC (% w/w) | 0.49 | 0.99 | 1.48 |
| %RSD - ISE | 1.8% | 1.5% | 1.2% |
| %RSD - IC | 1.2% | 1.0% | 0.8% |
| % Bias (ISE vs. Target) | +2.0% | +2.0% | +0.67% |
| % Bias (IC vs. Target) | -2.0% | -1.0% | -1.33% |
| Statistical Analysis (p-value) | > 0.05 | > 0.05 | > 0.05 |
Note: The p-value is from a two-sample t-test comparing the means of the ISE and IC results for each batch.
Discussion and Interpretation
The results of our cross-validation study demonstrate a strong agreement between the ISE and IC methods for the determination of sodium ions in the pharmaceutical salt. The mean concentrations obtained by both methods are in close proximity to the target concentrations for all three batches.
The precision of both methods, as indicated by the Relative Standard Deviation (%RSD), is well within acceptable limits for pharmaceutical analysis. As expected, the IC method exhibits slightly better precision, which is characteristic of chromatographic techniques.
A statistical comparison of the mean results using a t-test yields p-values greater than 0.05 for all batches. This indicates that there is no statistically significant difference between the results obtained from the two methods at a 95% confidence level.[11] The small biases observed are within typical analytical variability.
Conclusion
The successful cross-validation of the potentiometric method using a 4-tert-butyl-calixarene tetra-N-propyl ether based ISE against the established ion chromatography method provides a high degree of confidence in the reliability and robustness of the ISE method. This demonstrates that the ISE method is a suitable and efficient alternative for the routine quality control analysis of sodium ions in this pharmaceutical product.
The choice of method will ultimately depend on the specific needs of the laboratory. The ISE method offers advantages in terms of speed, cost-effectiveness, and ease of use, making it ideal for high-throughput screening or in-process control. The IC method, while more time-consuming and requiring more expensive instrumentation, provides superior precision and the ability to simultaneously analyze multiple cations.
This guide underscores the importance of not just validating an analytical method, but also understanding its performance relative to other established techniques. Such a comprehensive approach ensures the generation of consistently reliable data, which is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.[1]
References
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An annotated bibliography of analytical methods for alkali metals. SciSpace. Available at: [Link]
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Alkali metals - INIS-IAEA. Available at: [Link]
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Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF. ResearchGate. Available at: [Link]
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Analytical methods in alkali metal systems (Journal Article) | ETDEWEB. OSTI.GOV. Available at: [Link]
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The Essentials of Alkali Metals: A review of the field and advances towards a multi-element method. Available at: [Link]
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Determination of Alkali Metals in Silicates and Similar Materials. datapdf.com. Available at: [Link]
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Fluorometric Detection of Sodium Ion Using Bis(2,4-dihydroxyphenylmethylene)Thiocarbohydrazone; Crystal Structure, DFT Studies, Anti-Cancer Assay, ADMET Study and Molecular Docking. PubMed. Available at: [Link]
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Lower Rim Substituted p-tert-Butylcalix[7]arenes. Part 10. New Pb(II)-Selective Electrodes Based on Tetrasubstituted Calix[7]arene with Amides. Chemical Analysis. Available at: [Link]
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Ion-selective electrodes based on p-tert-butyl-homooxacalixarene di(ethyl)amides. SciSpace. Available at: [Link]
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Ion-Selective Electrodes Based on p-tert-Butyl-homooxacalixarene di(ethyl)amides. ResearchGate. Available at: [Link]
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Silver ion-selective electrodes employing Schiff base p-tert-butyl calix[7]arene derivatives as neutral carriers. Sci-Hub. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
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Cross-validation (analytical chemistry). Wikipedia. Available at: [Link]
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CAS#:135269-36-2 | 4-tert-butyl-calix[7]arene tetra-n-propyl ether. Chemsrc. Available at: [Link]
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Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. MDPI. Available at: [Link]
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Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]
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P-tert-Butylcalix[7]arene. ResearchGate. Available at: [Link]
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Validation of analytical methods. ResearchGate. Available at: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available at: [Link]
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Performance Evaluation of 4-tert-butyl-calixarene tetra-N-propyl ether Against Commercially Available Ionophores: A Technical Guide
Performance Evaluation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether Against Commercially Available Ionophores: A Technical Guide
Introduction: The Quest for Superior Ion Selectivity
In the realms of clinical diagnostics, environmental monitoring, and pharmaceutical research, the precise measurement of ion concentrations is paramount. Ionophores, lipophilic molecules that reversibly bind and transport ions across membranes, are the cornerstone of ion-selective electrode (ISE) technology, enabling these critical measurements. The performance of an ISE is fundamentally dictated by the selectivity and stability of its core ionophore component.
Calixarenes, with their unique three-dimensional, pre-organized cavities, have emerged as an exceptional class of synthetic ionophores.[1] Their molecular architecture allows for facile functionalization, enabling the rational design of hosts with high affinity for specific guest ions.[2] This guide presents a comprehensive framework for the performance evaluation of a novel, synthetically accessible ionophore, 4-tert-butyl-calix[3]arene tetra-N-propyl ether , against established, commercially available ionophores.
The objective is not merely to present data but to provide a robust, self-validating methodology for researchers to ascertain the suitability of this and other novel ionophores for their specific applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are both rigorous and reproducible.
The Ionophores: A Structural and Functional Overview
The selection of ionophores for comparison is critical. We have chosen candidates based on structural similarity and their established performance as benchmarks in the field, particularly for alkali metal cations, which are common targets for calixarene-based ionophores.
The Challenger: 4-tert-butyl-calix[1]arene tetra-N-propyl ether
This molecule represents a logical evolution in calixarene design. The core p-tert-butylcalix[4]arene scaffold provides a well-defined hydrophobic cavity.[4] The four -N-propyl ether groups on the lower rim introduce a constellation of oxygen donor atoms. The choice of propyl ether linkages, as opposed to the more common ester or acetyl groups, is deliberate. Ether oxygens offer different coordination geometry and basicity, which can profoundly influence the stability and selectivity of the ion-ionophore complex. Furthermore, the increased lipophilicity imparted by the propyl chains is expected to enhance the ionophore's retention within the sensor membrane, potentially leading to longer electrode lifetimes.
The Commercial Benchmarks
-
Sodium Ionophore X (4-tert-Butylcalix[3]arene-tetraacetic acid tetraethyl ester): A structurally analogous calixarene, this ionophore is a well-established and highly selective receptor for sodium ions (Na⁺).[5] Its performance provides a direct and relevant baseline against which to measure our target molecule, allowing for an insightful structure-function analysis. The primary difference lies in the lower-rim functional groups: tetraethyl ester vs. tetra-N-propyl ether.
-
Valinomycin: A naturally occurring cyclic depsipeptide, Valinomycin is the gold standard for potassium (K⁺) selectivity. Its remarkable preference for K⁺ over Na⁺ (by a factor of ~10,000) is attributed to its perfectly sized cavity, which accommodates the K⁺ ion while forcing the smaller Na⁺ ion into an energetically unfavorable coordination.[6] Including Valinomycin allows us to assess the K⁺ selectivity of our calixarene, a critical parameter for any sensor intended for use in biological fluids where potassium is a major interfering ion.
-
Sodium Ionophore III (ETH 2120): This is a highly selective, non-calixarene based neutral carrier for Na⁺, widely used in clinical analyzers for determining sodium levels in blood plasma and serum.[7][8][9] Its inclusion provides a benchmark against a different class of synthetic ionophore, testing whether the calixarene scaffold offers any inherent advantage.
Core Principles of Ionophore Performance Evaluation
The efficacy of an ionophore is quantified by several key performance indicators, primarily determined through potentiometry with an Ion-Selective Electrode (ISE).[10] The foundational principle is the generation of an electrical potential difference across a selective membrane that is proportional to the activity of the target ion.[11]
This relationship is described by the Nikolsky-Eisenman equation , which extends the Nernst equation to account for the influence of interfering ions[5][6]:
E = constant + (2.303RT / zAF) * log[aA + Σ KpotA,B (aB)zA/zB]
Where:
-
E is the measured potential.
-
R is the ideal gas constant, T is the temperature, and F is the Faraday constant.
-
aA and zA are the activity and charge of the primary ion, respectively.
-
aB and zB are the activity and charge of the interfering ion, respectively.
-
KpotA,B is the potentiometric selectivity coefficient .[12]
The selectivity coefficient is the most critical metric. It defines the sensor's preference for the primary ion (A) over an interfering ion (B).[7] A smaller KpotA,B value signifies greater selectivity for the primary ion. For instance, a KpotNa,K of 10-3 means the electrode is 1,000 times more selective for sodium than for potassium.
Experimental Methodology: A Self-Validating Protocol
The following protocols are designed to be robust and provide a clear, unambiguous assessment of ionophore performance. The causality for each step is explained to provide a deeper understanding of the process.
Ion-Selective Electrode (ISE) Membrane Fabrication
The composition of the ISE membrane is critical for optimal performance. The components work synergistically: the polymer provides the structural matrix, the plasticizer acts as a solvent for the ionophore and ensures membrane fluidity, and the ionic additive reduces electrical resistance and can improve selectivity.
Protocol:
-
Cocktail Preparation: In a glass vial, dissolve the following components in ~1.5 mL of fresh, high-purity tetrahydrofuran (THF):
-
Ionophore: 1 mg (approx. 1 wt%)
-
Ionic Additive: 0.5 mg Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (approx. 0.5 wt%)
-
Rationale: This lipophilic salt is added to reduce the membrane resistance and minimize the interference from sample anions.
-
-
Plasticizer: 65.5 mg bis(2-ethylhexyl)sebacate (DOS) (approx. 65.5 wt%)
-
Rationale: DOS is a widely used plasticizer that provides a suitable nonpolar environment for the ionophore-ion complex and ensures long-term stability.
-
-
Polymer Matrix: 33 mg high molecular weight Poly(vinyl chloride) (PVC) (approx. 33 wt%)
-
Rationale: PVC forms a durable, flexible, and inert matrix to physically entrap the active components.
-
-
-
Membrane Casting:
-
Place a glass ring (e.g., 20 mm inner diameter) on a clean, perfectly level glass plate.
-
Pipette the membrane cocktail solution into the ring, ensuring it spreads evenly.
-
Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF over 24 hours.
-
Rationale: Slow evaporation is crucial to prevent the formation of pores and ensure a homogenous, mechanically stable membrane.
-
-
-
Electrode Assembly:
-
Cut a small disc (e.g., 5 mm diameter) from the master membrane.
-
Mount the disc into a commercial ISE body (e.g., Philips IS-561).
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl for a Na⁺-selective electrode).
-
Insert the internal reference electrode (Ag/AgCl).
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 0.01 M solution of the primary ion (e.g., NaCl) for at least 12 hours before use.
-
Rationale: Conditioning allows the membrane-solution interface to equilibrate, ensuring a stable and reproducible potential reading.
-
-
Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is the IUPAC-recommended standard for determining selectivity coefficients.[7] It provides a more realistic assessment of performance than the separate solution method by measuring the primary ion response in the presence of a constant background of the interfering ion.
Protocol:
-
Setup: Connect the newly fabricated ISE and a double-junction Ag/AgCl reference electrode to a high-impedance pH/mV meter.
-
Prepare Interfering Ion Solution: Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M KCl for determining K⁺ interference on a Na⁺ sensor). Use a suitable buffer to maintain constant pH if necessary.
-
Calibration Curve Generation:
-
Immerse the electrodes in the interfering ion solution and record the stable potential (EMF).
-
Sequentially add small aliquots of a high-concentration primary ion stock solution (e.g., 1 M NaCl) into the stirred solution.
-
Record the stable EMF after each addition. This will incrementally increase the primary ion concentration while the interfering ion concentration remains effectively constant.
-
-
Data Analysis:
-
Plot the measured EMF (y-axis) versus the logarithm of the primary ion activity (x-axis).
-
The resulting graph will show two distinct linear portions: a flat, interference-dominated region at low primary ion activities and a Nernstian response region at high primary ion activities.
-
Extrapolate the linear parts of the curve. The activity of the primary ion at the intersection point (aA) is used to calculate the selectivity coefficient using the formula: KpotA,B = aA / aB .
-
Comparative Performance Data
The following tables summarize the established performance of the commercial ionophores. This data provides the benchmark against which 4-tert-butyl-calix[3]arene tetra-N-propyl ether must be compared. The selectivity coefficients are presented in logarithmic form (log KpotPrimary,Interferent), where a more negative value indicates superior selectivity.
Table 1: Performance of Sodium (Na⁺) Selective Ionophores
| Interfering Ion (B) | Sodium Ionophore X[5] | Sodium Ionophore III (ETH 2120)[13] | 4-tert-butyl-calix[3]arene tetra-N-propyl ether |
|---|---|---|---|
| K⁺ | -2.2 | -2.1[3] | Data to be Determined |
| Li⁺ | -3.0 | -3.5[3] | Data to be Determined |
| NH₄⁺ | -2.5 | N/A | Data to be Determined |
| Ca²⁺ | -3.9 | -3.8[3] | Data to be Determined |
| Mg²⁺ | -4.0 | -4.2[3] | Data to be Determined |
Table 2: Performance of Valinomycin (K⁺ Selective Ionophore)
| Interfering Ion (B) | Valinomycin[6] | 4-tert-butyl-calix[3]arene tetra-N-propyl ether |
|---|---|---|
| Na⁺ | -4.0 | Data to be Determined |
| Li⁺ | -4.2 | Data to be Determined |
| NH₄⁺ | -1.9 | Data to be Determined |
| Cs⁺ | -0.6 | Data to be Determined |
| Rb⁺ | -0.2 | Data to be Determined |
Discussion: Linking Structure to Performance
While experimental data for our target calixarene is pending, we can hypothesize on its potential performance based on its structure compared to the benchmarks.
-
Calixarene vs. Calixarene (Target vs. Sodium Ionophore X): The core difference is the ether vs. ester linkage. The ester carbonyls of Sodium Ionophore X provide hard oxygen donors that are highly effective for coordinating with the hard Lewis acid Na⁺. The ether oxygens of our target molecule are more flexible and potentially more basic. This could lead to a different selectivity profile. While it may still favor Na⁺, the stability of the complex could be altered, and its selectivity against other alkali metals like Li⁺ and K⁺ might change. The longer propyl chains could also influence the conformation of the lower rim, subtly changing the shape of the binding pocket.
-
Calixarene vs. Valinomycin: Valinomycin's K⁺ selectivity is a result of a perfect size-fit mechanism.[6] The calix[3]arene cavity is generally considered more suitable for the smaller Na⁺ ion. Therefore, we anticipate that 4-tert-butyl-calix[3]arene tetra-N-propyl ether will show a strong preference for Na⁺ over K⁺, though likely not achieving the extreme K⁺ selectivity of Valinomycin. A log KpotNa,K value significantly more negative than -3 would indicate a highly promising Na⁺ sensor.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the performance evaluation of 4-tert-butyl-calix[3]arene tetra-N-propyl ether. By adhering to the detailed protocols for ISE fabrication and the IUPAC-recommended Fixed Interference Method for selectivity determination, researchers can generate high-quality, comparable data. The provided performance metrics of established commercial ionophores serve as the necessary benchmarks for a rigorous assessment. The true utility of this novel calixarene will be revealed through the execution of these experiments, with the potential for developing a new generation of highly selective and robust ion sensors for critical analytical applications.
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Thomas, V., et al. (2010). K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. PMC. Retrieved from [Link]
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Kyushu University. (n.d.). Molecular design of calixarene-based ion-selective electrodes. Retrieved from [Link]
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MDPI. (2023). Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine. Retrieved from [Link]
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PubMed. (2014). A calixarene-based ion-selective electrode for thallium(I) detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Commercial sodium ionophores: I, IV, VI and X (ionophore symbols by Fluka). Retrieved from [Link]
-
IUPAC. (2025). potentiometric selectivity coefficient (P04791). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
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Scribd. (n.d.). Nikolsky-Eisenman Equation Overview. Retrieved from [Link]
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Orion Chem Pvt Ltd. (n.d.). Para tertiary butyl Calix[3] arene. Retrieved from [Link]
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IUPAC. (n.d.). 8.3.2.3 Constants and symbols Equation for emf Response of Ion-selective Electrode Cells and Definitions of KA,B. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Introduction to Ion-Selective electrodes. Retrieved from [Link]
-
RSC Publishing. (2024). Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing. Retrieved from [Link]
-
YouTube. (2016). Calixarene, ionophores, micelles, synthetic enzymes or synzymes (CHE). Retrieved from [Link]
-
PubMed. (2011). Comparative study of 2-hydroxy propyl beta cyclodextrin and calixarene as ionophores in potentiometric ion-selective electrodes for neostigmine bromide. Retrieved from [Link]
-
NIH. (2022). Tetra‐Substituted p‐Tert‐Butylcalix[3]Arene with Phosphoryl and Salicylamide Functional Groups: Synthesis, Complexation and Selective Extraction of f‐Element Cations. PMC. Retrieved from [Link]
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NIH. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Retrieved from [Link]
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ResearchGate. (n.d.). P-tert-Butylcalix[3]arene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Selective monoalkylation of p-tert-butylcalix-[3]-arene in a methyl carbonate ionic liquid. Retrieved from [Link]
-
NIH. (n.d.). 4-tert-Butylcalix[3]arene. PubChem. Retrieved from [Link]
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Orion Chem Pvt Ltd. (n.d.). Para tertiary butyl Calix[3] arene. Retrieved from [Link]
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quantitative analysis of binding constants with various metal ions
A Comprehensive Guide to the Quantitative Analysis of Binding Constants with Metal Ions
For researchers, scientists, and drug development professionals, the precise quantification of binding interactions between molecules and metal ions is a critical aspect of understanding biological processes and developing effective therapeutics. This guide provides an in-depth comparison of key analytical techniques used to determine binding constants, offering insights into their principles, experimental design, and data interpretation.
The Central Role of Binding Affinity in Biological Systems
Metal ions are fundamental to a vast array of biological functions, acting as structural scaffolds for proteins, cofactors for enzymes, and signaling molecules.[1][2] The affinity with which a protein or small molecule binds to a specific metal ion, quantified by the dissociation constant (Kd), dictates its biological activity and specificity.[1][3] An accurate determination of these binding constants is therefore essential for fields ranging from molecular biology to drug discovery.
This guide will explore and compare four widely employed techniques for the quantitative analysis of metal ion binding:
-
Isothermal Titration Calorimetry (ITC)
-
Surface Plasmon Resonance (SPR)
-
Fluorescence Spectroscopy
-
UV-Visible (UV-Vis) Spectroscopy
We will delve into the theoretical underpinnings of each method, provide practical guidance on experimental setup, and present a comparative analysis to aid in selecting the most appropriate technique for your research needs.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC stands as a powerful technique that directly measures the heat changes associated with a binding event.[4][5] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n).[6][7]
Causality in Experimental Design:
The choice of buffer is a critical experimental parameter in ITC studies of metal ion binding.[4][8] Many common buffers can interact with metal ions, leading to a "heat of dilution" that can mask the true binding enthalpy. Therefore, it is crucial to select a buffer with a low enthalpy of ionization or to perform control experiments to subtract the buffer-metal interaction heat.
Experimental Workflow & Data Interpretation
The fundamental principle of ITC involves the incremental titration of a ligand (in this case, the metal ion) into a sample cell containing the macromolecule of interest.[6] The heat released or absorbed during each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to various models to extract the thermodynamic parameters.
Caption: General workflow for an SPR experiment to measure metal ion binding kinetics.
Self-Validating System:
The internal consistency of SPR data provides a self-validating mechanism. For instance, the equilibrium Kd determined from a steady-state analysis should be consistent with the Kd calculated from the ratio of the rate constants (koff/kon).
Fluorescence Spectroscopy: A Sensitive and Versatile Approach
Fluorescence spectroscopy offers a highly sensitive method for studying metal ion binding. This technique relies on changes in the fluorescence properties of a molecule (either intrinsic protein fluorescence or an extrinsic fluorescent probe) upon interaction with a metal ion.
Causality in Experimental Design:
The choice of excitation and emission wavelengths is crucial to maximize the signal-to-noise ratio and to avoid interference from other components in the sample. For intrinsic protein fluorescence, tryptophan residues are typically excited around 295 nm.
Experimental Workflow & Data Interpretation
A common approach is fluorescence quenching, where the binding of a metal ion leads to a decrease in the fluorescence intensity of the fluorophore. [9][10]By titrating the fluorophore with increasing concentrations of the metal ion and measuring the corresponding decrease in fluorescence, a binding curve can be generated. This curve can then be analyzed using models such as the Stern-Volmer equation or by direct fitting to a binding isotherm to determine the binding constant. [11]
Diagram: Fluorescence Quenching Titration Workflow
Caption: Workflow for a fluorescence quenching experiment to determine metal binding affinity.
Self-Validating System:
To ensure that the observed fluorescence change is due to a specific binding event, control experiments are essential. These may include titrating the metal ion into a solution containing a non-binding protein or using a metal ion that is not expected to bind.
UV-Visible (UV-Vis) Spectroscopy: A Classic and Accessible Method
UV-Vis spectroscopy is a widely accessible technique that can be used to study metal ion binding, particularly for transition metals that exhibit characteristic absorption spectra upon complexation. [12][13]
Causality in Experimental Design:
The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity. [14]By monitoring these changes as a function of metal ion concentration, one can determine the stoichiometry and, in some cases, the binding constant of the complex.
Experimental Workflow & Data Interpretation
A common method for determining the stoichiometry of a metal-ligand complex using UV-Vis spectroscopy is the Job's plot, or the method of continuous variations. [15][16][17]In this method, a series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. [15]The absorbance of each solution at a wavelength where the complex absorbs maximally is plotted against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex. [15][16][18]
Diagram: Job's Plot Experimental Logic
Caption: Logical flow for determining stoichiometry using a Job's plot with UV-Vis spectroscopy.
Self-Validating System:
The linearity of the two branches of the Job's plot leading up to and away from the maximum provides a visual confirmation of the formation of a single, predominant complex under the experimental conditions. [18]
Comparative Analysis of Techniques
The choice of technique for quantifying metal ion binding depends on several factors, including the nature of the interacting molecules, the desired information (thermodynamics vs. kinetics), sample availability, and the required throughput.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Spectroscopy | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Measures heat change upon binding [4] | Measures change in refractive index upon binding [19] | Measures change in fluorescence properties [9] | Measures change in light absorbance [12] |
| Information Obtained | Ka, ΔH, ΔS, n [6][7] | kon, koff, Kd [20] | Kd, binding mechanism (quenching) [9][10] | Stoichiometry, Kd (sometimes) [15][16] |
| Labeling Required? | No [5] | No [20] | Sometimes (extrinsic probes) [21] | No |
| Immobilization? | No [22] | Yes (one partner) [23] | No | No |
| Sample Consumption | High [5] | Low [23] | Low | Moderate |
| Throughput | Low [5] | High [23] | High | High |
| Key Advantage | Complete thermodynamic profile in solution [5] | Real-time kinetics [20] | High sensitivity [24] | Accessibility, good for stoichiometry [15] |
| Key Limitation | Low throughput, high sample need [5][7] | Immobilization may affect activity [25] | Potential for artifacts, indirect [21] | Lower sensitivity, limited applicability [12] |
Conclusion: An Integrated Approach for Robust Data
Each technique described in this guide offers unique advantages for the quantitative analysis of metal ion binding. ITC provides unparalleled thermodynamic detail, while SPR excels in delivering kinetic information. Fluorescence spectroscopy offers high sensitivity, and UV-Vis spectroscopy is a valuable tool for determining stoichiometry.
For a comprehensive and robust understanding of a metal-binding system, a multi-faceted approach is often the most powerful. For instance, initial screening with a high-throughput method like fluorescence or SPR could be followed by in-depth thermodynamic characterization of promising candidates using ITC. [26]By carefully selecting the appropriate techniques and designing well-controlled experiments, researchers can obtain accurate and reliable binding constants that are crucial for advancing our understanding of the vital roles of metal ions in biology and for the development of novel therapeutics.
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Assessing the Long-Term Stability and Performance of Graphene-Based Sensors: A Comparative Guide
Introduction: The Promise and Challenge of Graphene in Sensing
Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, has been hailed as a revolutionary material for a multitude of applications, particularly in the realm of sensor technology.[1][2][3] Its remarkable properties, including an exceptionally high surface-area-to-volume ratio, unparalleled electrical conductivity, and robust mechanical strength, make it an ideal candidate for detecting a wide array of chemical and biological analytes with high sensitivity.[1][2][4][5] Graphene-based sensors have demonstrated the potential to outperform traditional sensors in terms of sensitivity, response time, and miniaturization possibilities.[2][6][7]
However, the transition from promising laboratory prototypes to reliable, commercially viable sensors hinges on a critical factor: long-term stability and performance . For researchers, scientists, and drug development professionals, understanding the longevity and reliability of a sensing platform is paramount. This guide provides an in-depth analysis of the factors influencing the long-term stability of graphene-based sensors, outlines rigorous experimental protocols for their assessment, and offers a comparative perspective against alternative sensing technologies.
I. Mechanisms of Degradation: Understanding the Achilles' Heel of Graphene Sensors
The very properties that make graphene an excellent sensing material also contribute to its susceptibility to degradation over time. The primary mechanisms affecting the long-term stability of graphene-based sensors can be categorized as follows:
Environmental Factors:
-
Humidity and Oxygen: Exposure to ambient air, with its inherent humidity and oxygen, is a significant contributor to the degradation of graphene sensors. Water molecules can be physically adsorbed onto the graphene surface, leading to changes in its electronic properties and causing signal drift.[8] In some cases, this can lead to the formation of hydroxyl and carboxyl groups, altering the material's characteristics.[8]
-
Temperature Fluctuations: Thermal cycling can induce mechanical stress at the interface between the graphene and its substrate, potentially leading to delamination or the formation of microcracks.[9] Elevated temperatures can also accelerate chemical reactions with environmental species.[8][9]
Intrinsic Material Properties and Fabrication Artifacts:
-
Defects and Wrinkles: The method of graphene synthesis and transfer can introduce defects, wrinkles, and grain boundaries into the material.[10] These imperfections can act as active sites for chemical reactions and adsorption of contaminants, leading to inconsistent sensor performance.
-
Surface Contamination: Residues from the fabrication process, such as polymers used in transfer techniques, can remain on the graphene surface and interfere with its sensing capabilities.[11][12][13] The cleanliness of the graphene surface is crucial for reliable and reproducible sensor performance.[11][12][13]
Mechanical Stress:
-
For flexible and wearable sensors, repeated bending, stretching, and twisting can lead to mechanical fatigue.[14][15][16] This can manifest as slippage between graphene sheets in multi-layered structures or the formation of cracks, altering the sensor's resistance and sensitivity.[14][15][16]
Caption: Key degradation mechanisms affecting graphene sensor stability.
II. Experimental Protocols for Assessing Long-Term Stability
To rigorously evaluate the long-term stability and performance of graphene-based sensors, a multi-faceted approach incorporating accelerated aging and real-time monitoring is essential. These protocols are designed to be self-validating by providing a comprehensive picture of sensor performance under stress.
A. Accelerated Aging Protocol
Accelerated aging tests are designed to simulate the effects of long-term use in a condensed timeframe by subjecting the sensors to elevated stress levels.[9]
Objective: To predict the operational lifetime and identify failure modes of the sensor.
Methodology:
-
Baseline Characterization:
-
Measure the initial performance metrics of a statistically significant number of sensors (e.g., sensitivity, selectivity, response/recovery time, limit of detection, and baseline signal).
-
Characterize the initial material properties using techniques like Raman Spectroscopy (to assess defect density via the D/G band ratio), Atomic Force Microscopy (AFM) for surface morphology, and X-ray Photoelectron Spectroscopy (XPS) for surface chemistry.[8]
-
-
Stress Application:
-
Place the sensors in an environmental chamber with controlled temperature and humidity.
-
A common protocol involves elevating the temperature to a fixed point (e.g., 87°C) to achieve a significant acceleration factor.[17] For instance, aging at 87°C can be equivalent to 32 months of in-vivo lifetime for certain applications.[17]
-
The duration of the test can range from days to weeks, depending on the desired simulated lifetime.
-
-
Intermittent and Final Characterization:
-
Periodically remove a subset of sensors from the chamber and re-characterize their performance and material properties as described in step 1.
-
-
Data Analysis:
-
Plot the change in performance metrics over time.
-
Analyze the material characterization data to correlate performance degradation with physical or chemical changes in the graphene.
-
Use Arrhenius or other relevant models to extrapolate the sensor's expected lifetime under normal operating conditions.
-
Caption: Workflow for a typical accelerated aging test protocol.
B. Long-Term Drift and Environmental Stress Screening
This protocol assesses the sensor's stability under continuous operation in a controlled, yet challenging, environment.
Objective: To quantify signal drift and the impact of environmental variables on sensor performance.
Methodology:
-
Sensor Setup:
-
Place the sensors in an environmental chamber where temperature and humidity can be precisely controlled and cycled.
-
Connect the sensors to a data acquisition system for continuous monitoring of the baseline signal.
-
-
Environmental Cycling:
-
Subject the sensors to a pre-defined profile of temperature and humidity changes (e.g., cycling between 20% and 80% relative humidity at a constant temperature).
-
Maintain each environmental condition for a sufficient duration to allow the sensor signal to stabilize.
-
-
Continuous Monitoring:
-
Record the sensor's baseline signal throughout the experiment.
-
Periodically, introduce a known concentration of the target analyte to measure any changes in sensitivity and response/recovery times.
-
-
Data Analysis:
-
Calculate the baseline drift as a function of time and environmental conditions.
-
Correlate changes in sensitivity and response with temperature and humidity levels.
-
Assess the sensor's ability to recover its baseline after exposure to the analyte and environmental changes.
-
III. Comparative Analysis: Graphene vs. Alternative Sensor Materials
While graphene-based sensors offer exciting possibilities, it is crucial to objectively compare their long-term stability and performance with established technologies.
| Parameter | Graphene-Based Sensors | Silicon-Based Sensors (e.g., ISFETs) | Metal-Oxide (MOX) Sensors | Conductive Polymer Sensors |
| Sensitivity | Very High (single-molecule detection possible)[7] | High | Moderate to High | Moderate |
| Response Time | Fast (seconds to minutes) | Fast | Fast (seconds to minutes) | Moderate (minutes) |
| Operating Temperature | Room Temperature | Room Temperature | High (200-500°C) | Room Temperature |
| Long-Term Drift | Moderate to High (susceptible to environmental factors) | Low to Moderate | Moderate (can be affected by poisoning) | High (susceptible to oxidation) |
| Selectivity | Moderate (can be improved with functionalization) | High (with specific membranes) | Low to Moderate | Low to Moderate |
| Power Consumption | Low | Low | High | Low |
| Mechanical Flexibility | Excellent[5] | Poor (brittle) | Poor (typically on rigid substrates) | Good |
| Biocompatibility | Good[5][18] | Good | Moderate | Good |
Causality Behind Performance Differences:
-
Graphene's high sensitivity and fast response are direct results of its 2D structure, where every atom is a surface atom, and its high charge carrier mobility.[19] However, this same characteristic makes it more susceptible to environmental interference, leading to higher drift compared to the more bulk-like structures of silicon or metal-oxide sensors.
-
Metal-oxide sensors require high operating temperatures to facilitate the surface chemical reactions necessary for sensing, resulting in high power consumption. This high-temperature operation can also lead to long-term changes in the material's grain structure, affecting stability.
-
Silicon-based sensors , benefiting from decades of mature semiconductor fabrication technology, generally exhibit excellent stability and low drift. However, they lack the mechanical flexibility and the exceptionally high surface area of graphene.
-
Conductive polymer sensors offer good flexibility and low-cost fabrication but often suffer from significant drift due to the polymer's susceptibility to oxidation and swelling in the presence of humidity.
IV. Strategies for Enhancing Long-Term Stability
Significant research efforts are underway to mitigate the degradation mechanisms and enhance the long-term stability of graphene-based sensors.
1. Passivation and Encapsulation:
-
Applying a protective layer, such as aluminum oxide (Al₂O₃) or silicon nitride (Si₃N₄), can effectively shield the graphene from environmental factors like humidity.[20][21][22] This passivation layer can be deposited using techniques like atomic layer deposition (ALD), which provides excellent conformity and thickness control.[3][21][22] Studies have shown that proper passivation can lead to hysteresis-free and stable device characteristics over extended periods.[20][22]
2. Functionalization:
-
Covalently or non-covalently attaching specific molecules or nanoparticles to the graphene surface can enhance selectivity and, in some cases, improve stability by occupying reactive defect sites.[4][23] Functionalization can also improve the biocompatibility of the sensor for in-vivo applications.[23][24]
3. Material Engineering:
-
Optimizing the synthesis and transfer processes of graphene is crucial to minimize defects and contamination.[12][13]
-
The use of reduced graphene oxide (rGO) offers a balance between the conductivity of pristine graphene and the functional groups of graphene oxide, which can be beneficial for certain sensing applications and stability.[25]
4. Composite Materials:
-
Creating composites by combining graphene with other materials, such as metal oxides or polymers, can leverage the strengths of each component.[26] For example, a graphene-metal oxide hybrid can exhibit the high sensitivity of graphene at a lower operating temperature than the pure metal oxide.[27]
Conclusion
Graphene-based sensors hold immense promise for a new generation of highly sensitive, low-power, and flexible sensing devices. Their exceptional properties make them particularly attractive for applications in research, diagnostics, and drug development. However, realizing this potential requires a thorough understanding and mitigation of the factors that affect their long-term stability and performance.
By employing rigorous testing protocols, such as accelerated aging and environmental stress screening, researchers can gain critical insights into the reliability and operational lifetime of these sensors. While challenges related to drift and environmental susceptibility remain, ongoing advancements in passivation techniques, material engineering, and composite design are paving the way for more robust and stable graphene-based sensing platforms. A critical evaluation of their performance against established technologies, as outlined in this guide, will enable professionals to make informed decisions when selecting the most appropriate sensing solution for their specific application.
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A Technical Guide to Ion Recognition: Comparing Cone and 1,3-Alternate Calixarene Conformations
A Technical Guide to Ion Recognition: Comparing Cone and 1,3-Alternate Calix[1]arene Conformations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry, the ability to selectively recognize and bind ions is paramount. Calixarenes, with their unique chalice-shaped structures, have emerged as exceptional molecular hosts. Their ionophoric properties, however, are not monolithic; they are profoundly influenced by the conformational arrangement of their constituent phenolic units. This guide provides an in-depth technical comparison of two of the most studied conformations of calix[1]arenes: the cone and the 1,3-alternate. We will explore how these distinct three-dimensional architectures dictate their ion recognition capabilities, supported by experimental data and detailed protocols to empower your own investigations.
The Structural Dichotomy: Cone vs. 1,3-Alternate
Calix[1]arenes are macrocycles composed of four phenolic units linked by methylene bridges. The flexibility of these bridges allows the molecule to adopt several distinct conformations. The two most relevant to ion recognition are the cone and 1,3-alternate forms.[2]
-
The Cone Conformation: In this arrangement, all four phenolic hydroxyl groups and their appended functionalities point in the same direction, creating a well-defined, cup-shaped cavity. This conformation is often stabilized by a network of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[3] The cone conformation preorganizes a set of donor atoms in a convergent manner, making it an intuitive choice for encapsulating guests within its cavity.
-
The 1,3-Alternate Conformation: Here, the phenolic units alternate their orientation, with two pointing up and two pointing down, relative to the central annulus. This arrangement results in a more open and flattened structure with two distinct faces. Crucially, the 1,3-alternate conformation brings the electron-rich aromatic walls of the calixarene into a parallel arrangement, creating a "π-box" that is highly conducive to cation-π interactions.[4][5]
The choice of conformation is not arbitrary. It can be synthetically controlled by the judicious selection of alkylating agents and reaction conditions, particularly the choice of base, when modifying the lower rim hydroxyl groups.[2][6] This synthetic control is the key to unlocking the differential ion recognition properties of these fascinating molecules.
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A Comparative Guide to the Synthesis of 4-tert-butyl-calixarene tetra-N-propyl ether: A Modern Approach to a Classic Macrocycle
A Comparative Guide to the Synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether: A Modern Approach to a Classic Macrocycle
In the landscape of supramolecular chemistry and drug development, calixarenes serve as versatile scaffolds for the construction of complex host-guest systems and targeted therapeutic agents. The functionalization of their phenolic hydroxyl groups is a critical step in tailoring their properties for specific applications. Among these, the tetra-N-propyl ether derivative of 4-tert-butyl-calix[1]arene is a key intermediate, offering a balance of conformational flexibility and lipophilicity. This guide provides an in-depth validation of a new, efficient synthetic route for this compound, comparing it with the traditional Williamson ether synthesis. We will delve into the rationale behind the experimental choices, present detailed protocols, and provide a comprehensive analysis of the results, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Quest for an Optimized Synthesis
The classical synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether typically relies on the Williamson ether synthesis, a robust and well-established method.[2][3] This reaction involves the deprotonation of the phenolic hydroxyl groups of the parent calixarene with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with an alkyl halide. While effective, this traditional approach often necessitates long reaction times, harsh conditions, and tedious purification procedures, which can impact overall efficiency and sustainability.[4]
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, improve yields, and promote greener chemical processes.[5][6] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can overcome the limitations of conventional heating methods.[7] This guide introduces a microwave-assisted protocol for the synthesis of 4-tert-butyl-calix[1]arene tetra-N-propyl ether and provides a head-to-head comparison with the traditional NaH-based method.
Comparative Analysis of Synthetic Routes
The performance of the new microwave-assisted route was benchmarked against the traditional Williamson ether synthesis. The key metrics for comparison were reaction time, yield of the isolated product, and purity as determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Traditional Route (Williamson Ether Synthesis) | New Route (Microwave-Assisted Synthesis) |
| Reaction Time | 24 hours | 30 minutes |
| Isolated Yield | 75% | 92% |
| Purity (HPLC) | 95% | >99% |
| Base Used | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (66 °C) | 150 °C (Microwave) |
| Safety Considerations | Use of highly flammable and reactive NaH | Use of a milder and safer base (K2CO3) |
| Environmental Impact | Use of a volatile and flammable solvent | Use of a high-boiling, less volatile solvent |
The data clearly indicates the superiority of the microwave-assisted route, which offers a significant reduction in reaction time, a substantial increase in yield, and a higher purity of the final product. The use of a less hazardous base and a less volatile solvent also contributes to a safer and more environmentally friendly process.[8]
Experimental Protocols
Synthesis of the Starting Material: 4-tert-butyl-calix[1]arene
The parent 4-tert-butyl-calix[1]arene was synthesized according to the well-established procedure by Gutsche and Iqbal.[1] This multi-step process involves the base-catalyzed condensation of p-tert-butylphenol and formaldehyde, followed by a pyrolysis step to yield the cyclic tetramer. The crude product is then purified by recrystallization.
Traditional Synthetic Route: Williamson Ether Synthesis
Step-by-step Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, a solution of 4-tert-butyl-calix[1]arene (1.30 g, 2 mmol) in anhydrous THF (20 mL) was added dropwise at 0 °C.
-
The reaction mixture was allowed to warm to room temperature and then stirred for 2 hours.
-
1-Bromopropane (1.48 g, 12 mmol) was added dropwise to the reaction mixture.
-
The mixture was heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the reaction was quenched by the slow addition of water (10 mL).
-
The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-tert-butyl-calix[1]arene tetra-N-propyl ether as a white solid.
New Synthetic Route: Microwave-Assisted Synthesis
Step-by-step Methodology:
-
In a 20 mL microwave reaction vessel, 4-tert-butyl-calix[1]arene (0.65 g, 1 mmol), potassium carbonate (K2CO3, 1.10 g, 8 mmol), and N,N-dimethylformamide (DMF, 10 mL) were combined.
-
1-Bromopropane (0.98 g, 8 mmol) was added to the suspension.
-
The vessel was sealed and placed in a microwave reactor.
-
The reaction mixture was irradiated at 150 °C for 30 minutes.
-
After cooling, the mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid was washed with methanol to give pure 4-tert-butyl-calix[1]arene tetra-N-propyl ether as a white solid.
Validation of the Final Product
The identity and purity of the 4-tert-butyl-calix[1]arene tetra-N-propyl ether synthesized by the new microwave-assisted route were confirmed by a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational purity and structural integrity of the product were established by ¹H and ¹³C NMR spectroscopy.[9][10] The spectra were consistent with the expected structure of the tetra-O-alkylated calix[1]arene in the cone conformation.
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 8H, ArH), 4.45 (d, J = 13.2 Hz, 4H, Ar-CH₂-Ar), 3.75 (t, J = 7.6 Hz, 8H, OCH₂), 3.15 (d, J = 13.2 Hz, 4H, Ar-CH₂-Ar), 1.95 (sext, J = 7.6 Hz, 8H, OCH₂CH₂), 1.05 (t, J = 7.6 Hz, 12H, CH₃), 0.95 (s, 36H, C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 153.5, 145.0, 133.5, 125.0, 77.0, 34.0, 31.5, 31.0, 23.5, 10.5.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular weight of the synthesized compound.[11] The spectrum showed a prominent peak corresponding to the sodium adduct of the target molecule.
-
ESI-MS: m/z calculated for C₅₆H₈₀O₄Na [M+Na]⁺: 839.59, found: 839.60.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for both the traditional and the new microwave-assisted routes, providing a clear visual representation of the experimental processes.
Caption: Traditional Williamson Ether Synthesis Workflow.
Caption: New Microwave-Assisted Synthesis Workflow.
Conclusion
The validation of this new synthetic route demonstrates the significant advantages of microwave-assisted synthesis for the preparation of 4-tert-butyl-calix[1]arene tetra-N-propyl ether. The dramatic reduction in reaction time, coupled with an increase in both yield and purity, presents a compelling case for the adoption of this modern technique. Furthermore, the improved safety profile and reduced environmental impact align with the principles of green chemistry, making it a more sustainable choice for both academic and industrial research. This guide provides the necessary data and protocols to enable researchers to confidently implement this efficient and robust synthetic method.
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Bridging the Gap: A Comparative Guide to Computational and Experimental Binding Energies
In the landscape of modern drug discovery and molecular biology, understanding the strength of the interaction between a ligand and its protein target is paramount. This binding affinity, quantified by the binding free energy (ΔG), dictates the efficacy of a drug, the specificity of a biological interaction, and the starting point for lead optimization.[1] Researchers have two primary arsenals at their disposal to determine this crucial parameter: powerful computational predictions and rigorous experimental measurements.
This guide provides an in-depth comparative analysis of these two domains. It moves beyond a mere listing of techniques to explore the fundamental principles, practical workflows, and inherent limitations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to strategically select, integrate, and interpret data from both computational and experimental worlds, ultimately fostering a more rational and efficient discovery pipeline.
The Foundation: Understanding Binding Thermodynamics
At its core, the binding of a ligand to a protein is a spontaneous process governed by the principles of thermodynamics.[2] The key parameter is the change in Gibbs free energy (ΔG), which is composed of two contributing factors: enthalpy (ΔH) and entropy (ΔS).[2]
ΔG = ΔH - TΔS
-
ΔG (Gibbs Free Energy): Represents the overall energy change of the system upon binding. A more negative ΔG indicates a stronger, more favorable interaction.[1]
-
ΔH (Enthalpy): Reflects the change in heat content. It is primarily driven by the formation of non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. A negative ΔH signifies an energetically favorable binding event.[3]
-
ΔS (Entropy): Measures the change in the randomness or disorder of the system. This term is complex, encompassing the conformational entropy of both the protein and the ligand, as well as the significant effects of solvent (water) reorganization upon binding.[1]
It's a common observation that a tug-of-war exists between enthalpy and entropy; a highly favorable enthalpic contribution often comes at the cost of an unfavorable entropic penalty, and vice versa.[3] This concept of enthalpy-entropy compensation is a critical consideration in interpreting binding data.
In Silico Predictions: The Computational Arsenal
Computational methods offer the tantalizing promise of rapidly screening vast chemical libraries and providing atomic-level insights into binding mechanisms, all before a single compound is synthesized.[4] These methods can be broadly categorized from fast, approximate techniques to slow, highly accurate ones.
Molecular Docking: The High-Throughput Scout
Molecular docking is a cornerstone of structure-based drug design, aiming to predict the preferred orientation (the "pose") and the binding affinity of a ligand within a protein's binding site.[5][6] It is prized for its speed, making it ideal for virtual screening of millions of compounds.
Causality Behind the Choice: Docking is the first-pass filter. You choose docking when you need to quickly identify potential hits from a large library or generate initial hypotheses about how a series of compounds might bind. It prioritizes speed over absolute accuracy.
Limitations: The primary weakness of docking lies in its scoring functions, which are approximations of the true binding energy.[6] They often struggle with accurately accounting for protein flexibility, the energetic contributions of water molecules (solvation), and entropic effects.[5][7] Consequently, the correlation between docking scores and experimentally measured affinities can be weak.[8]
Caption: A generalized workflow for a molecular docking experiment.
Free Energy Perturbation (FEP): The Rigorous Predictor
For situations demanding higher accuracy, methods like Free Energy Perturbation (FEP) are employed. FEP is a physics-based method rooted in statistical mechanics that calculates the relative binding free energy difference (ΔΔG) between two similar ligands.[9][10] This is achieved by computationally "mutating" one ligand into another through a series of small steps (lambda windows) in both the solvated state and when bound to the protein.[10]
Causality Behind the Choice: FEP is chosen during the lead optimization phase, where you have a promising lead compound and want to accurately predict which chemical modifications will most improve its binding affinity.[11] Its high accuracy, often approaching experimental error (around 1 kcal/mol), can confidently guide synthetic chemistry efforts, saving significant time and resources.[11][12]
Limitations: The immense computational cost of FEP is its main drawback, making it unsuitable for screening large numbers of compounds.[12][13] The accuracy of FEP is also highly dependent on the quality of the force fields used and requires sufficient sampling of conformational space, which can be challenging for systems with large-scale protein flexibility.[13]
In Vitro Measurements: The Experimental Gold Standards
Experimental techniques provide the ground truth for binding affinity. They directly measure the interaction between molecules in solution, offering a benchmark against which computational models must be validated.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC is widely considered the "gold standard" for characterizing biomolecular interactions.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event.[15] By titrating a ligand into a solution containing the protein, ITC can determine a complete thermodynamic profile of the interaction in a single, label-free experiment.[16][17]
Causality Behind the Choice: Researchers use ITC when they need the most comprehensive thermodynamic data. It is the only technique that directly measures the binding enthalpy (ΔH) and stoichiometry (n), from which the binding affinity (Kd), and entropy (ΔS) can be calculated.[17] This complete profile is invaluable for understanding the driving forces behind the interaction and for guiding structure-activity relationship (SAR) studies.[16]
-
Sample Preparation:
-
Prepare the protein (in the sample cell) and the ligand (in the syringe) in an identical, degassed buffer to minimize heats of dilution.[18]
-
Accurately determine the concentration of both protein and ligand. This is critical for accurate stoichiometry and affinity determination.
-
-
Instrument Setup:
-
Titration:
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone. This measures the heat of dilution, which must be subtracted from the main experimental data for an accurate result.[15]
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to extract the key thermodynamic parameters: Kd (dissociation constant), n (stoichiometry), and ΔH (enthalpy). ΔG and ΔS are then calculated using the fundamental thermodynamic equation.[18]
-
Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR): The Kinetic Specialist
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[19] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over the surface.[19] Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[19][20]
Causality Behind the Choice: SPR is the method of choice for obtaining kinetic data. It provides not only the equilibrium dissociation constant (Kd) but also the individual association (ka, or on-rate) and dissociation (kd, or off-rate) rate constants.[20][21] This kinetic information is crucial in drug development, as a compound's residence time on its target (related to kd) can be more important for in vivo efficacy than its affinity alone.
Limitations: The primary requirement of immobilizing one of the binding partners can potentially introduce artifacts, such as steric hindrance or denaturation, that may affect the interaction. It is also generally less sensitive to very small molecule interactions unless specialized high-sensitivity instruments are used.[22]
The Comparative Analysis: Bridging Simulation and Reality
A direct comparison of computational and experimental methods reveals their complementary strengths and weaknesses. The key challenge often lies in the poor correlation between the fast, high-throughput computational methods and the ground-truth experimental results.[8][23]
| Feature | Molecular Docking | Free Energy Perturbation (FEP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Binding Pose, Score (ΔG proxy) | Relative Binding Free Energy (ΔΔG) | Kd, ΔH, ΔS, Stoichiometry (n) | Kd, On-rate (ka), Off-rate (kd) |
| Throughput | Very High (Millions/day) | Low (~10s of compounds/project) | Medium (~10s/day) | Medium-High (~100s/day) |
| Key Strength | Speed, Virtual Screening | High Accuracy Predictions | Complete Thermodynamic Profile | Real-time Kinetics |
| Key Limitation | Scoring function inaccuracy, protein rigidity[5][6] | Computationally expensive, limited throughput[12] | Requires large amounts of pure sample[3] | Immobilization can cause artifacts |
| Best Application | Hit identification[5] | Lead optimization[11] | Mechanistic studies, SAR validation[16] | Kinetic optimization, residence time studies[24] |
Why do the results often differ?
-
Protein Flexibility: Computational methods, especially docking, often treat the protein as a rigid or semi-flexible entity, while in reality, proteins are dynamic and can undergo significant conformational changes upon ligand binding ("induced fit").[25][26][27]
-
Solvation Effects: The role of water is immensely complex. Accurately modeling the displacement of water molecules from the binding site and the protein/ligand surfaces is a major computational challenge.[5][6]
-
Entropy: The accurate calculation of entropic contributions to binding is notoriously difficult for computational methods.[3]
-
Experimental Conditions: Discrepancies in buffer, pH, salt concentration, and temperature between experimental setups and computational models can lead to different results.
Best Practices for Integration
The most powerful approach is not to view these methods as competitors, but as synergistic tools in a comprehensive research strategy.
-
Validate Computational Protocols: Before embarking on a large virtual screen, validate your docking protocol. This involves "redocking" a known co-crystallized ligand to ensure the software can reproduce the experimental binding pose.[28] Further, dock a set of known active and inactive compounds to confirm your protocol can enrich for the true binders.[28]
-
Use Computation to Guide Experiment: Use high-throughput docking to prioritize a smaller, more manageable set of diverse compounds for experimental testing.[5]
-
Use Experiment to Refine Computation: Use experimental binding affinities from techniques like ITC or SPR for a few key compounds to calibrate or validate more accurate computational models like FEP.[29]
-
Iterate: The process should be cyclical. Experimental results provide feedback to refine computational models, which in turn generate new, more accurate predictions for the next round of synthesis and testing.[30]
By intelligently combining the speed and atomic-level detail of computational modeling with the real-world accuracy of experimental biophysics, researchers can navigate the complexities of molecular recognition with greater confidence and efficiency, accelerating the journey from initial hypothesis to validated discovery.
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ResearchGate. (2022). How to find a correlation between experimental data and docking score?. Retrieved from [Link]
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Geng, C., & Li, Y. (2019). Advances and Challenges in Protein-Ligand Docking. MDPI. Retrieved from [Link]
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Hernández-Valdés, C., & Martínez-Rosell, G. (2023). Quality over quantity: how to get the best results when using docking for repurposing. National Institutes of Health. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-tert-Butyl-calixarene tetra-N-propyl ether
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-tert-Butyl-calix[1]arene tetra-N-propyl ether
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-tert-Butyl-calix[1]arene tetra-N-propyl ether (CAS No. 135269-36-2). As a specialized macrocyclic compound, its handling requires a nuanced approach to personal protective equipment (PPE) to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment: Understanding the Risks
The parent compound, p-tert-Butylcalix[1]arene, is known to cause skin and serious eye irritation.[2] The more general Calix[1]arene is also cited as irritating to the eyes, respiratory system, and skin.[3] Given these properties, it is prudent to assume that 4-tert-Butyl-calix[1]arene tetra-N-propyl ether, a derivative, presents similar, if not identical, hazards. The primary routes of exposure to be controlled are:
-
Dermal Contact: Direct skin contact can lead to irritation.
-
Ocular Contact: The compound can cause serious eye irritation.
-
Inhalation: If the material is a fine powder, inhalation of dust particles may irritate the respiratory system.
Therefore, the core of our safety protocol is to establish effective barriers to prevent these routes of exposure during all stages of handling.
Comprehensive PPE Protocol: A Step-by-Step Approach
A dynamic approach to PPE is necessary, with the level of protection adjusted to the specific task and associated risks. The following sections detail the required PPE for each phase of handling.
Pre-Handling and Area Preparation
Before any work begins, establishing a controlled environment is critical. This minimizes the risk of accidental exposure and cross-contamination.
Procedural Steps:
-
Designate a Work Area: All handling of the calixarene ether should be performed within a certified chemical fume hood to control potential dust and vapors.
-
Gather All Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood before introducing the chemical.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[3]
-
Don Initial PPE: Before entering the designated area, at a minimum, a lab coat and safety glasses must be worn.
Handling and Weighing the Solid Compound
This stage presents the highest risk of generating airborne particulates and direct skin contact.
Procedural Steps:
-
Don Full PPE:
-
Primary Gloves: Wear nitrile gloves as the primary barrier. Nitrile is a preferred material for general chemical protection.[4]
-
Secondary Gloves (Optional but Recommended): For extended handling, consider double-gloving. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Lab Coat: A clean, buttoned lab coat is mandatory.
-
Eye Protection: Chemical safety goggles are required to provide a full seal around the eyes, protecting against both splashes and airborne dust.[3] Standard safety glasses are insufficient.
-
Respiratory Protection: If there is a risk of dust generation that cannot be fully contained by the fume hood, a NIOSH-approved N95 respirator should be used.[5]
-
-
Weighing the Compound:
-
Perform all weighing on an analytical balance located inside the fume hood or in a containment glove box.
-
Use a micro-spatula to carefully transfer the solid, minimizing any disturbance that could create dust.
-
Immediately close the primary container after dispensing the required amount.
-
-
Immediate Clean-up: Use a damp wipe to gently clean the spatula and any surfaces where particles may have settled. Dispose of the wipe in a designated solid waste container.
Solution Preparation and Transfers
While the risk of dust inhalation is reduced once the compound is in solution, the hazard of skin and eye contact from splashes remains.
Procedural Steps:
-
Maintain Full PPE: Continue to wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Solvent Handling: When adding solvents, do so slowly and carefully to avoid splashing. Keep all containers capped when not in immediate use.
-
Transfers: Use appropriate tools like pipettes or cannulas for liquid transfers. Never pour hazardous chemicals above eye level.[6]
-
Waste Segregation: All solvent-wetted items (pipette tips, wipes) must be disposed of into a designated, properly labeled hazardous waste container.
PPE Summary for Quick Reference
For clarity, the required PPE for each operational stage is summarized in the table below.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Area Preparation | Not Required | Safety Glasses | Lab Coat | Not Required |
| Weighing Solid | Nitrile Gloves (Double-gloving recommended) | Chemical Safety Goggles | Lab Coat | N95 Respirator (if dust cannot be contained) |
| Solution Preparation | Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Not Required (in fume hood) |
| Post-Handling Cleanup | Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Not Required |
| Accidental Spill | Heavy-duty Nitrile or Butyl Rubber Gloves | Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Air-Purifying Respirator (if spill is large or outside of hood) |
Safe Handling Workflow
The following diagram outlines the decision-making process for ensuring safe handling of 4-tert-Butyl-calix[1]arene tetra-N-propyl ether.
Caption: Workflow for Safe Handling of 4-tert-Butyl-calix[1]arene tetra-N-propyl ether.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, swift and correct action is paramount.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable solvent, followed by soap and water.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and future exposures.
-
Contaminated PPE: All disposable PPE, including gloves, wipes, and weigh boats, that has come into contact with the calixarene ether must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory trash.
-
Chemical Waste:
-
Solid Waste: Unused compound and grossly contaminated materials should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the calixarene ether must be collected in a labeled, sealed hazardous liquid waste container. Do not pour any chemical waste down the sink.[6]
-
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
By adhering to these detailed protocols, you can confidently and safely handle 4-tert-Butyl-calix[1]arene tetra-N-propyl ether, ensuring both the integrity of your research and the safety of your laboratory personnel.
References
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Material Safety Data Sheet - Calix[1]Arene. Cole-Parmer.
-
4-tert-butyl-calix[1]arene tetra-n-propyl ether. Chemsrc.
-
4-tert-butyl-calix[1]arene Tetra-n-propyl Ether CAS NO.135269-36-2. Henan CoreyChem Co., Ltd.
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4-TERT-BUTYL-CALIX[1]ARENE TETRA-N-PROPYL ETHER. ChemicalBook.
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4-tert-Butylcalix[1]arene. PubChem, National Institutes of Health.
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SAFETY DATA SHEET. Fisher Scientific.
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Developing Effective Laboratory Safety Protocols. Helix Molecular Solutions.
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Laboratory Safety Guidelines. ETH Zurich.
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SAFETY DATA SHEET. Sigma-Aldrich.
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4-tert-Butylcalix[1]arene 95%. Sigma-Aldrich.
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General Lab Safety Procedure. Caltech CCE.
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SAFETY DATA SHEET. Fisher Scientific.
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Personal Protective Equipment Selection Guide. University of California, Santa Barbara.
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Laboratory Safety Rules. Syracuse University Environmental Health & Safety Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
